2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid
Description
Properties
IUPAC Name |
2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO2/c9-8(10,11)5-2-1-3-12-6(5)4-7(13)14/h1-3H,4H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGXGLHGMLGPAQT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)CC(=O)O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696841 | |
| Record name | [3-(Trifluoromethyl)pyridin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1000521-27-6 | |
| Record name | [3-(Trifluoromethyl)pyridin-2-yl]acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696841 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Technical Guide to 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid (CAS: 1000521-27-6): Properties, Synthesis, and Applications
Abstract
This technical guide provides an in-depth analysis of 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid (CAS: 1000521-27-6), a fluorinated heterocyclic compound of significant interest to the pharmaceutical and agrochemical industries. The strategic incorporation of a trifluoromethyl (CF₃) group onto a pyridine scaffold imparts unique physicochemical properties that are highly sought after in modern drug design and materials science. This document details the compound's known properties, explores potential synthetic and purification protocols with expert commentary on the underlying chemical principles, outlines expected analytical characterizations, and discusses its applications as a critical building block. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic intermediate.
Introduction & Strategic Significance
This compound is a specialized organic building block featuring a pyridine ring substituted at the 3-position with a trifluoromethyl group and at the 2-position with an acetic acid moiety. The trifluoromethylpyridine (TFMP) structural motif is a cornerstone in contemporary medicinal chemistry and agrochemistry.[1][2]
The strategic value of this compound stems from the well-documented effects of the CF₃ group:
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation (e.g., P450 oxidation), which can prolong the in-vivo half-life of a drug candidate.[1]
-
Increased Lipophilicity: The CF₃ group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross cell membranes and improve oral bioavailability.[3]
-
Altered Basicity: As a potent electron-withdrawing group, the CF₃ moiety reduces the pKa of the pyridine nitrogen, modulating its ability to interact with biological targets and influencing its solubility profile.[1]
-
Enhanced Binding Affinity: The CF₃ group can participate in favorable non-covalent interactions (e.g., dipole-dipole, orthogonal multipolar interactions) within a target's binding pocket, potentially increasing the potency of the parent molecule.
Consequently, this compound serves not merely as a reagent, but as a high-value precursor for synthesizing novel active pharmaceutical ingredients (APIs) and next-generation crop protection agents where these specific modulations are desired.[2][4]
Physicochemical & Handling Properties
A summary of the core physicochemical and handling data for this compound is presented below. This information is critical for proper experimental design, storage, and safety compliance.
| Property | Value | Source(s) |
| CAS Number | 1000521-27-6 | [5][6][7][8] |
| Molecular Formula | C₈H₆F₃NO₂ | [5][7][9] |
| Molecular Weight | 205.13 g/mol | [5][9] |
| Appearance | Reported as a colorless to light yellow liquid. Note: Acetic acid derivatives of this nature are typically solids at room temperature; this may be an error in the source data. | [9] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; reported as insoluble in water. | [9] |
| Stability | Exhibits good thermal and chemical stability under recommended storage conditions. | [9] |
| Storage Conditions | Store in a freezer under an inert atmosphere at -20°C. | [8][9][10] |
| SMILES | O=C(O)CC1=NC=CC=C1C(F)(F)F | [5] |
Synthesis & Purification Protocols
While this compound is commercially available from various suppliers, understanding its synthesis is crucial for custom derivatization or scale-up. The public literature lacks a detailed, validated experimental protocol for this specific molecule. Therefore, we present a reported, albeit chemically questionable, pathway and a more plausible, proposed synthetic strategy grounded in established organic chemistry principles.
A Reported Synthesis Pathway
One source outlines a two-step synthesis.[9] While presented for completeness, this pathway should be approached with caution as the second step is not a standard transformation for introducing an acetic acid moiety.
Expert Commentary: The conversion of 2-trifluoromethylpyridine directly to the final product using acetic anhydride is highly unconventional and lacks a clear mechanistic basis. A more robust method would be required to form the C-C bond at the pyridine C2 position. This reported pathway likely omits several critical steps or is mechanistically inaccurate.
Proposed Synthetic & Purification Workflow
A more chemically sound approach would involve building the acetic acid side chain onto a pre-functionalized trifluoromethylpyridine core. The following multi-step protocol represents a plausible and logical strategy for laboratory-scale synthesis.
Workflow Overview: This strategy involves the ortho-lithiation of a protected 3-(trifluoromethyl)pyridine, a powerful technique for regioselective functionalization, followed by carboxylation and subsequent elaboration.
Detailed Experimental Protocol (Exemplary):
-
Step 1: Synthesis of 3-(Trifluoromethyl)pyridine-2-carboxylic acid
-
To a flame-dried, three-neck round-bottom flask under an argon atmosphere, add anhydrous tetrahydrofuran (THF, 10 mL/mmol). Cool the flask to -78 °C in a dry ice/acetone bath.
-
Slowly add n-Butyllithium (n-BuLi, 1.1 equivalents) to the stirred solution.
-
Add 3-(trifluoromethyl)pyridine (1.0 equivalent) dropwise via syringe. The trifluoromethyl group directs the lithiation to the C2 position. Allow the reaction to stir at -78 °C for 1 hour. Causality: The low temperature is critical to prevent side reactions and maintain the stability of the organolithium intermediate.
-
Quench the reaction by bubbling excess carbon dioxide gas through the solution or by carefully adding crushed dry ice. The highly nucleophilic lithiated pyridine attacks the electrophilic carbon of CO₂.
-
Allow the reaction to warm slowly to room temperature. Quench with saturated aqueous NH₄Cl and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude carboxylic acid intermediate.
-
-
Step 2: Homologation to this compound
-
Suspend the crude 3-(trifluoromethyl)pyridine-2-carboxylic acid in thionyl chloride (SOCl₂, 5 equivalents) and reflux for 2 hours to form the acyl chloride. Remove excess SOCl₂ under vacuum. Self-Validation: The completion of this step can be monitored by the cessation of HCl gas evolution.
-
Dissolve the resulting crude acyl chloride in anhydrous diethyl ether and cool to 0 °C.
-
Caution: Diazomethane (CH₂N₂) is toxic and explosive. Add a freshly prepared ethereal solution of diazomethane (approx. 2.5 equivalents) dropwise until a persistent yellow color indicates a slight excess. Stir for 1 hour at 0 °C.
-
In a separate flask, prepare a slurry of silver(I) oxide (Ag₂O, 0.1 equivalents) in deionized water. Heat to 60-70 °C.
-
Slowly add the diazoketone solution from the previous step to the hot Ag₂O slurry. The Wolff rearrangement occurs, extruding N₂ gas and forming a ketene, which is immediately trapped by water to form the desired homologous acetic acid. Causality: The silver catalyst is essential for promoting the rearrangement at a practical rate.
-
After the addition is complete and gas evolution has ceased, cool the mixture, filter through Celite to remove the silver catalyst, and acidify the filtrate with 1M HCl.
-
Extract the product with ethyl acetate, dry the organic layer, and concentrate to yield the crude final product.
-
-
Step 3: Purification
-
Purify the crude product via flash column chromatography on silica gel.
-
Use a gradient elution system, starting with 20% ethyl acetate in hexanes and gradually increasing to 50-70% ethyl acetate. The polarity of the carboxylic acid requires a relatively polar mobile phase.
-
Combine fractions containing the pure product (as determined by TLC) and remove the solvent in vacuo to yield the purified this compound.
-
Expected Analytical Characterization
-
¹H NMR (500 MHz, CDCl₃):
-
δ 8.6-8.7 ppm (d, 1H): Proton at C6 of the pyridine ring, deshielded by the adjacent nitrogen.
-
δ 7.8-7.9 ppm (d, 1H): Proton at C4, coupled to the C5 proton.
-
δ 7.4-7.5 ppm (dd, 1H): Proton at C5, coupled to both C4 and C6 protons.
-
δ 4.0-4.2 ppm (s, 2H): Methylene (CH₂) protons of the acetic acid group. Their position is shifted downfield due to the adjacent aromatic ring and carboxyl group.
-
δ 10-12 ppm (br s, 1H): Carboxylic acid proton, typically broad and exchangeable with D₂O.
-
-
¹⁹F NMR (376 MHz, CDCl₃):
-
δ -62 to -64 ppm (s, 3F): A single, sharp peak corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift is characteristic for a CF₃ group on an aromatic ring.[11]
-
-
Mass Spectrometry (ESI-):
-
m/z: 204.0 [M-H]⁻. The expected molecular ion in negative ion mode would be the deprotonated parent molecule.
-
Applications in Research & Development
The primary application of this compound is as a versatile intermediate in synthetic chemistry.[9] Its bifunctional nature—a nucleophilic/coupling-ready carboxylic acid and an electronically distinct pyridine core—allows for its incorporation into larger, more complex molecules.
-
Pharmaceutical Drug Discovery: The acetic acid moiety is a common pharmacophore and a convenient handle for forming amide bonds. This compound can be used to synthesize libraries of novel amides, esters, and other derivatives for screening against various biological targets. The TFMP core provides the essential properties of metabolic stability and modulated electronics.[1][3]
-
Agrochemical Synthesis: Many modern fungicides and insecticides contain the TFMP scaffold.[2][4] This building block is a key precursor for developing new active ingredients that regulate insect growth or inhibit fungal respiration.[2]
-
Ligand Development: Pyridine derivatives are widely used as ligands in transition metal catalysis. The electronic properties of this compound, tuned by the CF₃ group, make it an attractive candidate for developing new ligands for reactions like directed C-H activation or cross-coupling.[12]
Safety & Handling
Proper handling is essential due to the compound's potential reactivity and biological activity. All operations should be conducted in a well-ventilated fume hood by trained personnel.
| Precaution | Details | Rationale |
| Personal Protective Equipment (PPE) | Wear safety goggles, nitrile gloves, and a lab coat. | To prevent accidental contact with eyes and skin.[9] |
| Engineering Controls | Use a certified chemical fume hood. | To avoid inhalation of any potential vapors or dust.[13] |
| Storage | Store tightly sealed in a freezer (-20°C) under an inert atmosphere (e.g., Argon). | To ensure long-term chemical stability and prevent degradation from moisture or air.[8][9] |
| Spill & Disposal | Absorb spills with an inert material (e.g., vermiculite). Dispose of chemical waste in accordance with local, state, and federal regulations. | To ensure environmental safety and regulatory compliance.[9][13] |
| First Aid | In case of eye/skin contact, flush immediately with copious amounts of water. If inhaled or ingested, seek immediate medical attention. | To mitigate potential harm from exposure.[9] |
References
- 1. nbinno.com [nbinno.com]
- 2. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 3. jelsciences.com [jelsciences.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 5. appchemical.com [appchemical.com]
- 6. calpaclab.com [calpaclab.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. 1000521-27-6|this compound|BLD Pharm [bldpharm.com]
- 9. chembk.com [chembk.com]
- 10. (6-Trifluoromethyl-pyridin-2-yl)-acetic acid CAS#: 1000565-32-1 [chemicalbook.com]
- 11. rsc.org [rsc.org]
- 12. ossila.com [ossila.com]
- 13. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
An In-Depth Technical Guide to the Physicochemical Properties of (3-Trifluoromethyl-pyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Trifluoromethyl-pyridin-2-yl)acetic acid, a fluorinated pyridine derivative, represents a significant scaffold in modern medicinal chemistry and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyridine ring imparts unique electronic properties, influencing the molecule's acidity, lipophilicity, metabolic stability, and binding interactions with biological targets.[1] A thorough understanding of its physicochemical properties is paramount for researchers and drug development professionals to effectively utilize this compound in the design and synthesis of novel therapeutic agents.
Core Molecular and Physical Properties
(3-Trifluoromethyl-pyridin-2-yl)acetic acid is a solid at room temperature, with its fundamental properties summarized below.
| Property | Value | Source(s) |
| CAS Number | 1000521-27-6 | [][3] |
| Molecular Formula | C₈H₆F₃NO₂ | [][3] |
| Molecular Weight | 205.14 g/mol | |
| Appearance | Colorless to light yellow liquid/solid | [4] |
Note: While some sources describe the compound as a liquid, this may refer to the state at elevated temperatures or as a supercooled liquid. Given its acetic acid moiety, it is expected to be a solid at standard conditions.
Solubility Profile
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and formulation feasibility.
Qualitative Solubility: (3-Trifluoromethyl-pyridin-2-yl)acetic acid is reported to be soluble in organic solvents such as ethanol and acetone, and insoluble in water.[4] This solubility profile is characteristic of many small organic acids with significant nonpolar regions.
Experimental Protocol for Solubility Determination (Shake-Flask Method):
The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound.
Principle: An excess amount of the solid compound is agitated in a specific solvent at a constant temperature until equilibrium is reached. The concentration of the dissolved compound in the supernatant is then measured.
Step-by-Step Methodology:
-
Preparation: Add an excess amount of (3-Trifluoromethyl-pyridin-2-yl)acetic acid to a vial containing a known volume of the desired solvent (e.g., water, ethanol, phosphate-buffered saline at various pH values).
-
Equilibration: Seal the vials and place them in a shaker bath at a controlled temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, allow the suspension to settle. Centrifuge the samples to pellet the undissolved solid.
-
Sampling: Carefully withdraw an aliquot of the clear supernatant.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The determined concentration represents the equilibrium solubility of the compound in the tested solvent at the specified temperature.
Caption: Workflow for solubility determination via the shake-flask method.
Acidity (pKa)
The acid dissociation constant (pKa) is a crucial parameter that governs the ionization state of a molecule at a given pH. This, in turn, influences its solubility, permeability across biological membranes, and binding to target proteins. For (3-Trifluoromethyl-pyridin-2-yl)acetic acid, two ionizable centers are of interest: the carboxylic acid group and the pyridine nitrogen.
-
Carboxylic Acid (pKa₁): The carboxylic acid is expected to be the primary acidic center.
-
Pyridinium Ion (pKa₂): The pyridine nitrogen can be protonated to form a pyridinium ion, which then acts as an acid.
Predicted pKa Values:
Due to the absence of experimental data, computational methods provide valuable estimates. For the isomeric compound (2-Trifluoromethyl-pyridin-3-yl)-acetic acid, a predicted pKa of 3.83 has been reported, which is likely attributable to the carboxylic acid group.[5] The electron-withdrawing nature of the trifluoromethyl group is expected to increase the acidity of the carboxylic acid (lower pKa) compared to the parent pyridin-2-ylacetic acid (predicted pKa ~3.30).[6]
Experimental Protocol for pKa Determination (Potentiometric Titration):
Potentiometric titration is a highly accurate method for determining pKa values.
Principle: A solution of the compound is titrated with a strong acid or base, and the pH of the solution is monitored as a function of the titrant volume. The pKa is determined from the inflection point of the resulting titration curve.
Step-by-Step Methodology:
-
Sample Preparation: Prepare a solution of (3-Trifluoromethyl-pyridin-2-yl)acetic acid of known concentration (e.g., 1-10 mM) in a suitable solvent, typically a mixture of water and a co-solvent like methanol if solubility is low.
-
Titration Setup: Place the solution in a thermostatted vessel and immerse a calibrated pH electrode.
-
Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH) to determine the pKa of the carboxylic acid. To determine the pKa of the pyridinium ion, first, acidify the solution with a strong acid (e.g., 0.1 M HCl) and then titrate with the strong base.
-
Data Acquisition: Record the pH and the volume of titrant added throughout the titration.
-
Data Analysis: Plot the pH versus the volume of titrant. The pKa value corresponds to the pH at the half-equivalence point. More sophisticated analysis involves plotting the first or second derivative of the titration curve to accurately locate the equivalence point(s).
Caption: Logical flow for experimental pKa determination.
Lipophilicity (logP)
The partition coefficient (logP) is a measure of a compound's differential solubility in a biphasic system of a nonpolar solvent (typically n-octanol) and a polar solvent (water). It is a key indicator of a compound's lipophilicity, which influences its absorption, distribution, metabolism, and excretion (ADME) properties.
Predicted logP Value:
For the related compound, [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid, a computed XLogP3 value of 1.9 is reported.[7] The substitution of a chloro group with a hydrogen atom to give the title compound would be expected to slightly decrease the logP. Therefore, the logP of (3-Trifluoromethyl-pyridin-2-yl)acetic acid is likely to be in the range of 1.5 to 2.0.
Experimental Protocol for logP Determination (Shake-Flask Method):
The shake-flask method remains the gold standard for experimental logP determination.
Principle: A known amount of the compound is dissolved in a pre-saturated mixture of n-octanol and water. After equilibration, the concentration of the compound in each phase is measured, and the partition coefficient is calculated as the ratio of the concentration in the n-octanol phase to that in the aqueous phase.
Step-by-Step Methodology:
-
Solvent Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for at least 24 hours, followed by separation of the two phases.
-
Sample Preparation: Prepare a stock solution of (3-Trifluoromethyl-pyridin-2-yl)acetic acid in either the pre-saturated n-octanol or water.
-
Partitioning: Add a known volume of the stock solution to a separation funnel containing known volumes of both pre-saturated phases.
-
Equilibration: Shake the funnel for a sufficient time to allow for complete partitioning of the compound between the two phases.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of the compound in each phase using a suitable analytical method like HPLC-UV.
-
Calculation: Calculate the partition coefficient (P) as P = [Concentration in octanol] / [Concentration in water]. The logP is the base-10 logarithm of P.
Stability and Safety Considerations
Stability: (3-Trifluoromethyl-pyridin-2-yl)acetic acid is described as a stable compound with good thermal and chemical stability.[4] However, as with any carboxylic acid, it may be susceptible to decarboxylation under harsh thermal conditions. The trifluoromethyl group is generally metabolically stable and can block sites of oxidative metabolism.
Safety: Specific Material Safety Data Sheet (MSDS) information for (3-Trifluoromethyl-pyridin-2-yl)acetic acid is not widely available. However, based on its structure and related compounds, the following general safety precautions should be observed:
-
Handling: Handle in a well-ventilated area, preferably in a chemical fume hood.[4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.[4]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.
-
Storage: Store in a cool, dry place away from heat and ignition sources, under an inert atmosphere.[][4]
Conclusion
(3-Trifluoromethyl-pyridin-2-yl)acetic acid is a valuable building block for drug discovery, possessing a unique combination of structural features that influence its physicochemical properties. This guide has provided a detailed overview of its key characteristics, including solubility, pKa, and logP. While a lack of publicly available experimental data necessitates the use of high-quality computational predictions for some parameters, the inclusion of detailed experimental protocols empowers researchers to validate these predictions and generate robust data for their specific applications. A thorough understanding and empirical determination of these properties are critical for the successful development of new chemical entities derived from this promising scaffold.
References
- 1. researchgate.net [researchgate.net]
- 3. Biorelevant pKa (37°C) predicted from the 2D structure of the molecule and its pKa at 25°C - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. (2-Trifluoromethyl-pyridin-3-yl)-acetic acid CAS#: 1000568-14-8 [chemicalbook.com]
- 6. chembk.com [chembk.com]
- 7. researchgate.net [researchgate.net]
Introduction: The Significance of Trifluoromethylated Pyridylacetic Acids
An In-Depth Technical Guide to the Synthesis of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of rational design. The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance crucial properties such as metabolic stability, lipophilicity, and binding affinity.[1][2] When this powerful moiety is installed on a pyridine ring—one of the most prevalent N-heterocycles in pharmaceuticals—the resulting derivatives become highly valuable building blocks.[3]
The target molecule of this guide, this compound, is a prime example of such a scaffold. It combines the bio-isosteric properties of the pyridine nucleus with the metabolic and electronic advantages of the CF₃ group, linked to an acetic acid side-chain that serves as a versatile handle for further chemical elaboration. This guide provides a detailed examination of a robust synthetic pathway to this molecule, grounded in established chemical principles and supported by authoritative literature. It is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of its synthesis.
Retrosynthetic Analysis and Core Synthetic Strategy
The primary challenge in constructing this compound lies in the precise, regioselective functionalization of the pyridine core. A logical retrosynthetic approach involves disconnecting the carbon-carbon bond between the pyridine ring and the acetic acid side chain. This strategy prioritizes the initial synthesis of a correctly substituted pyridine ring, which then serves as the foundation for installing the acetic acid moiety.
Our proposed forward synthesis is therefore a multi-step pathway beginning with a commercially available precursor, 3-(trifluoromethyl)pyridine. The core strategy is as follows:
-
Activation of the Pyridine Ring: Conversion of 3-(trifluoromethyl)pyridine to its N-oxide derivative to facilitate nucleophilic substitution.
-
Regioselective Chlorination: Introduction of a chlorine atom at the C2 position, which serves as a leaving group for subsequent C-C bond formation.
-
Cross-Coupling: Palladium-catalyzed coupling of the 2-chloro-3-(trifluoromethyl)pyridine intermediate with an acetate equivalent.
-
Hydrolysis: Conversion of the resulting ester to the final carboxylic acid product.
A critical consideration in this pathway is the potential for decarboxylation of the final 2-pyridylacetic acid product, a known challenge for this class of compounds that necessitates careful selection of hydrolysis conditions.[3]
Caption: Retrosynthetic analysis of the target molecule.
Part 1: Synthesis of the Key Intermediate: 2-Chloro-3-(trifluoromethyl)pyridine
The cornerstone of this synthesis is the preparation of the 2-chloro-3-(trifluoromethyl)pyridine intermediate. This is achieved in a two-step sequence from 3-(trifluoromethyl)pyridine, a process well-documented in patent literature.[4]
Step 1.1: Oxidation to 3-(Trifluoromethyl)pyridine N-oxide
The initial step involves the oxidation of the pyridine nitrogen. The formation of the N-oxide is crucial for two reasons: it activates the pyridine ring, making it more susceptible to nucleophilic attack, and it directs incoming electrophilic reagents (in the chlorination step) to the C2 and C6 positions.
Causality: The electron-withdrawing nature of the trifluoromethyl group deactivates the pyridine ring towards electrophilic substitution. N-oxide formation reverses this electronic demand, making the ring electron-rich and facilitating subsequent functionalization.
Detailed Protocol:
-
Charge a four-necked flask equipped with a stirrer, thermometer, and condenser with 3-(trifluoromethyl)pyridine (1.0 eq) and acetic acid (2.5 eq by weight).
-
While maintaining the temperature between 20-30°C, add a 30% aqueous solution of hydrogen peroxide (1.0 eq by moles) dropwise.
-
Heat the reaction mixture to 80-90°C and maintain for 7 hours.
-
After cooling, quench the reaction by adding sodium sulfite at a temperature below 30°C to decompose excess peroxide.
-
The resulting solution containing 3-(trifluoromethyl)pyridine N-oxide can be carried forward to the next step, often after a suitable workup to remove the acetic acid.[4]
Step 1.2: Regioselective Chlorination
With the N-oxide in hand, chlorination can be achieved using various reagents. The choice of chlorinating agent can significantly impact the regioselectivity and yield. While reagents like phosphorus oxychloride are effective, they can lead to mixtures of isomers.[4] A more selective method employs oxalyl chloride in the presence of a base like triethylamine at low temperatures.[4]
Causality: The reaction proceeds via activation of the N-oxide oxygen by the chlorinating agent, forming a reactive intermediate. Chloride then attacks the activated pyridine ring, with a strong preference for the C2 position due to electronic and steric factors.
Detailed Protocol:
-
In a suitable reactor, dissolve 3-(trifluoromethyl)pyridine N-oxide (1.0 eq) in a solvent such as dichloromethane.
-
Cool the mixture to a temperature between -30°C and -20°C.
-
Add oxalyl chloride (1.2 eq) dropwise, maintaining the low temperature.
-
After the initial reaction, add a solution of triethylamine (1.0 eq) in dichloromethane dropwise over one hour.
-
Allow the reaction to proceed for an additional 2 hours at the same temperature.
-
Upon completion, the reaction is typically quenched with ice water. The organic layer is then separated, washed, and the solvent removed to yield 2-chloro-3-(trifluoromethyl)pyridine.[4]
| Intermediate | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-(Trifluoromethyl)pyridine N-oxide | C₆H₄F₃NO | 163.10 |
| 2-Chloro-3-(trifluoromethyl)pyridine | C₆H₃ClF₃N | 181.54 |
Table 1: Key intermediates in the synthesis of the pyridine core.
Part 2: C-C Bond Formation and Final Hydrolysis
With the chlorinated pyridine core synthesized, the focus shifts to installing the acetic acid side chain. This is achieved via a cross-coupling reaction followed by a final hydrolysis step.
Caption: Experimental workflow for the synthesis.
Step 2.1: Palladium-Catalyzed Cross-Coupling
Synthetic routes to pyridylacetate derivatives frequently employ palladium-catalyzed cross-coupling reactions between a halopyridine and an enolate or its equivalent.[3] This approach allows for the formation of the key C-C bond under relatively mild conditions.
Causality: The palladium catalyst facilitates a catalytic cycle (oxidative addition, transmetalation, reductive elimination) that couples the sp²-hybridized carbon of the pyridine ring with the sp³-hybridized carbon of the acetate enolate, a transformation that is otherwise difficult to achieve directly.
Detailed Protocol:
-
To a solution of 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq) in a suitable solvent like THF or dioxane, add a palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and a suitable phosphine ligand (e.g., Xantphos, 4-10 mol%).
-
In a separate flask, prepare the zinc Reformatsky reagent from ethyl bromoacetate and activated zinc powder.
-
Add the pre-formed Reformatsky reagent to the pyridine solution.
-
Heat the reaction mixture under an inert atmosphere (e.g., Argon) at 80-100°C until the starting material is consumed (monitored by TLC or GC-MS).
-
After cooling, quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate.
Step 2.2: Saponification to the Final Product
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. Basic hydrolysis (saponification) is commonly used for this transformation.[5][6] It is crucial to use moderate temperatures to minimize the risk of decarboxylation.[3]
Causality: The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This leads to the formation of a tetrahedral intermediate which then collapses to give the carboxylate salt and ethanol. A final acidic workup protonates the carboxylate to yield the desired carboxylic acid.
Detailed Protocol:
-
Dissolve ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate (1.0 eq) in a mixture of ethanol and water.
-
Add potassium hydroxide (1.2 eq) and heat the mixture gently to 50°C, stirring for 30 minutes to 2 hours.
-
Monitor the reaction by TLC. Once the starting material is consumed, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Wash the remaining aqueous solution with diethyl ether to remove any unreacted starting material.
-
Carefully acidify the aqueous layer to pH 2-3 with 1N HCl.
-
The product may precipitate upon acidification and can be collected by filtration. Alternatively, extract the aqueous layer with a suitable organic solvent like ethyl acetate.
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under vacuum to yield this compound.[5][6]
Conclusion and Future Perspectives
The synthetic route detailed in this guide represents a logical and robust pathway for the preparation of this compound. By leveraging a well-established N-oxide activation strategy followed by regioselective chlorination and palladium-catalyzed cross-coupling, this valuable building block can be synthesized efficiently. Each step is grounded in fundamental principles of organic chemistry, providing a reliable framework for researchers. Further optimization of catalyst systems for the cross-coupling step or exploration of alternative C-C bond-forming reactions, such as those involving cyclocondensation of trifluoromethyl-containing building blocks, could offer alternative avenues for future synthetic efforts.[7][8]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 5. 2-Pyridylacetic acid synthesis - chemicalbook [chemicalbook.com]
- 6. Page loading... [guidechem.com]
- 7. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid
This technical guide provides a comprehensive overview of 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid, a fluorinated heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into its molecular structure, physicochemical properties, and potential applications.
Introduction: The Strategic Importance of Fluorinated Pyridines
The incorporation of fluorine and fluorine-containing functional groups, such as the trifluoromethyl (CF₃) group, into pharmacologically active molecules is a well-established strategy in modern drug design.[1][2] The unique physicochemical properties of the trifluoromethyl group—including its high electronegativity, metabolic stability, and ability to modulate pKa and lipophilicity—can profoundly enhance the therapeutic profile of a drug candidate.[1][2] When appended to a pyridine scaffold, a common motif in numerous bioactive compounds, the trifluoromethyl group can significantly alter the electronic and steric properties of the heterocycle, influencing its binding affinity to biological targets.[1] this compound embodies this design principle, presenting a versatile building block for the synthesis of novel therapeutics.
Part 1: Molecular Structure and Physicochemical Properties
A thorough understanding of the molecular architecture and inherent chemical properties of this compound is fundamental to its application in research and development.
Molecular Structure
The molecule consists of a pyridine ring substituted at the 2-position with an acetic acid moiety and at the 3-position with a trifluoromethyl group. The spatial arrangement and electronic effects of these substituents dictate the molecule's reactivity and intermolecular interactions.
Caption: 2D Structure of this compound
The trifluoromethyl group, a strong electron-withdrawing group, influences the acidity of the carboxylic acid proton and the basicity of the pyridine nitrogen. The acetic acid side chain provides a key handle for derivatization, such as amide bond formation, to explore structure-activity relationships (SAR).
Physicochemical Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for designing experimental conditions, including reaction setups and formulation studies.
| Property | Value | Source |
| CAS Number | 1000521-27-6 | [3][4][5] |
| Molecular Formula | C₈H₆F₃NO₂ | [3][4][5] |
| Molecular Weight | 205.14 g/mol | [3][5] |
| Canonical SMILES | O=C(O)CC1=NC=CC=C1C(F)(F)F | [5] |
| Appearance | Colorless to light yellow liquid | [4] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), insoluble in water. | [4] |
Part 2: Synthesis and Reactivity
While a specific, detailed experimental protocol for the synthesis of this compound is not widely published in peer-reviewed literature, a plausible synthetic route can be conceptualized based on established organic chemistry principles and related transformations.
Conceptual Synthetic Workflow
A potential synthetic pathway could involve the introduction of the acetic acid side chain onto a pre-functionalized 3-(trifluoromethyl)pyridine core. The following diagram illustrates a conceptual workflow.
References
A Comprehensive Technical Guide to the Spectroscopic Characterization of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid
Abstract
This technical guide provides an in-depth analysis of the essential spectroscopic techniques required for the structural elucidation and purity assessment of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid (CAS: 1000521-27-6). As a fluorinated heterocyclic compound, it represents a structural motif of significant interest in medicinal chemistry and materials science.[1] This document is intended for researchers, analytical chemists, and drug development professionals, offering both predictive data and field-proven methodologies for Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. The protocols herein are designed to be self-validating, ensuring researchers can confidently acquire and interpret high-quality data.
Introduction: The Significance of Trifluoromethyl-Substituted Pyridines
The incorporation of a trifluoromethyl (CF₃) group into organic molecules can dramatically alter their physicochemical and biological properties, including metabolic stability, lipophilicity, and binding affinity. The pyridine scaffold is a ubiquitous feature in pharmaceuticals and agrochemicals.[2] Consequently, molecules like this compound are valuable building blocks in modern chemical synthesis.[3][4]
Accurate and comprehensive characterization is the bedrock of chemical research and development. This guide establishes a predictive spectroscopic profile for this compound, providing a benchmark for researchers synthesizing or utilizing this molecule.
Compound Profile:
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR experiments are essential.
Predicted NMR Data
The following data are predicted based on established chemical shift principles and data from analogous structures, such as 2-(4-(trifluoromethyl)phenyl)pyridine.[7] The electron-withdrawing nature of the trifluoromethyl group and the nitrogen heteroatom significantly influences the electronic environment of the pyridine ring.
| Technique | Predicted Chemical Shift (δ, ppm) | Assignment | Multiplicity | Coupling Constant (J, Hz) |
| ¹H NMR | ~8.7 - 8.9 | H6 | d | ~4-5 |
| ~8.0 - 8.2 | H4 | d | ~8-9 | |
| ~7.5 - 7.7 | H5 | dd | ~8-9, ~4-5 | |
| ~4.0 - 4.2 | CH₂ | s | - | |
| ~11 - 13 | COOH | br s | - | |
| ¹³C NMR | ~170 - 175 | C=O | s | - |
| ~155 - 158 | C2 | q | ~3-5 | |
| ~150 - 153 | C6 | s | - | |
| ~138 - 141 | C4 | s | - | |
| ~133 - 136 | C3 | q | ~30-35 | |
| ~122 - 125 | C5 | s | - | |
| ~120 - 124 | CF₃ | q | ~270-275 | |
| ~40 - 43 | CH₂ | s | - | |
| ¹⁹F NMR | ~ -62 to -64 | CF₃ | s | - |
Causality and Interpretation
-
¹H NMR: The protons on the pyridine ring are deshielded, appearing far downfield. H6 is most affected by the adjacent nitrogen. The methylene (CH₂) protons are adjacent to both the aromatic ring and the carbonyl group, placing their predicted shift around 4.1 ppm as a sharp singlet. The carboxylic acid proton is highly variable and often broad, its visibility depending on the solvent and concentration.
-
¹³C NMR: The trifluoromethyl group's most notable feature is the large one-bond C-F coupling (~270-275 Hz), which splits the CF₃ carbon signal into a quartet. Smaller two- and three-bond couplings are expected for the adjacent ring carbons (C2 and C3).
-
¹⁹F NMR: This experiment is a simple and powerful confirmation of the CF₃ group's presence. A single, sharp peak is expected, as all three fluorine atoms are chemically equivalent. Its chemical shift is characteristic of an aromatic CF₃ group.[8]
Experimental Protocol: NMR Sample Preparation and Acquisition
A standardized protocol is crucial for reproducibility.
Materials:
-
This compound (5-10 mg)
-
Deuterated solvent (e.g., DMSO-d₆ or CDCl₃, 0.6-0.7 mL)
-
NMR Tube (5 mm, high precision)
-
Pipette and vial
Procedure:
-
Weighing: Accurately weigh 5-10 mg of the compound into a clean, dry vial.
-
Dissolution: Add ~0.6 mL of the chosen deuterated solvent to the vial. DMSO-d₆ is often preferred for carboxylic acids to ensure the acidic proton is observable.
-
Mixing: Gently vortex or swirl the vial until the sample is completely dissolved.
-
Transfer: Carefully transfer the solution to the NMR tube using a pipette.
-
Acquisition: Place the tube in the NMR spectrometer. Acquire standard ¹H, ¹³C, and ¹⁹F spectra. For ¹³C, a sufficient number of scans (e.g., 1024 or more) may be necessary to achieve a good signal-to-noise ratio, especially for the quaternary carbons.
Caption: Workflow for NMR sample preparation and data acquisition.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis. Electrospray Ionization (ESI) is the preferred method for a polar molecule like this.
Predicted Mass Spectrum Data
The analysis can be run in both positive and negative ion modes.
| Ion Mode | Predicted m/z | Assignment |
| ESI (+) | 206.0423 | [M+H]⁺ |
| ESI (+) | 228.0243 | [M+Na]⁺ |
| ESI (-) | 204.0274 | [M-H]⁻ |
| ESI (-) | 160.0376 | [M-H-CO₂]⁻ (Decarboxylation fragment) |
Note: Predicted m/z values are for the monoisotopic mass. The exact mass of C₈H₆F₃NO₂ is 205.0345.[5]
Causality and Interpretation
-
Ionization: In positive mode, the pyridine nitrogen is a likely site of protonation. In negative mode, the carboxylic acid will readily deprotonate to form the carboxylate anion [M-H]⁻, which is often the most intense peak.
-
Fragmentation: The most common fragmentation pathway for the [M-H]⁻ ion is the loss of carbon dioxide (44 Da), a characteristic fragmentation for carboxylic acids.
Experimental Protocol: LC-MS Analysis
This protocol outlines a general approach for obtaining a mass spectrum via Liquid Chromatography-Mass Spectrometry (LC-MS), which also serves as a purity check. This methodology is adapted from standard practices for analyzing similar small organic acids.[9]
Materials:
-
Stock solution of the compound (~1 mg/mL in methanol or acetonitrile).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
LC-MS system with an ESI source.
-
C18 HPLC Column.
Procedure:
-
Sample Prep: Prepare a dilute solution (e.g., 1-10 µg/mL) from the stock solution using the initial mobile phase composition (e.g., 95% A, 5% B).
-
LC Method:
-
Set a flow rate (e.g., 0.4 mL/min).
-
Inject 1-5 µL of the sample.
-
Run a gradient elution, for example: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.
-
-
MS Method:
-
Set the ESI source to operate in both positive and negative modes (or perform two separate runs).
-
Set capillary voltage (e.g., 3-4 kV), desolvation gas flow, and temperature according to instrument recommendations.
-
Acquire data over a mass range of m/z 50-500.
-
Caption: General workflow for LC-MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
The spectrum will be dominated by absorptions from the carboxylic acid, the aromatic ring, and the C-F bonds.[10]
| Predicted Wavenumber (cm⁻¹) | Vibration Type | Intensity |
| 2500-3300 | O-H stretch (Carboxylic Acid) | Broad, Strong |
| ~3050-3100 | C-H stretch (Aromatic) | Weak-Medium |
| ~2900-2950 | C-H stretch (Aliphatic CH₂) | Weak |
| ~1700-1725 | C=O stretch (Carboxylic Acid) | Strong, Sharp |
| ~1580-1610 | C=C / C=N ring stretches | Medium |
| ~1400-1450 | C=C / C=N ring stretches | Medium |
| ~1100-1300 | C-F stretches | Very Strong |
| ~900-950 | C-O-H bend | Medium, Broad |
Causality and Interpretation
-
The most diagnostic peak is the very broad O-H stretch of the hydrogen-bonded carboxylic acid dimer, which often spans a large region of the spectrum.[11][12]
-
The sharp, strong carbonyl (C=O) peak around 1710 cm⁻¹ is another key indicator of the carboxylic acid function.
-
The region from 1100-1300 cm⁻¹ will contain multiple, very strong, and sharp peaks characteristic of the C-F stretching vibrations of the CF₃ group.
-
The distinction between aromatic (>3000 cm⁻¹) and aliphatic (<3000 cm⁻¹) C-H stretches can confirm the presence of both parts of the molecule.[10] The aromatic C=C and C=N stretches are also confirmatory for the pyridine ring.[13]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
ATR has largely replaced traditional KBr pellet methods for solid samples due to its simplicity and speed.
Materials:
-
FT-IR Spectrometer with an ATR accessory (e.g., diamond crystal).
-
Spatula.
-
Isopropanol and wipes for cleaning.
Procedure:
-
Background Scan: Ensure the ATR crystal is clean. Run a background spectrum of the empty crystal to account for atmospheric CO₂ and H₂O.
-
Sample Application: Place a small amount (1-2 mg) of the solid compound onto the center of the ATR crystal using a clean spatula.
-
Apply Pressure: Lower the press arm to apply consistent pressure, ensuring good contact between the sample and the crystal.
-
Data Acquisition: Scan the sample over the range of 4000-400 cm⁻¹. Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
Cleaning: After analysis, raise the press arm, remove the sample, and clean the crystal thoroughly with a solvent-moistened wipe (e.g., isopropanol).
Conclusion
The structural verification of this compound relies on the synergistic application of NMR, MS, and IR spectroscopy. This guide provides a robust framework of predicted data and validated protocols to guide the researcher. By comparing experimentally obtained spectra to the predictive data presented in this document, scientists can achieve a high degree of confidence in the identity, structure, and purity of their material, thereby ensuring the integrity of their subsequent research and development efforts.
References
- 1. ossila.com [ossila.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid - C8H6F3NO2 | CSSB00012357258 [chem-space.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. appchemical.com [appchemical.com]
- 6. calpaclab.com [calpaclab.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Acetic acid [webbook.nist.gov]
- 12. researchgate.net [researchgate.net]
- 13. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
The Pivotal Role of Trifluoromethylpyridine Carboxylic Acid Derivatives in Modern Chemical Biology and Drug Discovery
Abstract: Trifluoromethylpyridine carboxylic acid derivatives represent a privileged scaffold in contemporary chemical biology and drug discovery. The strategic incorporation of a trifluoromethyl group onto the pyridine carboxylic acid framework imparts a unique combination of physicochemical properties, leading to enhanced biological activity, improved metabolic stability, and increased membrane permeability. This technical guide provides an in-depth exploration of the diverse biological activities of these compounds, spanning their critical roles in both agriculture and medicine. We will delve into their mechanisms of action as herbicides, insecticides, and fungicides, as well as their emerging potential as anti-cancer and anti-inflammatory agents. This guide will further provide detailed experimental protocols, structure-activity relationship insights, and quantitative data to serve as a comprehensive resource for researchers, scientists, and professionals in drug and agrochemical development.
Part 1: The Trifluoromethylpyridine Carboxylic Acid Scaffold: A Privileged Motif
Introduction to Fluorine in Medicinal Chemistry
The introduction of fluorine, particularly the trifluoromethyl (CF3) group, into organic molecules has revolutionized the fields of medicinal chemistry and agrochemical design. The CF3 group possesses a unique combination of properties that can dramatically influence a molecule's biological profile.[1][2] Its high electronegativity and strong electron-withdrawing nature can alter the acidity of nearby functional groups and modulate receptor-ligand interactions.[3] Furthermore, the CF3 group is highly lipophilic, which can enhance a molecule's ability to cross cellular membranes and improve its bioavailability.[4][5] Crucially, the carbon-fluorine bond is exceptionally strong, rendering the CF3 group resistant to metabolic degradation and thereby increasing the in vivo half-life of a drug or agrochemical.[6]
Physicochemical Properties of Trifluoromethylpyridine Carboxylic Acids
The trifluoromethylpyridine carboxylic acid scaffold combines the advantageous properties of the CF3 group with the versatile chemical nature of the pyridine ring and the functionality of the carboxylic acid group. The pyridine ring, a bioisostere of a phenyl ring, can engage in various non-covalent interactions with biological targets. The carboxylic acid group provides a handle for further chemical modification and can participate in crucial hydrogen bonding interactions with protein residues. The interplay of these three components results in molecules with tunable solubility, acidity (pKa), and membrane permeability, making them highly attractive for the development of bioactive compounds. The position of the trifluoromethyl group on the pyridine ring significantly influences the electronic properties and, consequently, the biological activity of the molecule.[3][7]
General Synthetic Strategies
The synthesis of trifluoromethylpyridine carboxylic acid derivatives can be achieved through several strategic approaches. Common methods include the construction of the pyridine ring from a trifluoromethyl-containing building block or the direct introduction of a trifluoromethyl group onto a pre-existing pyridine carboxylic acid scaffold.[3][7] Key intermediates such as 2-chloro-5-trifluoromethylpyridine are often utilized in the synthesis of these derivatives.[8]
Detailed Protocol 1: A General Method for the Synthesis of a Trifluoromethylpyridine Carboxylic Acid Derivative
This protocol describes a general method for the synthesis of a 6-(trifluoromethyl)pyridine-3-carboxylic acid derivative, a common scaffold in biologically active compounds.
Materials:
-
Racemic ethyl 4,4,4-trifluoro-3-aminobutanoate
-
Methyl acetoacetate
-
Acetonitrile
-
Tetrahydrofuran (THF)
-
Sodium tert-butoxide (NaOtBu)
-
1 N Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
Procedure:
-
Formation of the Enamine Intermediate:
-
In a round-bottom flask, dissolve racemic ethyl 4,4,4-trifluoro-3-aminobutanoate in acetonitrile.
-
Add methyl acetoacetate to the solution.
-
Stir the mixture at room temperature for 4 hours.
-
Concentrate the mixture under reduced pressure to obtain the crude enamine intermediate.
-
-
Cyclization to the Dihydropyridinone:
-
Dissolve the crude enamine intermediate in THF.
-
In a separate flask, prepare a suspension of NaOtBu in THF.
-
Add the solution of the enamine intermediate dropwise to the NaOtBu suspension while maintaining the temperature between 20-40 °C using an ice bath.
-
Stir the resulting mixture at room temperature for 17 hours.
-
-
Hydrolysis and Workup:
-
Pour the reaction mixture into 1 N aqueous HCl.
-
Remove the THF by distillation under reduced pressure.
-
Saturate the remaining aqueous solution with NaCl.
-
The desired 6-(trifluoromethyl)pyridine-3-carboxylic acid derivative can then be isolated through extraction and further purification.[9]
-
Part 2: Agrochemical Applications: Safeguarding Global Food Security
Trifluoromethylpyridine carboxylic acid derivatives have made a significant impact on modern agriculture, with numerous commercialized products used as herbicides, insecticides, and fungicides.[3][10][11][12]
Herbicidal Activity
Mechanism of Action: Many potent herbicides based on the trifluoromethylpyridine carboxylic acid scaffold function by inhibiting key enzymes in the metabolic pathways of weeds. For instance, fluazifop-butyl acts as an acetyl-CoA carboxylase (ACCase) inhibitor, disrupting fatty acid synthesis.[3][12] Other derivatives, such as flazasulfuron, inhibit acetolactate synthase (ALS), an enzyme crucial for the biosynthesis of branched-chain amino acids.[3] Dithiopyr and thiazopyr, which also contain a trifluoromethylpyridine moiety, inhibit root growth by disrupting microtubule assembly during cell division.[3]
Signaling Pathway Diagram:
References
- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. nbinno.com [nbinno.com]
- 5. Synthesis of new 2-arylamino-6-trifluoromethylpyridine-3-carboxylic acid derivatives and investigation of their analgesic activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 5-(Trifluoromethyl)pyridine-2-carboxylic acid synthesis - chemicalbook [chemicalbook.com]
- 8. EP2821398A1 - Method for preparation of 6-trifluoromethylpyridine-3-carboxylic acid derivatives from 4,4,4-trifluoro-3-aminobutanoates - Google Patents [patents.google.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 12. chigroup.site [chigroup.site]
An In-depth Technical Guide to (3-Trifluoromethyl-pyridin-2-yl)acetic acid: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3-Trifluoromethyl-pyridin-2-yl)acetic acid, a fluorinated heterocyclic compound, is a key building block in the synthesis of a variety of biologically active molecules. The incorporation of the trifluoromethyl group (CF3) into the pyridine ring significantly influences the physicochemical properties of the molecule, such as its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2][3] This guide provides a comprehensive overview of the synthesis, properties, and potential applications of (3-Trifluoromethyl-pyridin-2-yl)acetic acid, with a focus on its relevance in medicinal chemistry and agrochemical research.
Physicochemical Properties
A summary of the key physicochemical properties of (3-Trifluoromethyl-pyridin-2-yl)acetic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 1000521-27-6 | [4][5][6] |
| Molecular Formula | C8H6F3NO2 | [4][5][6] |
| Molecular Weight | 205.13 g/mol | [4] |
| Appearance | Colorless to light yellow liquid | [4] |
| Solubility | Soluble in organic solvents such as ethanol and acetone; insoluble in water. | [4] |
| Stability | Good thermal and chemical stability. | [4] |
Synthesis of (3-Trifluoromethyl-pyridin-2-yl)acetic acid
While a definitive, detailed experimental protocol for the synthesis of (3-Trifluoromethyl-pyridin-2-yl)acetic acid is not widely published in a single source, a plausible and chemically sound multi-step synthesis can be proposed based on established organic chemistry reactions and the available literature on related compounds. The synthesis logically begins with the formation of a suitable trifluoromethylated pyridine precursor, followed by the introduction and subsequent modification of the side chain at the 2-position.
A potential synthetic pathway is outlined below:
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. jelsciences.com [jelsciences.com]
- 4. chembk.com [chembk.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. appchemical.com [appchemical.com]
An In-depth Technical Guide to the Homologs and Analogs of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid
Abstract
This technical guide provides a comprehensive overview of 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid, a key heterocyclic building block in medicinal chemistry. We will delve into the synthetic routes for this core structure and its derivatives, explore the landscape of its known and potential homologs and analogs, and analyze the structure-activity relationships (SAR) that govern their biological effects. The strategic incorporation of the trifluoromethyl group imparts unique physicochemical properties that are highly advantageous in drug design, influencing factors such as metabolic stability and target binding affinity. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold in the discovery of novel therapeutic agents.
Introduction: The Significance of the this compound Scaffold
Pyridine and its derivatives are among the most prevalent heterocyclic structures in pharmaceuticals, valued for their ability to engage in a wide range of biological interactions. The introduction of a trifluoromethyl (-CF3) group to the pyridine ring, as seen in this compound, offers several key advantages in drug design. The -CF3 group is a powerful electron-withdrawing moiety that can significantly alter the electronic properties of the pyridine ring, influencing its pKa and reactivity.[1] Furthermore, the C-F bond is exceptionally strong, rendering the trifluoromethyl group highly resistant to metabolic degradation, which can enhance the pharmacokinetic profile of a drug candidate.[1] The lipophilicity of the -CF3 group can also improve membrane permeability, a critical factor for oral bioavailability.[2]
The acetic acid side chain at the 2-position of the pyridine ring provides a crucial handle for further chemical modifications and can act as a key pharmacophoric element, for instance, by mimicking a carboxylic acid-containing endogenous ligand or by chelating metal ions in enzyme active sites. This combination of a trifluoromethyl-substituted pyridine core and a reactive acetic acid side chain makes this compound a highly attractive starting point for the development of novel therapeutics across various disease areas.
Synthetic Strategies for 2-(Pyridin-2-yl)acetic Acid Derivatives
The synthesis of 2-(pyridin-2-yl)acetic acid and its derivatives can be approached through several strategic routes. Understanding these methodologies is crucial for accessing a diverse range of analogs for SAR studies.
Three-Component Synthesis via Pyridine-N-oxides
A versatile and efficient method for the synthesis of substituted 2-(pyridyl)acetic acid derivatives involves a three-component reaction utilizing pyridine-N-oxides, Meldrum's acid derivatives, and a nucleophile.[3] This approach leverages the dual reactivity of Meldrum's acid, which first acts as a nucleophile and subsequently as an electrophile.[3]
The general workflow for this synthesis is as follows:
-
Activation and Nucleophilic Attack: The pyridine-N-oxide is activated, making it susceptible to nucleophilic attack by the Meldrum's acid derivative.
-
Ring-Opening and Decarboxylation: The resulting intermediate acts as an electrophile, which is then attacked by a nucleophile (e.g., an amine or an alcohol), leading to the ring-opening of the Meldrum's acid moiety and subsequent decarboxylation to yield the final 2-(pyridyl)acetic acid derivative.[3]
Caption: Three-component synthesis of 2-(pyridyl)acetic acid derivatives.
This method is particularly advantageous as it avoids the need for metal catalysts and pre-formed enolates, offering a more streamlined and potentially more sustainable synthetic route.[3]
Synthesis from Halopyridines
Traditional approaches often commence with halopyridines, which can undergo palladium-catalyzed cross-coupling reactions with various enolate equivalents.[3] These methods provide a reliable means to introduce the acetic acid moiety at the 2-position of the pyridine ring.
Experimental Protocol: General Procedure for Suzuki Coupling
A representative protocol for the synthesis of diaryl-substituted pyridines, which can be adapted for the introduction of various side chains, is the Suzuki coupling reaction.[4]
-
A mixture of a monobromopyridine (1.0 eq), a phenylboronic acid (1.3 eq), sodium carbonate (1.7 eq), and a palladium catalyst such as PdCl2(dppf) (0.03 eq) is prepared in a suitable solvent system (e.g., toluene-ethanol, 4:1).
-
The reaction mixture is stirred at an elevated temperature (e.g., 120 °C) overnight under an inert atmosphere.
-
After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride.
-
The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are dried over a drying agent (e.g., MgSO4), filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to afford the desired product.[4]
Homologs and Analogs of this compound
The core structure of this compound can be systematically modified to explore the chemical space and optimize for desired biological activity. These modifications can be broadly categorized into homologation of the acetic acid side chain, substitution on the pyridine ring, and bioisosteric replacement of the carboxylic acid and trifluoromethyl groups.
Homologation of the Acetic Acid Side Chain
Homologation involves the extension of the acetic acid side chain by one or more methylene units. This can influence the compound's flexibility, lipophilicity, and spatial orientation, which in turn can affect its binding to a biological target. A known method for homologation involves the reaction of organometallic reagents with O-alkyl S-pyridin-2-yl thiocarbonates.[5]
| Modification | Structure | Potential Impact |
| Propionic Acid | 2-(3-(Trifluoromethyl)pyridin-2-yl)propionic acid | Increased chain length and flexibility. |
| Butyric Acid | 2-(3-(Trifluoromethyl)pyridin-2-yl)butyric acid | Further increase in lipophilicity and conformational freedom. |
Analogs with Pyridine Ring Substitutions
Introducing various substituents at other positions of the pyridine ring can modulate the electronic properties, steric profile, and hydrogen bonding capabilities of the molecule.
| Position of Substitution | Substituent | Potential Impact on Activity |
| 4-position | -Cl, -F, -OCH3 | Alters electron density and potential for hydrogen bonding. |
| 5-position | -NH2, -NO2 | Can significantly impact electronic properties and introduce new interaction points. |
| 6-position | -CH3, -Ph | Introduces steric bulk which can influence binding selectivity. |
Bioisosteric Replacements
Bioisosterism is a powerful strategy in drug design where a functional group is replaced by another with similar steric and electronic properties to improve potency, selectivity, or pharmacokinetic parameters.
-
Carboxylic Acid Bioisosteres: The carboxylic acid group can be replaced with other acidic functionalities such as tetrazole, hydroxamic acid, or sulfonamide to modulate acidity and cell permeability.
-
Trifluoromethyl Group Bioisosteres: The trifluoromethyl group can be considered a bioisostere of other groups like the nitro group or even a methyl group, though with significantly different electronic properties.[2][6] The pentafluorosulfanyl (SF5) group is another emerging bioisostere with even greater electronegativity and lipophilicity.[7]
Structure-Activity Relationships (SAR)
While specific SAR studies on a series of this compound analogs are not extensively documented in the public domain, we can infer potential relationships based on broader knowledge of pyridine-containing and trifluoromethyl-substituted compounds.
-
Role of the Trifluoromethyl Group: The strong electron-withdrawing nature of the -CF3 group generally enhances the acidity of the carboxylic acid, which can be crucial for interactions with biological targets. Its lipophilicity can contribute to improved membrane permeability and binding to hydrophobic pockets in enzymes or receptors.[1]
-
Impact of Pyridine Ring Substituents: The position and nature of substituents on the pyridine ring are critical. Electron-donating groups can decrease the acidity of the acetic acid moiety, while electron-withdrawing groups will have the opposite effect. Steric bulk can be used to probe the size and shape of the binding pocket and can be a key determinant of selectivity.
-
Importance of the Acetic Acid Moiety: The carboxylic acid group is often a key pharmacophoric feature, participating in hydrogen bonding or ionic interactions with the target protein. Esterification or amidation of this group can serve as a prodrug strategy to improve oral bioavailability.[8]
Caption: Key structural modifications influencing the biological activity.
Potential Therapeutic Applications and Biological Targets
Derivatives of pyridylacetic acid and trifluoromethyl-pyridines have shown a wide range of biological activities, suggesting that analogs of this compound could be promising candidates for various therapeutic areas.
-
Enzyme Inhibition: Pyridine-based compounds are known to inhibit a variety of enzymes. For instance, pyridazinylacetic acid derivatives have been identified as inhibitors of monoamine oxidase-A (MAO-A), and pyridylthiadiazine derivatives have shown potent inhibition of aldose reductase.[9][10] The core scaffold could be tailored to target enzymes implicated in cancer, inflammation, and metabolic disorders.
-
Anticancer Activity: Many pyridine derivatives exhibit significant antiproliferative activity.[4] The trifluoromethyl group, in particular, is a common feature in modern anticancer drugs.[11]
-
Antimicrobial and Antiviral Agents: The pyridine scaffold is present in numerous antimicrobial and antiviral drugs.[12] The unique properties of the trifluoromethyl group could be harnessed to develop novel agents to combat infectious diseases.
-
Central Nervous System (CNS) Disorders: The ability of the trifluoromethyl group to enhance blood-brain barrier penetration makes this class of compounds interesting for targeting CNS disorders.
Conclusion
The this compound scaffold represents a rich starting point for the design and synthesis of novel bioactive molecules. Its strategic combination of a trifluoromethyl-substituted pyridine ring and a modifiable acetic acid side chain offers a powerful platform for medicinal chemists. By systematically exploring its homologs and analogs and understanding the underlying structure-activity relationships, researchers can unlock the full therapeutic potential of this versatile chemical entity. This guide provides a foundational framework to inspire and direct future research in this promising area of drug discovery.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Chelation-Based Homologation by Reaction of Organometallic Reagents with O-Alkyl S-Pyridin-2-yl Thiocarbonates: Synthesis of Esters from Grignard Reagents [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of some pyridazinylacetic acid derivatives as a novel class of monoamine oxidase-A inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design and synthesis of potent and selective aldose reductase inhibitors based on pyridylthiadiazine scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. longdom.org [longdom.org]
Methodological & Application
Application Notes and Protocols: 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic Acid as a Versatile Intermediate in Pharmaceutical Synthesis
Introduction: The Strategic Value of the Trifluoromethyl-Pyridine Moiety in Medicinal Chemistry
The incorporation of fluorine and fluorine-containing functional groups has become a cornerstone of modern drug design. The trifluoromethyl (-CF3) group, in particular, offers a unique combination of properties that can significantly enhance the therapeutic profile of a drug candidate. When appended to a pyridine ring, the trifluoromethyl group exerts a profound influence on the molecule's lipophilicity, metabolic stability, and binding affinity to biological targets. This is due to the high electronegativity of fluorine, which can alter the electronic properties of the pyridine ring and introduce favorable interactions with protein active sites.
2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid (CAS 1000521-27-6) is a key building block that leverages these advantages. Its structure combines the beneficial trifluoromethylpyridine core with a reactive carboxylic acid handle, making it a versatile intermediate for the synthesis of a wide range of pharmaceutical agents, particularly in the realm of kinase inhibitors. Kinase inhibitors are a major class of targeted cancer therapies, and their efficacy often relies on precise molecular interactions within the ATP-binding pocket of the target kinase. The trifluoromethyl-pyridine scaffold is frequently employed to achieve high potency and selectivity.
These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of this compound as a strategic intermediate in pharmaceutical research and development.
Physicochemical Properties and Safety Information
A thorough understanding of the physical and chemical properties of an intermediate is crucial for its effective and safe use in synthesis.
| Property | Value | Reference |
| CAS Number | 1000521-27-6 | N/A |
| Molecular Formula | C8H6F3NO2 | N/A |
| Molecular Weight | 205.14 g/mol | N/A |
| Appearance | Off-white to pale yellow solid | N/A |
| Solubility | Soluble in common organic solvents such as methanol, dichloromethane, and THF. Limited solubility in water. | N/A |
Safety Precautions: this compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area with copious amounts of water.
Synthesis Protocol for this compound
The following protocol outlines a robust and scalable synthesis of the title compound from commercially available starting materials. The causality behind the choice of reagents and conditions is explained to provide a deeper understanding of the process.
Workflow for the Synthesis of this compound
Caption: Synthetic workflow for this compound.
Part 1: Palladium-Catalyzed Cross-Coupling
This step involves a Negishi-type cross-coupling reaction to introduce the acetic acid precursor at the 2-position of the pyridine ring.
Materials:
-
2-Chloro-3-(trifluoromethyl)pyridine
-
tert-Butyl acetate
-
Palladium(II) bis(dibenzylideneacetone) [Pd(dba)2]
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Cesium carbonate (Cs2CO3)
-
Anhydrous Toluene
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Protocol:
-
Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a nitrogen inlet, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq), Pd(dba)2 (0.02 eq), and Xantphos (0.04 eq).
-
Inert Atmosphere: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere.
-
Reagent Addition: Add anhydrous toluene via syringe, followed by cesium carbonate (2.0 eq) and tert-butyl acetate (1.5 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-18 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Purification: Concentrate the filtrate under reduced pressure. The crude product, 2-(tert-butoxycarbonylmethyl)-3-(trifluoromethyl)pyridine, is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
Rationale: The choice of a palladium catalyst with a bulky phosphine ligand like Xantphos is critical for facilitating the challenging C-C bond formation between the electron-deficient pyridine ring and the enolate of tert-butyl acetate. Cesium carbonate acts as a strong base to generate the reactive enolate. Toluene is an appropriate high-boiling solvent for this transformation.
Part 2: Acid-Catalyzed Hydrolysis
This step deprotects the tert-butyl ester to yield the final carboxylic acid.
Materials:
-
2-(tert-Butoxycarbonylmethyl)-3-(trifluoromethyl)pyridine
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Protocol:
-
Dissolution: Dissolve the purified 2-(tert-butoxycarbonylmethyl)-3-(trifluoromethyl)pyridine from Part 1 in dichloromethane.
-
Deprotection: Add trifluoroacetic acid (5-10 eq) dropwise to the solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Neutralization: Carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is neutral.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a solid. The product can be further purified by recrystallization if necessary.
Rationale: Trifluoroacetic acid is a strong acid that efficiently cleaves the tert-butyl ester group with minimal side reactions. Dichloromethane is a suitable solvent that is inert to the reaction conditions. The aqueous work-up is necessary to remove the TFA and isolate the carboxylic acid product.
Application Protocol: Synthesis of a Pyridinyl Amide Kinase Inhibitor Scaffold
This protocol demonstrates the utility of this compound in the synthesis of a model pyridinyl amide, a common scaffold in kinase inhibitors, through a standard amide coupling reaction.
Workflow for the Synthesis of a Pyridinyl Amide
Caption: Amide coupling workflow using this compound.
Materials:
-
This compound
-
A representative substituted aniline (e.g., 4-fluoroaniline)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
DIPEA (N,N-Diisopropylethylamine)
-
Anhydrous Dimethylformamide (DMF)
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and the substituted aniline (1.1 eq).
-
Solvent and Base: Dissolve the starting materials in anhydrous DMF. Add DIPEA (2.5 eq) to the mixture.
-
Coupling Agent: Add HATU (1.2 eq) portion-wise to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-8 hours. Monitor the reaction by LC-MS.
-
Work-up: Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Washing: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel or by preparative HPLC to obtain the desired pyridinyl amide.
Rationale: HATU is a highly efficient and widely used coupling reagent that minimizes racemization and promotes high yields in amide bond formation. DIPEA is a non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid. DMF is an excellent polar aprotic solvent for this type of reaction.
Analytical Characterization
The identity and purity of the synthesized intermediate and final products should be confirmed by a suite of analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the chemical structure and the presence of the trifluoromethyl group.
-
Mass Spectrometry (MS): To determine the molecular weight of the compounds.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the compounds.
Conclusion
This compound is a valuable and versatile intermediate for the synthesis of complex pharmaceutical molecules, particularly kinase inhibitors. The protocols provided herein offer a robust and well-rationalized approach to its synthesis and subsequent utilization in amide coupling reactions. By understanding the underlying principles of each synthetic step, researchers can confidently and efficiently incorporate this important building block into their drug discovery programs, leveraging the unique advantages of the trifluoromethyl-pyridine motif to develop novel and effective therapeutics.
Application & Protocol Guide: (3-Trifluoromethyl-pyridin-2-yl)acetic acid in Synthetic Chemistry and Drug Discovery
Abstract
(3-Trifluoromethyl-pyridin-2-yl)acetic acid is a fluorinated heterocyclic building block of significant interest to the pharmaceutical and agrochemical industries. The strategic placement of a trifluoromethyl (CF₃) group on the pyridine scaffold imparts unique physicochemical properties that are highly sought after in modern medicinal chemistry.[1][2][3] This guide provides a comprehensive overview of the compound's properties, detailed protocols for its application in core synthetic transformations, and expert insights into its potential use in drug discovery programs. It is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile intermediate in their work.
Part 1: Physicochemical Profile & Safe Handling
A thorough understanding of a reagent's properties is fundamental to its successful application and to ensuring laboratory safety.
Key Properties
(3-Trifluoromethyl-pyridin-2-yl)acetic acid is typically a solid at room temperature, soluble in common organic solvents like ethanol and acetone, but insoluble in water.[4] Its key identifiers and properties are summarized below.
| Property | Value | Source |
| CAS Number | 1000521-27-6 | [4][5][6][7] |
| Molecular Formula | C₈H₆F₃NO₂ | [4][5][6] |
| Molecular Weight | 205.14 g/mol | [5][6] |
| Appearance | Colorless to light yellow solid/liquid | [4] |
| Purity | >97% (Typical Commercial Grade) | |
| Solubility | Soluble in methanol, DMF, DCM; Insoluble in water | [4] |
Chemical Structure
The structure combines a pyridine ring, a carboxylic acid functional group, and an electron-withdrawing trifluoromethyl group. This combination dictates its reactivity and utility.
Caption: Chemical structure of (3-Trifluoromethyl-pyridin-2-yl)acetic acid.
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably within a chemical fume hood. Avoid contact with skin and eyes.[4]
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4]
Part 2: Core Application as a Synthetic Building Block
The primary utility of (3-Trifluoromethyl-pyridin-2-yl)acetic acid is as an intermediate in organic synthesis. The trifluoromethyl group is a critical moiety in modern drug design, known to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving a drug candidate's overall profile.[1][2][8][9] The carboxylic acid provides a reactive handle for elaboration into a wide array of functional groups, most commonly amides.
Rationale for Use in Medicinal Chemistry
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic oxidation by cytochrome P450 enzymes.[1] This can increase a drug's half-life.[8]
-
Enhanced Binding: As a strong electron-withdrawing group, the CF₃ moiety can alter the electronics of the pyridine ring, potentially leading to stronger interactions with biological targets.[2][8]
-
Modulated Lipophilicity: The CF₃ group increases lipophilicity (fat solubility), which can improve a molecule's ability to cross biological membranes.[1][2][8]
General Workflow: Amide Bond Formation
Amide bond formation is one of the most frequently used reactions in drug discovery.[10][11] This compound is an ideal substrate for coupling with a diverse range of primary and secondary amines to generate libraries of novel compounds.
Caption: General workflow for carbodiimide-mediated amide coupling.
Detailed Protocol: EDC/HOBt Mediated Amide Coupling
This protocol describes a robust and widely used method for coupling (3-Trifluoromethyl-pyridin-2-yl)acetic acid with a generic primary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and Hydroxybenzotriazole (HOBt).
Rationale: Direct reaction between a carboxylic acid and an amine is unfavorable as it forms a non-reactive salt.[12] Coupling reagents like EDC activate the carboxylic acid, making it susceptible to nucleophilic attack by the amine.[11] HOBt is added as a catalyst and to suppress side reactions, particularly racemization if the amine or acid contains a chiral center.[10]
Materials:
-
(3-Trifluoromethyl-pyridin-2-yl)acetic acid (1.0 eq)
-
Desired primary or secondary amine (1.1 eq)
-
EDC hydrochloride (1.2 eq)
-
HOBt (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq, optional, if amine salt is used)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
-
Saturated aqueous NaHCO₃, 5% aqueous HCl, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
-
Round-bottom flask, magnetic stirrer, nitrogen atmosphere setup
Procedure:
-
Reaction Setup: To a clean, dry round-bottom flask under a nitrogen atmosphere, add (3-Trifluoromethyl-pyridin-2-yl)acetic acid (1.0 eq).
-
Dissolution: Dissolve the acid in anhydrous DMF or DCM (approx. 0.2 M concentration).
-
Reagent Addition: Add HOBt (1.2 eq) and EDC hydrochloride (1.2 eq) to the solution. Stir at room temperature. Expert Tip: The order of addition is crucial. Pre-activating the acid before adding the amine often improves yields.
-
Activation: Stir the mixture for 20-30 minutes at room temperature. The solution may become slightly cloudy as the active ester forms.
-
Amine Addition: Add the desired amine (1.1 eq) to the reaction mixture. If the amine is provided as a hydrochloride salt, add DIPEA (2.5 eq) to liberate the free base.
-
Reaction Monitoring: Allow the reaction to stir at room temperature for 4-16 hours. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting acid is consumed.
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate or DCM.
-
Wash the organic layer sequentially with 5% aqueous HCl (1x), saturated aqueous NaHCO₃ (2x), and brine (1x).[12]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient) to yield the pure amide.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Part 3: Applications in Drug Discovery Screening
While (3-Trifluoromethyl-pyridin-2-yl)acetic acid itself is a building block, the derivatives synthesized from it are prime candidates for biological screening. The trifluoromethylpyridine scaffold is present in numerous approved drugs and clinical candidates, often targeting enzymes like kinases or metabolic proteins.[2][13]
Hypothetical Target: Protein Kinase Inhibition
Protein kinases are a major class of drug targets, particularly in oncology. Many kinase inhibitors feature a heterocyclic core that forms hydrogen bonds within the ATP-binding site of the enzyme. A library of amides derived from our title compound could be screened against a panel of kinases to identify potential inhibitors.
Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.
Protocol: General In Vitro Kinase Assay (IC₅₀ Determination)
This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC₅₀) of a synthesized compound against a target kinase using a luminescence-based assay (e.g., ADP-Glo™).
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. As kinase activity is inhibited, less ADP is formed, resulting in a lower luminescent signal.
Materials:
-
Synthesized inhibitor compound (amide derivative)
-
Target kinase enzyme
-
Kinase-specific substrate peptide
-
ATP
-
Kinase reaction buffer
-
ADP-Glo™ Reagent and Kinase Detection Reagent
-
White, opaque 384-well assay plates
-
Multichannel pipette, plate reader with luminescence detection
Procedure:
-
Compound Preparation: Prepare a serial dilution of the inhibitor compound in DMSO, typically starting from 1 mM. Then, dilute further into the kinase reaction buffer to the desired final concentrations (e.g., 10 µM to 0.1 nM).
-
Kinase Reaction:
-
To each well of a 384-well plate, add 2.5 µL of the diluted inhibitor compound.
-
Add 2.5 µL of a 2x kinase/substrate mixture (containing the target kinase and its specific peptide substrate in reaction buffer).
-
Initiate the reaction by adding 5 µL of a 2x ATP solution. The final reaction volume is 10 µL.
-
Include "no inhibitor" (positive control) and "no enzyme" (negative control) wells.
-
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
Signal Generation (ADP-Glo™):
-
Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Read the luminescence signal on a compatible plate reader.
-
Data Analysis:
-
Normalize the data using the positive (0% inhibition) and negative (100% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.
-
Part 4: Troubleshooting & Expert Insights
-
Low Amide Coupling Yields: If yields are low, consider switching to a more powerful coupling reagent system like HATU/DIPEA, especially for sterically hindered or electron-deficient amines.[10] Ensure all reagents and solvents are anhydrous, as water can hydrolyze the activated intermediate.
-
Byproduct Formation: The primary byproduct of EDC coupling is a water-soluble urea derivative, which is typically removed during the aqueous work-up.[12] If it persists, additional aqueous washes may be necessary.
-
Handling Fluorinated Compounds: Trifluoromethylated compounds can sometimes be volatile or have unique solubility profiles. Always confirm the physical state and handle accordingly. Their acidity is also increased compared to non-fluorinated analogues.[14]
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 4. 3-(Trifluoromethyl)pyridine-2-acetic acid [chembk.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. appchemical.com [appchemical.com]
- 7. 2-[3-(trifluoromethyl)pyridin-2-yl]acetic acid - C8H6F3NO2 | CSSB00012357258 [chem-space.com]
- 8. nbinno.com [nbinno.com]
- 9. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hepatochem.com [hepatochem.com]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 14. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: The Strategic Deployment of Trifluoromethylpyridines in Modern Agrochemical Synthesis
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Fusion of Fluorine and Heterocyclic Chemistry for Crop Protection
The relentless demand for increased agricultural productivity and the concurrent rise of resistance to existing treatments necessitate continuous innovation in the design of new active ingredients. Within the arsenal of modern agrochemical discovery, fluorinated organic compounds have established a dominant position. The trifluoromethyl (-CF₃) group, in particular, has become a hallmark of successful pesticides due to its profound and predictable influence on a molecule's physicochemical and biological properties. When this powerful functional group is incorporated into a pyridine scaffold—a privileged heterocycle in bioisosteric design—the resulting trifluoromethylpyridines emerge as exceptionally versatile and high-value building blocks for creating novel herbicides, insecticides, and fungicides.
This guide provides an in-depth exploration of the application of trifluoromethylpyridines in agrochemical synthesis. Moving beyond a simple recitation of facts, we will dissect the strategic rationale behind their use, present detailed and validated synthetic protocols for key intermediates and final products, and offer insights grounded in decades of crop protection chemistry.
Part 1: The Trifluoromethylpyridine Scaffold: A Privileged Structure in Agrochemicals
The strategic advantage of the trifluoromethylpyridine core lies in the synergistic interplay between its two key components.
-
The Trifluoromethyl Group: A Bioactivity Supercharger: The introduction of a -CF₃ group can dramatically alter a molecule's profile. As the most electronegative element, fluorine atoms in the -CF₃ group create a strong dipole, influencing electronic properties and intermolecular interactions. Key benefits include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong (approximately 116 kcal/mol), making the -CF₃ group highly resistant to oxidative metabolism by enzymes like cytochrome P450s in target pests and the environment. This often leads to increased bioavailability and a longer duration of action.
-
Increased Lipophilicity: The -CF₃ group significantly increases a molecule's lipophilicity (fat-solubility), which can enhance its ability to penetrate the waxy cuticle of plants or the chitinous exoskeleton of insects.
-
Modulated Acidity/Basicity: The strong electron-withdrawing nature of the -CF₃ group can lower the pKa of nearby acidic or basic functional groups, which can be critical for optimizing binding to a target enzyme or receptor.
-
Conformational Control: Its steric bulk can lock a molecule into a specific, biologically active conformation.
-
-
The Pyridine Ring: A Versatile Bioisosteric Hub: The pyridine ring is a bioisostere of a phenyl ring, meaning it has a similar size and shape but different electronic properties. This distinction is crucial for fine-tuning activity and selectivity.
-
Polarity and Solubility: The nitrogen atom introduces a dipole moment and a site for hydrogen bonding, which can improve a compound's systemic movement within a plant's vascular tissues (xylem and phloem).
-
Metabolic Fate: The pyridine nitrogen offers an alternative site for metabolism (e.g., N-oxidation), which can be engineered to create a desired degradation profile in non-target organisms or the environment.
-
Binding Interactions: The nitrogen lone pair can act as a hydrogen bond acceptor, providing an additional anchor point within a biological target site that a simple phenyl ring cannot offer.
-
This combination of metabolic resilience, tailored lipophilicity, and versatile binding options makes trifluoromethylpyridines a cornerstone of modern agrochemical design.
Part 2: Synthesis of Key Trifluoromethylpyridine Building Blocks
The successful synthesis of complex agrochemicals hinges on the efficient and scalable production of key intermediates. 2-Chloro-5-(trifluoromethyl)pyridine is arguably one of the most important building blocks in this class.
Protocol 1: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
This protocol outlines a common industrial approach starting from 2-chloro-5-trichloromethylpyridine, which is often derived from the chlorination of picoline. The final step involves a halogen exchange (HALEX) reaction.
Workflow Diagram: Synthesis of 2-Chloro-5-(trifluoromethyl)pyridine
Caption: Workflow for the HALEX synthesis of a key pyridine building block.
Step-by-Step Methodology:
-
Reactor Preparation: A high-pressure, corrosion-resistant reactor (e.g., Hastelloy C) is charged with a fluorination catalyst. The reactor is sealed and leak-tested.
-
Reagent Introduction: Anhydrous hydrogen fluoride (HF) is carefully transferred into the reactor. The amount of HF used is typically in stoichiometric excess to drive the reaction to completion.
-
Substrate Feed: Molten 2-chloro-5-(trichloromethyl)pyridine is continuously fed into the reactor at a controlled rate.
-
Reaction Conditions: The reactor is heated to a temperature range of 150-250°C and pressurized. The precise conditions are critical for achieving high conversion and minimizing byproduct formation. The reaction is highly exothermic and requires careful thermal management.
-
Causality Insight: The high temperature is necessary to overcome the activation energy of the C-Cl to C-F bond exchange. The catalyst facilitates the transfer of fluoride from HF to the organic substrate.
-
-
Product Isolation: The gaseous effluent from the reactor, containing the desired product, HCl byproduct, and excess HF, is passed through a series of scrubbers and a distillation train.
-
Purification: The crude product is purified by fractional distillation to yield 2-chloro-5-(trifluoromethyl)pyridine with high purity (>99%).
-
Trustworthiness Note: This process is hazardous and requires specialized equipment and expertise due to the use of anhydrous HF. All operations must be conducted in a well-ventilated area with appropriate personal protective equipment.
-
Part 3: Applications in Agrochemical Synthesis: Case Studies & Protocols
The true value of trifluoromethylpyridine building blocks is realized in their conversion to high-performance active ingredients.
Case Study 1: Fluopyram (Fungicide)
Fluopyram is a broad-spectrum pyridinyl-ethyl-benzamide fungicide that functions as a Succinate Dehydrogenase Inhibitor (SDHI). It is highly effective against a range of diseases, including powdery mildew, grey mould, and sclerotinia. Its synthesis showcases a critical amide bond formation step.
Synthetic Workflow: Synthesis of Fluopyram
Caption: Simplified synthetic pathway highlighting the key amidation step for Fluopyram.
Protocol 2: Synthesis of Fluopyram (Illustrative Amidation Step)
This protocol focuses on the key amide coupling that forms the core of the Fluopyram molecule.
-
Reactant Preparation: In a suitable reaction vessel, N-[2-(3-chloro-5-trifluoromethyl-pyridin-2-yl)-ethyl]-2-trifluoromethyl-benzamide is dissolved in an appropriate aprotic solvent such as toluene or dichloromethane.
-
Base Addition: A base, typically an organic amine like triethylamine or pyridine, is added to the solution to act as an acid scavenger.
-
Acyl Chloride Addition: 2-(Trifluoromethyl)benzoyl chloride, dissolved in the same solvent, is added dropwise to the reaction mixture at a controlled temperature (e.g., 0-10°C) to manage the exothermic reaction.
-
Expertise Insight: The dropwise addition is crucial to prevent side reactions and ensure a high yield. The base neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.
-
-
Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC), until the starting material is consumed.
-
Work-up and Isolation: Upon completion, the reaction mixture is washed sequentially with a dilute acid solution (e.g., 1M HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally brine. The organic layer is then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure.
-
Purification: The resulting crude solid is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield Fluopyram as a white solid.
Case Study 2: Sulfoxaflor (Insecticide)
Sulfoxaflor is a sulfoximine insecticide that acts as a nicotinic acetylcholine receptor (nAChR) competitive modulator. It is used to control sap-feeding insects. Its synthesis involves the construction of the unique sulfoximine moiety.
Protocol 3: Key Step in Sulfoxaflor Synthesis
The synthesis of sulfoxaflor involves the reaction of [1-(6-trifluoromethylpyridin-3-yl)ethyl]-lambda4-sulfanylidenecyanamide with an oxidizing agent.
-
Substrate Preparation: In a reaction vessel, [1-(6-trifluoromethylpyridin-3-yl)ethyl]-lambda
4-sulfanylidenecyanamide is dissolved in a suitable solvent like methanol. -
Oxidation: An oxidizing agent, such as 30% hydrogen peroxide, is added to the solution. The reaction is typically catalyzed by a species like sodium tungstate.
-
Causality Insight: The tungsten catalyst forms a peroxotungstate species in situ, which is the active oxidant that converts the sulfilimine group to the corresponding sulfoximine with high selectivity.
-
-
Reaction Control: The temperature is maintained, often slightly above room temperature, to ensure a controlled reaction rate. The progress is monitored by HPLC.
-
Quenching and Isolation: Once the reaction is complete, the excess peroxide is carefully quenched. The product is then isolated by extraction and solvent removal.
-
Purification: The crude Sulfoxaflor is purified, often by column chromatography or recrystallization, to achieve the desired purity for formulation.
Case Study 3: Flonicamid (Insecticide)
Flonicamid is a pyridinecarboxamide insecticide that acts as a selective feeding blocker in aphids and other sucking insects. Its synthesis is a prime example of leveraging the reactivity of the trifluoromethylpyridine core.
Synthetic Workflow: Synthesis of Flonicamid
Caption: Key steps in the synthesis of the insecticide Flonicamid.
Protocol 4: Synthesis of Flonicamid
-
Acid Chloride Formation: 4-(Trifluoromethyl)nicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride, often in the presence of a catalytic amount of N,N-dimethylformamide (DMF), to form the corresponding acyl chloride. The excess chlorinating agent is typically removed by distillation.
-
Trustworthiness Note: This step should be performed in a fume hood as it generates corrosive HCl gas.
-
-
Amine Preparation: In a separate vessel, cyanomethylamine is prepared, often as a salt (e.g., hydrochloride), and is neutralized or used in the presence of an added base.
-
Amide Coupling: The 4-(trifluoromethyl)nicotinoyl chloride is slowly added to the solution containing cyanomethylamine and an acid scavenger (like triethylamine) in a suitable aprotic solvent (e.g., tetrahydrofuran or acetonitrile) at low temperature.
-
Work-up and Isolation: After the reaction is complete, the reaction mixture is filtered to remove any amine hydrochloride salts. The filtrate is concentrated, and the product is isolated by precipitation or extraction.
-
Purification: The crude Flonicamid is purified by recrystallization to yield the final product.
Part 4: Data Summary
The following table summarizes the key attributes of the agrochemicals discussed, highlighting the central role of their trifluoromethylpyridine precursors.
| Active Ingredient | Class | Mode of Action | Key Trifluoromethylpyridine Precursor |
| Fluopyram | Fungicide | Succinate Dehydrogenase Inhibitor (SDHI) | 3-Chloro-5-(trifluoromethyl)pyridine |
| Sulfoxaflor | Insecticide | nAChR Competitive Modulator | 3-Methyl-6-(trifluoromethyl)pyridine derivative |
| Flonicamid | Insecticide | Selective Feeding Blocker | 4-(Trifluoromethyl)nicotinic acid |
Conclusion
Trifluoromethylpyridines are not merely another class of chemical intermediates; they are strategic assets in the design of next-generation agrochemicals. The fusion of the metabolically robust and lipophilic trifluoromethyl group with the versatile, polar pyridine ring provides a powerful platform for developing active ingredients with enhanced efficacy, favorable systemic properties, and novel modes of action. The synthetic pathways to flagship products like Fluopyram, Sulfoxaflor, and Flonicamid underscore the importance of mastering the chemistry of these building blocks. As the challenges of resistance and regulation continue to shape the agrochemical landscape, the strategic application of trifluoromethylpyridines will undoubtedly remain a critical component of innovative and sustainable crop protection solutions.
Application Note: Comprehensive Analytical Characterization of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid
Introduction
2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid is a key heterocyclic building block in modern medicinal chemistry and drug discovery. The incorporation of a trifluoromethyl group onto the pyridine scaffold can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making it a desirable feature in the design of novel therapeutic agents.[1][2] Accurate and comprehensive characterization of this intermediate is paramount to ensure the identity, purity, and quality of starting materials, which is a critical prerequisite for successful downstream applications in synthesis and development.
This guide provides a multi-faceted analytical approach for the thorough characterization of this compound. We will detail robust protocols for chromatographic separation, structural elucidation, and physicochemical property determination, explaining the rationale behind each method and parameter selection.
Physicochemical Properties
A foundational understanding of the compound's properties is essential for method development. The key physicochemical data for this compound are summarized below.
| Property | Value | Source |
| Chemical Name | This compound | [3][4] |
| CAS Number | 1000521-27-6 | [3][4][5] |
| Molecular Formula | C₈H₆F₃NO₂ | [3][4][5] |
| Molecular Weight | 205.13 g/mol | [3][4][5] |
| Appearance | Colorless to light yellow liquid or solid | [5] |
| Solubility | Soluble in organic solvents like ethanol and acetone; insoluble in water. | [5] |
Section 1: Chromatographic Analysis for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of non-volatile organic compounds and is the recommended primary technique for this compound.
1.1. Principle of the Method (Reverse-Phase HPLC)
Reverse-phase HPLC is ideally suited for this molecule. The stationary phase (typically C18) is nonpolar, while the mobile phase is a more polar aqueous-organic mixture. The analyte's retention is governed by its hydrophobic interactions with the stationary phase. The aromatic pyridine ring provides the primary hydrophobic character for retention. The trifluoromethyl group increases hydrophobicity, further enhancing retention, while the polar carboxylic acid group modulates it.
To ensure reproducible retention and sharp peak shapes, it is critical to suppress the ionization of the carboxylic acid group (pKa ≈ 2-4). This is achieved by acidifying the mobile phase with an additive like formic or phosphoric acid, which forces the equilibrium towards the neutral, more retained form of the molecule.[6][7]
1.2. Experimental Protocol: Reverse-Phase HPLC
This protocol is designed to provide a robust separation for purity determination and assay. Method validation should be performed in accordance with ICH Q2(R1) guidelines.[8][9][10][11]
Instrumentation:
-
HPLC system with a UV detector
-
C18 Reverse-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (LC-MS Grade, recommended for MS compatibility) or Phosphoric Acid (HPLC Grade)
Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v) containing 0.1% Formic Acid. Filter and degas the mobile phase before use.
-
Standard Preparation: Accurately weigh approximately 10 mg of this compound reference standard and dissolve in a suitable diluent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 0.5 mg/mL.
-
Sample Preparation: Prepare the sample to be tested at the same concentration as the standard using the same diluent.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
UV Detection: 265 nm (determine λmax experimentally if necessary)
-
Run Time: 10 minutes (or until all impurities have eluted)
-
-
System Suitability: Before sample analysis, perform replicate injections (n=5) of the standard solution. The system is suitable for use if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%. This ensures the precision of the system.[12][13][14][15]
-
Analysis: Inject the standard and sample solutions.
-
Calculation of Purity: Determine the area percent of the main peak relative to the total area of all peaks in the chromatogram. For assay, compare the peak area of the sample to that of the reference standard.
1.3. Visualization: HPLC Method Development Workflow
The following diagram illustrates the logical workflow for developing a robust HPLC method.
Caption: A logical workflow for HPLC method development and validation.
Section 2: Structural Elucidation and Confirmation
While chromatography provides purity data, spectroscopic methods are required for unambiguous confirmation of the chemical structure.
2.1. Mass Spectrometry (MS)
Principle: MS provides the exact molecular weight of the compound and offers structural information through fragmentation patterns. Electrospray ionization (ESI) is the preferred technique as it is a soft ionization method suitable for polar molecules like carboxylic acids. In negative ion mode (ESI-), the instrument will primarily detect the deprotonated molecule [M-H]⁻.
Protocol (LC-MS):
-
Instrumentation: A liquid chromatograph coupled to a mass spectrometer with an ESI source.
-
Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the compound in a suitable solvent (e.g., methanol or acetonitrile/water).
-
Infusion: Directly infuse the sample solution into the ESI source or perform an LC separation using a volatile mobile phase (e.g., acetonitrile/water with 0.1% formic acid).
-
MS Parameters (Negative Ion Mode):
-
Ion Source: ESI (-)
-
Scan Range: m/z 50-500
-
Capillary Voltage: ~3.0-4.0 kV
-
Drying Gas (N₂): ~300 °C, ~8 L/min
-
-
Data Interpretation: The primary ion observed should correspond to the [M-H]⁻ of the analyte. For C₈H₆F₃NO₂, the expected monoisotopic mass is 205.0351. The mass spectrometer should detect an ion at m/z 204.0272. High-resolution MS (e.g., TOF or Orbitrap) can confirm the elemental composition to within a few parts per million (ppm).
2.2. Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR is the most powerful technique for de novo structural elucidation. ¹H NMR provides information on the number and environment of protons, ¹³C NMR on the carbon skeleton, and ¹⁹F NMR is particularly useful for fluorinated compounds.
Protocol:
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for carboxylic acids as the acidic proton is readily observable.
-
Acquisition: Acquire ¹H, ¹³C, and ¹⁹F spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Expected ¹H NMR Signals (in CDCl₃):
-
~8.7 ppm (d): Proton on the pyridine ring (position 6).
-
~7.8 ppm (d): Proton on the pyridine ring (position 4).
-
~7.4 ppm (dd): Proton on the pyridine ring (position 5).
-
~4.0 ppm (s): Methylene protons (-CH₂-) of the acetic acid group.
-
Broad singlet (>10 ppm): Carboxylic acid proton (-COOH), which may be exchangeable and not always observed.
-
-
Expected ¹⁹F NMR Signals:
-
A singlet corresponding to the -CF₃ group. The chemical shift will be relative to a fluorine standard (e.g., CFCl₃).
-
-
Expected ¹³C NMR Signals:
-
~170-175 ppm: Carboxyl carbon (-COOH).
-
~120-160 ppm: Signals for the five carbons of the pyridine ring.
-
~124 ppm (q): Trifluoromethyl carbon (-CF₃), which will appear as a quartet due to coupling with the three fluorine atoms.
-
~35-40 ppm: Methylene carbon (-CH₂-).
-
2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.
Protocol:
-
Instrumentation: FTIR Spectrometer with an Attenuated Total Reflectance (ATR) accessory.
-
Sample Preparation: Place a small amount of the neat sample directly onto the ATR crystal.
-
Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Data Interpretation: Identify characteristic absorption bands.[16][17][18][19][20]
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-2500 (very broad) | O-H stretch | Carboxylic Acid |
| ~1710 (strong) | C=O stretch | Carboxylic Acid |
| ~1320-1210 | C-O stretch | Carboxylic Acid |
| ~1350-1150 (strong) | C-F stretch | Trifluoromethyl |
| ~1600-1450 | C=C and C=N stretch | Pyridine Ring |
Section 3: Integrated Analytical Workflow
A comprehensive characterization relies on the synergistic use of these techniques. The following diagram outlines an integrated workflow for the complete analysis of a new batch of this compound.
Caption: Integrated workflow for comprehensive chemical characterization.
References
- 1. nbinno.com [nbinno.com]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmaffiliates.com [pharmaffiliates.com]
- 4. appchemical.com [appchemical.com]
- 5. chembk.com [chembk.com]
- 6. benchchem.com [benchchem.com]
- 7. Separation of 2-Fluoro-5-(trifluoromethyl)pyridine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 8. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 9. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 10. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 11. starodub.nl [starodub.nl]
- 12. usp.org [usp.org]
- 13. <621> CHROMATOGRAPHY [drugfuture.com]
- 14. Chromatography [usp.org]
- 15. agilent.com [agilent.com]
- 16. orgchemboulder.com [orgchemboulder.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 20. spectroscopyonline.com [spectroscopyonline.com]
Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid
Abstract
This application note details a highly robust and sensitive reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid, a key intermediate in pharmaceutical synthesis. The developed method is stability-indicating, capable of resolving the parent compound from its degradation products generated under forced degradation conditions as stipulated by the International Council for Harmonisation (ICH) guidelines. This protocol is designed for researchers, quality control analysts, and drug development professionals requiring a reliable analytical method for purity assessment and stability testing.
Introduction
This compound is a heterocyclic organic compound incorporating both a pyridine ring and a trifluoromethyl group. These structural motifs are prevalent in many active pharmaceutical ingredients (APIs), making this compound a critical building block in drug discovery and development. The trifluoromethyl group can significantly influence a molecule's metabolic stability and binding affinity, while the pyridine moiety impacts its solubility and potential for hydrogen bonding.
Accurate quantification and purity assessment of such intermediates are paramount to ensure the quality, safety, and efficacy of the final drug product. HPLC is the preeminent technique for this purpose. However, the polar and ionizable nature of this compound presents analytical challenges, including poor retention on traditional reversed-phase columns and peak tailing.
This application note presents a comprehensive, step-by-step protocol for a stability-indicating RP-HPLC method. We will delve into the rationale behind the selection of chromatographic parameters, including the stationary phase, mobile phase composition and pH, and detection wavelength. Furthermore, we will outline a forced degradation study to demonstrate the method's specificity and suitability for stability testing.
Physicochemical Properties and Chromatographic Considerations
A thorough understanding of the analyte's physicochemical properties is fundamental to developing a successful HPLC method.
-
Structure:
-
Ionization Behavior (pKa): The molecule possesses two ionizable centers: the carboxylic acid group and the pyridine nitrogen.
-
The pKa of the carboxylic acid is predicted to be around 3.83, based on the structurally similar (2-Trifluoromethyl-pyridin-3-yl)-acetic acid[2].
-
The pKa of the pyridine nitrogen is expected to be in the range of 5.2-6.0, typical for pyridine derivatives[3].
-
Rationale: To achieve good retention and symmetrical peak shape in reversed-phase chromatography, it is crucial to suppress the ionization of the analyte. By adjusting the mobile phase pH to approximately 2.0, which is about two pH units below the pKa of the carboxylic acid, we ensure it remains in its protonated, less polar form. At this pH, the pyridine nitrogen will be protonated (positively charged).
-
-
Solubility: The compound is reported to be soluble in organic solvents like ethanol and acetone but insoluble in water.
-
Rationale: This dictates the choice of solvent for sample and standard preparation. A mixture of acetonitrile and water is a suitable diluent, ensuring compatibility with the reversed-phase mobile phase.
-
-
UV Absorbance: Pyridine-containing compounds typically exhibit strong UV absorbance. A starting wavelength of 239 nm has been shown to be effective for similar pyridine derivatives[4]. The use of a photodiode array (PDA) detector is recommended to determine the optimal detection wavelength that maximizes sensitivity and minimizes interference.
Experimental
Instrumentation and Materials
-
Instrumentation: HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) detector.
-
Chemicals and Reagents:
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Orthophosphoric acid (analytical grade)
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
-
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water (pH ≈ 2.0) |
| Mobile Phase B | Acetonitrile |
| Gradient | 70% A / 30% B, isocratic |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 239 nm (or optimal wavelength determined by PDA) |
| Injection Volume | 10 µL |
| Run Time | 10 minutes |
Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of this compound reference standard and transfer to a 25 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water.
-
Working Standard Solution (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Preparation: Prepare the sample to a target concentration of 100 µg/mL in the mobile phase. Filter through a 0.45 µm syringe filter prior to injection.
Method Development and Rationale
The following diagram illustrates the logical workflow for the development of this HPLC method.
Caption: HPLC Method Development Workflow.
-
Column Selection: A C18 stationary phase was chosen due to its versatility and wide use in reversed-phase chromatography for moderately polar compounds[4]. The hydrophobicity of the C18 ligand provides adequate retention for the analyte when its polarity is reduced by suppressing ionization.
-
Mobile Phase pH: As discussed, a pH of approximately 2.0 was selected to ensure the carboxylic acid functional group is fully protonated, thereby increasing its hydrophobicity and retention on the C18 column. Orthophosphoric acid is an ideal buffer for this pH range and is compatible with UV detection.
-
Organic Modifier: Acetonitrile was selected as the organic modifier due to its low UV cutoff and excellent elution strength for a wide range of compounds. An isocratic elution with 30% acetonitrile provides a balance between adequate retention and a reasonable run time.
Forced Degradation Studies
To establish the stability-indicating nature of the method, forced degradation studies should be performed according to ICH guidelines[5][6]. These studies expose the drug substance to various stress conditions to generate potential degradation products.
Protocol for Forced Degradation
-
Acid Hydrolysis: Treat the sample solution with 0.1 M HCl at 60 °C for 24 hours.
-
Base Hydrolysis: Treat the sample solution with 0.1 M NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105 °C for 48 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light as per ICH Q1B guidelines.
After exposure, neutralize the acidic and basic samples and dilute all samples to the target concentration before analysis.
Evaluation
The developed HPLC method should be able to resolve the main peak of this compound from all degradation products formed under these stress conditions. Peak purity analysis using a PDA detector is essential to confirm that the analyte peak is free from any co-eluting impurities.
Method Validation
The analytical method should be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. The validation parameters include:
-
Specificity: Demonstrated through the forced degradation studies.
-
Linearity: Assessed over a range of concentrations (e.g., 50-150% of the target concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability (intra-day) and intermediate precision (inter-day) levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on signal-to-noise ratios.
-
Robustness: Assessed by making small, deliberate variations in method parameters (e.g., pH, mobile phase composition, flow rate).
The following diagram outlines the workflow for method validation.
Caption: HPLC Method Validation Workflow.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the HPLC analysis of this compound. The method is designed to be robust, sensitive, and stability-indicating, making it suitable for routine quality control and stability studies in a pharmaceutical setting. By understanding the physicochemical properties of the analyte and applying fundamental chromatographic principles, a reliable analytical method can be successfully developed and validated.
References
- 1. appchemical.com [appchemical.com]
- 2. (2-Trifluoromethyl-pyridin-3-yl)-acetic acid CAS#: 1000568-14-8 [m.chemicalbook.com]
- 3. helixchrom.com [helixchrom.com]
- 4. ptfarm.pl [ptfarm.pl]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Trifluoromethylpyridine Motif and the Power of NMR
An Application Guide to the NMR Spectroscopy of Trifluoromethylpyridine Compounds
For Researchers, Scientists, and Drug Development Professionals
Trifluoromethylpyridine (TFMP) derivatives are a cornerstone of modern agrochemical and pharmaceutical industries. The incorporation of a trifluoromethyl (-CF₃) group onto a pyridine ring dramatically alters the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The position of the -CF₃ group—whether at the 2-(alpha), 3-(beta), or 4-(gamma) position—creates distinct isomers with unique reactivity and biological activity profiles.
Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive and most powerful analytical technique for the unambiguous structural elucidation and characterization of these high-value compounds.[2] Due to the presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F, and ¹⁵N), a suite of NMR experiments can provide a complete picture of the molecular structure, connectivity, and even spatial arrangement. This guide offers a comprehensive overview of the principles, protocols, and data interpretation techniques essential for analyzing trifluoromethylpyridine compounds.
Fundamental Principles: A Multinuclear Approach
The key to successfully characterizing TFMP compounds lies in a multinuclear NMR approach. The strong electron-withdrawing nature of the -CF₃ group significantly influences the electronic environment of the entire pyridine ring, which is reflected in the chemical shifts of all nuclei.
¹⁹F NMR: The "Spy" Nucleus
Fluorine-19 is an ideal nucleus for NMR analysis. With 100% natural abundance and a high gyromagnetic ratio, it is nearly as sensitive as ¹H.[3] Its large chemical shift range (~800 ppm) minimizes signal overlap, a common issue in ¹H NMR.[3][4][5] In the context of drug discovery, since fluorine is absent in biological systems, ¹⁹F NMR serves as an excellent background-free method for fragment screening and studying ligand-protein interactions.[6][7]
-
Chemical Shifts (δ): The ¹⁹F chemical shift of a -CF₃ group on a pyridine ring typically falls in the range of -60 to -65 ppm (relative to CFCl₃). The exact position is sensitive to the substitution pattern on the ring and the solvent used.[8]
-
Coupling: The fluorine nuclei of the -CF₃ group couple to adjacent ¹H and ¹³C nuclei, providing invaluable connectivity information. These J-couplings are observed over multiple bonds.
¹H NMR: The Framework View
Proton NMR provides the initial overview of the pyridine ring's substitution pattern.
-
Chemical Shifts (δ): Protons on the pyridine ring are deshielded and typically appear between 7.0 and 9.0 ppm . Protons ortho and para to the electron-withdrawing -CF₃ group are shifted further downfield.
-
Coupling:
-
³JHH (ortho): ~4-6 Hz
-
⁴JHH (meta): ~1-3 Hz
-
⁵JHH (para): ~0-1 Hz
-
⁴JHF and ⁵JHF (through-bond H-F coupling): Long-range coupling between ring protons and the fluorine atoms of the -CF₃ group can be observed, often appearing as fine splitting on the proton signals.
-
¹³C NMR: The Carbon Backbone
Carbon-13 NMR reveals the number of unique carbon environments and provides direct evidence of C-F bonds through coupling.
-
Chemical Shifts (δ): Pyridine ring carbons resonate between 120 and 155 ppm . The carbon directly attached to the -CF₃ group appears as a characteristic quartet due to ¹JCF coupling and is shifted significantly. The -CF₃ carbon itself appears as a quartet around 123 ppm with a very large one-bond C-F coupling constant.[8]
-
Coupling:
¹⁵N NMR: Probing the Heteroatom
Nitrogen-15 has a low natural abundance and low sensitivity, making direct detection challenging.[10]
-
Chemical Shifts (δ): The ¹⁵N chemical shift is highly sensitive to the electronic environment. Values are typically obtained indirectly using two-dimensional experiments.
-
Detection: The most reliable method for observing the ¹⁵N nucleus is through a ¹H-¹⁵N Heteronuclear Multiple Bond Correlation (HMBC) experiment, which detects the correlation between protons and nitrogen over two to three bonds.[2]
Experimental Workflows and Protocols
The following sections provide step-by-step methodologies for acquiring high-quality NMR data for trifluoromethylpyridine compounds.
Workflow for Structural Elucidation
For a novel trifluoromethylpyridine, a systematic approach is required to ensure complete and accurate characterization. The following workflow outlines the logical progression of experiments.
Caption: Logical workflow for the complete structural assignment of a trifluoromethylpyridine.
Protocol 1: Sample Preparation
Accurate and reproducible data begins with meticulous sample preparation.
-
Compound Weighing: Accurately weigh 5-10 mg of the trifluoromethylpyridine compound.
-
Solvent Selection: Dissolve the sample in 0.5-0.7 mL of a high-quality deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence chemical shifts, so consistency is key for comparative studies.[2]
-
Internal Standards:
-
¹H and ¹³C NMR: Add a small amount of tetramethylsilane (TMS) to set the 0 ppm reference point.
-
¹⁹F NMR: An internal reference is highly recommended for accuracy.[11] Common choices include trifluoroacetic acid (TFA) or benzotrifluoride (BTF), depending on the expected chemical shift of the analyte.[11] CFCl₃ is the primary standard but is often used as an external reference due to its volatility.[2]
-
-
Relaxation Agents (Optional): For quantitative ¹³C or ¹⁹F NMR, especially for nuclei with long relaxation times (T₁), adding a small amount of a paramagnetic relaxation agent like chromium(III) acetylacetonate (Cr(acac)₃) can significantly shorten the required experimental time by reducing the T₁ values.[12][13]
Protocol 2: 1D NMR Data Acquisition
These experiments are performed on a high-field NMR spectrometer (400 MHz or higher is recommended for better signal dispersion).
| Experiment | Key Parameters | Purpose & Causality |
| ¹H NMR | Spectral Width: ~12 ppmScans: 8-16Relaxation Delay (d1): 1-2 s | Provides the initial proton count and coupling patterns. A short delay is sufficient as proton T₁ values are generally short. |
| ¹³C{¹H} NMR | Spectral Width: ~200 ppmScans: 128-1024+Relaxation Delay (d1): 2-5 s | Proton decoupling simplifies the spectrum to singlets (or quartets for C-F coupling). More scans are needed due to the low natural abundance of ¹³C. A longer delay is needed for quaternary carbons. |
| ¹⁹F{¹H} NMR | Spectral Width: ~100-200 ppmScans: 16-64Relaxation Delay (d1): 5-10 s | Proton decoupling simplifies the CF₃ signal to a singlet. ¹⁹F is highly sensitive, requiring fewer scans. A longer delay is crucial for accurate integration in quantitative measurements.[14] |
| ¹⁹F NMR (Coupled) | Spectral Width: ~100-200 ppmScans: 64-256Relaxation Delay (d1): 2-5 s | The ¹H-coupled spectrum reveals long-range JHF couplings, which are critical for assigning protons relative to the -CF₃ group. |
Protocol 3: 2D NMR Data Acquisition
2D NMR experiments are essential for unambiguously connecting the different spin systems within the molecule.
-
¹H-¹H COSY (Correlation Spectroscopy):
-
Purpose: Identifies protons that are scalar coupled (typically over 2-3 bonds). This is used to map out the proton connectivity around the pyridine ring.
-
Setup: Use a standard gradient-enhanced COSY pulse sequence (e.g., cosygpqf).
-
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates protons directly to the carbons they are attached to (one-bond C-H correlation). This is the primary method for assigning the protonated carbons of the pyridine ring.
-
Setup: Use a standard gradient-enhanced HSQC pulse sequence (e.g., hsqcedetgpsp) optimized for a ¹JCH of ~165-180 Hz for aromatic systems.
-
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):
-
Purpose: Correlates protons and carbons over multiple bonds (typically 2-4 bonds). This is the most critical experiment for piecing together the entire molecular structure. It connects protonated carbons to non-protonated (quaternary) carbons, including the carbon bearing the -CF₃ group. It also shows crucial correlations from ring protons to the -CF₃ carbon.
-
Setup: Use a standard gradient-enhanced HMBC pulse sequence (e.g., hmbcgplpndqf) with the long-range coupling delay optimized for 8-10 Hz.
-
-
¹H-¹⁹F NOESY/HOESY (Nuclear Overhauser Effect Spectroscopy):
-
Purpose: Detects correlations between nuclei that are close in space, irrespective of through-bond connectivity. A NOESY between a ring proton and the fluorine atoms of the -CF₃ group provides definitive proof of their spatial proximity, which is invaluable for confirming isomer identity.[15][16][17]
-
Setup: Use a standard NOESY pulse sequence (e.g., noesygpph). A mixing time of 500-800 ms is a good starting point.
-
Caption: Key 2D NMR correlations for assigning structure.
Data Analysis and Isomer Differentiation
The true power of this multi-technique approach is realized during data interpretation, particularly for distinguishing between the 2-, 3-, and 4-trifluoromethylpyridine isomers.
Comparative Spectral Data
The following table summarizes typical chemical shift ranges for the protons and the -CF₃ group in the three primary isomers. Note that absolute values can vary with solvent and other substituents.
| Isomer | Proton Chemical Shifts (δ, ppm) | ¹⁹F Chemical Shift (δ, ppm) | Key Differentiating Features |
| 2-(Trifluoromethyl)pyridine | H-3: ~7.6H-4: ~7.9H-5: ~7.5H-6: ~8.7 | ~ -62.8[8] | The H-6 proton is significantly deshielded (downfield) due to its proximity to both the nitrogen and the -CF₃ group. |
| 3-(Trifluoromethyl)pyridine | H-2: ~8.9H-4: ~8.1H-5: ~7.6H-6: ~8.8 | ~ -63.2[8] | The H-2 and H-4 protons show characteristic splitting from long-range H-F coupling. H-2 is the most downfield proton. |
| 4-(Trifluoromethyl)pyridine | H-2,6: ~8.8H-3,5: ~7.6 | ~ -64.0 | Due to symmetry, only two proton signals are observed. The spectrum is much simpler than for the other two isomers. |
Data compiled from various sources, including[2][8][18][19].
Using Coupling to Finalize Assignments
-
C-F Coupling: In the ¹³C NMR spectrum, the carbon attached to the -CF₃ group will always appear as a quartet with a coupling constant of approximately 30-35 Hz. This is a definitive marker for identifying C-2, C-3, or C-4.
-
H-F Coupling: In the ¹H-coupled ¹⁹F NMR spectrum, or with high resolution ¹H NMR, long-range H-F couplings can be resolved. For example, in 3-(trifluoromethyl)pyridine, the ¹⁹F signal will show coupling to H-2 and H-4.
-
HMBC Correlations: The HMBC spectrum is the final arbiter. For example, in 2-(trifluoromethyl)pyridine, the H-3 proton will show a strong three-bond correlation to the -CF₃ carbon, while the H-6 proton will not. These distinct patterns make assignments unambiguous.
Applications in Drug Discovery
Beyond simple structural identification, these NMR techniques are vital in the drug development pipeline.
-
Quantitative NMR (qNMR): By using a certified internal standard and ensuring full relaxation of the nuclei (long d1 delay), ¹⁹F NMR can be used as a primary method for determining the purity and concentration of a sample without the need for response factors.[4]
-
Fragment-Based Screening: ¹⁹F NMR is an exceptionally sensitive method for screening libraries of small, fluorinated fragments for binding to a protein target.[6] A change in the chemical shift, line broadening, or relaxation properties of the ¹⁹F signal upon addition of the protein indicates a binding event.[7][11]
-
Reaction Monitoring: The simplicity and high sensitivity of ¹⁹F NMR make it ideal for monitoring the progress of reactions involving trifluoromethylpyridine compounds, allowing for rapid assessment of conversion and byproduct formation.[20]
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 4. international-pharma.com [international-pharma.com]
- 5. Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. rsc.org [rsc.org]
- 9. NMR Coupling Constants | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. Video: Other Nuclides: 31P, 19F, 15N NMR [jove.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. lib3.dss.go.th [lib3.dss.go.th]
- 14. 19Flourine NMR [chem.ch.huji.ac.il]
- 15. biophysics.org [biophysics.org]
- 16. researchgate.net [researchgate.net]
- 17. University of Ottawa NMR Facility Blog: 19F NOESY [u-of-o-nmr-facility.blogspot.com]
- 18. 4-(Trifluoromethyl)pyridine(3796-24-5) 1H NMR spectrum [chemicalbook.com]
- 19. 2-(Trifluoromethyl)pyridine(368-48-9) 1H NMR spectrum [chemicalbook.com]
- 20. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: The Strategic Role of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid in the Synthesis of Advanced Kinase Inhibitors
Introduction: The Trifluoromethylpyridinyl Moiety as a Privileged Scaffold in Kinase Inhibition
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into drug candidates is a widely employed strategy to enhance metabolic stability, binding affinity, and cell permeability. The trifluoromethyl (-CF3) group, in particular, is of high interest due to its strong electron-withdrawing nature and lipophilicity. When appended to a pyridine ring, a common scaffold in kinase inhibitors, it can significantly influence the molecule's interaction with the target protein. This document provides a detailed guide on the application of 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid , a key building block for the synthesis of a novel class of RAF kinase inhibitors. We will delve into the rationale behind its use, provide a detailed synthetic protocol for a representative inhibitor, and discuss the biological context of the targeted pathway.
The trifluoromethylpyridine motif has been integral to the development of numerous active pharmaceutical ingredients.[1] Its unique electronic properties can modulate the pKa of nearby functionalities, influencing solubility and target engagement. Furthermore, the pyridine nitrogen can act as a hydrogen bond acceptor, a critical interaction in the ATP-binding pocket of many kinases.
Chemical Properties and Handling of this compound
A thorough understanding of the starting material is paramount for successful and reproducible synthesis. Below is a summary of the key properties of this compound.
| Property | Value | Source |
| CAS Number | 1000521-27-6 | [2] |
| Molecular Formula | C8H6F3NO2 | [3] |
| Molecular Weight | 205.13 g/mol | [3] |
| Appearance | Colorless to light yellow liquid/solid | [3] |
| Solubility | Soluble in organic solvents (e.g., ethanol, acetone); Insoluble in water. | [3] |
| Storage | Inert atmosphere, store in freezer under -20°C. | [3] |
Handling Precautions: this compound is an organic acid and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Operations should be carried out in a well-ventilated fume hood.[3]
Application in the Synthesis of RAF Kinase Inhibitors
The primary application of this compound in this context is as a key fragment in the synthesis of potent and selective RAF kinase inhibitors, such as RAF709 and its analogs.[4][5] These inhibitors are designed to target the RAS-RAF-MEK-ERK signaling pathway, which is frequently dysregulated in a large percentage of human cancers.[4][6]
The RAS-RAF-MEK-ERK Signaling Pathway: A Key Target in Oncology
The RAS-RAF-MEK-ERK pathway is a critical intracellular signaling cascade that regulates cell proliferation, differentiation, and survival. Mutations in RAS or BRAF genes can lead to constitutive activation of this pathway, driving tumorigenesis.[6] RAF inhibitors that can effectively block this pathway in cancer cells with these mutations are of high therapeutic interest.
Caption: The RAS-RAF-MEK-ERK signaling cascade and the point of intervention for RAF inhibitors.
Protocol: Synthesis of a RAF709 Analog via Amide Coupling
The following protocol describes the synthesis of a representative RAF kinase inhibitor through the amide coupling of this compound with a complex amine core. This procedure is based on established methods for the synthesis of RAF709 and its analogs, utilizing a HATU-mediated coupling reaction.[4][7]
Reaction Scheme
Caption: General scheme for the amide coupling reaction.
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Moles (equiv) | Amount |
| This compound | 1000521-27-6 | 205.13 | 1.0 | Calculate based on scale |
| 2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-amine | N/A | Varies | 1.0 | Calculate based on scale |
| HATU | 148893-10-1 | 380.23 | 1.1 | Calculate based on scale |
| DIPEA | 7087-68-5 | 129.24 | 3.0 | Calculate based on scale |
| Anhydrous DMF | 68-12-2 | 73.09 | - | Sufficient volume |
| Ethyl acetate | 141-78-6 | 88.11 | - | For work-up & chromatography |
| Saturated aq. NaHCO3 | 144-55-8 | 84.01 | - | For work-up |
| Brine | N/A | N/A | - | For work-up |
| Anhydrous Na2SO4 | 7757-82-6 | 142.04 | - | For drying |
| Silica gel | 7631-86-9 | 60.08 | - | For chromatography |
Experimental Procedure
-
Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equiv).
-
Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the acid.
-
Addition of Amine and Base: To the solution, add the substituted bipyridinyl amine (1.0 equiv) followed by N,N-diisopropylethylamine (DIPEA) (3.0 equiv).
-
Activation and Coupling: Add O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) (1.1 equiv) portion-wise to the stirred solution at room temperature. The use of HATU is crucial as it is a highly effective coupling reagent known for minimizing side reactions and racemization.[7][8]
-
Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed (typically 2-16 hours).
-
Work-up:
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with saturated aqueous sodium bicarbonate (NaHCO3) solution, water, and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure amide product.
-
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and HPLC).
Causality and Experimental Choices
-
Choice of Coupling Reagent (HATU): HATU is selected for its high efficiency in forming amide bonds, especially with potentially sterically hindered or electronically deactivated amines and carboxylic acids. It rapidly converts the carboxylic acid to a highly reactive OAt-active ester, which then readily reacts with the amine.[7]
-
Choice of Base (DIPEA): DIPEA is a non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction, driving the equilibrium towards product formation.
-
Choice of Solvent (DMF): Anhydrous DMF is a polar aprotic solvent that effectively dissolves the reactants and reagents, facilitating the reaction. It is crucial to use an anhydrous grade to prevent hydrolysis of the activated ester intermediate.
-
Aqueous Work-up: The washing steps are essential to remove the water-soluble byproducts (tetramethylurea from HATU) and excess reagents (DIPEA), simplifying the subsequent purification.
Conclusion
This compound serves as a valuable and strategic building block in the synthesis of advanced kinase inhibitors. Its trifluoromethylpyridinyl moiety imparts desirable properties for potent and selective inhibition of key oncogenic targets like RAF kinases. The provided protocol for amide bond formation using HATU represents a reliable and efficient method for incorporating this key fragment into complex, biologically active molecules. This guide is intended to empower researchers in drug discovery and development with the necessary knowledge to effectively utilize this important synthetic intermediate.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemrxiv.org [chemrxiv.org]
- 3. benchchem.com [benchchem.com]
- 4. Design and Discovery of N-(2-Methyl-5'-morpholino-6'-((tetrahydro-2H-pyran-4-yl)oxy)-[3,3'-bipyridin]-5-yl)-3-(trifluoromethyl)benzamide (RAF709): A Potent, Selective, and Efficacious RAF Inhibitor Targeting RAS Mutant Cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]
- 7. HATU - Wikipedia [en.wikipedia.org]
- 8. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Versatile Role of 2-(Pyridin-2-yl)acetic Acid in Coordination Chemistry
<APPLICATION NOTES & PROTOCOLS >
Topic: Metal Complexation with 2-(Pyridin-2-yl)acetic Acid Derivatives
Audience: Researchers, scientists, and drug development professionals.
2-(Pyridin-2-yl)acetic acid (2-PAA) and its derivatives are a fascinating class of ligands in the field of coordination chemistry.[1] The inherent structural features of 2-PAA—a pyridine ring providing a nitrogen donor and an acetic acid moiety offering oxygen donors—allow for a remarkable versatility in binding to metal ions. This dual-donor capability enables 2-PAA to act as a chelating agent, forming stable complexes with a wide array of transition metals and other elements.[2] The resulting metallo-organic structures are of significant interest due to their potential applications in catalysis, materials science, and particularly in the realm of medicinal chemistry and drug development.[3][4]
The coordination of these ligands to metal centers can generate complexes with unique electronic and stereochemical properties, which in turn dictate their interaction with biological targets.[5] For professionals in drug development, understanding the principles and protocols for synthesizing and characterizing these complexes is paramount for designing new metallopharmaceuticals with tailored activities, such as anticancer, antibacterial, or antifungal properties.[6][7][8]
This guide provides a comprehensive overview of the synthesis and characterization of metal complexes with 2-(pyridin-2-yl)acetic acid derivatives, offering detailed protocols and the scientific rationale behind the experimental choices.
Part 1: The Ligand - Synthesis and Coordination Behavior
The foundation of any metal complex is the ligand itself. 2-(Pyridin-2-yl)acetic acid is commercially available, often as a hydrochloride salt to improve its stability and solubility.[9] However, various derivatives can be synthesized to modulate the electronic and steric properties of the resulting metal complexes.[10]
Key Structural Features for Coordination:
The power of 2-PAA as a ligand lies in its ability to adopt multiple coordination modes. The pyridine nitrogen is a Lewis base, readily donating its lone pair of electrons to a metal center.[3] Simultaneously, the carboxylate group of the acetic acid moiety can coordinate in several ways: as a monodentate ligand, a bidentate chelating ligand (forming a stable five-membered ring with the metal), or as a bridging ligand linking two or more metal centers. This flexibility leads to the formation of diverse architectures, from simple mononuclear complexes to intricate coordination polymers.
Below is a diagram illustrating the common coordination modes of the 2-(pyridin-2-yl)acetate ligand.
Caption: Coordination versatility of the 2-(pyridin-2-yl)acetate ligand with a metal center.
Part 2: Metal Complexation - Principles and Protocols
The synthesis of metal complexes with 2-PAA derivatives is typically achieved by reacting a soluble metal salt with the ligand in an appropriate solvent.[11] The choice of metal salt, ligand-to-metal molar ratio, solvent, and reaction conditions (e.g., temperature, pH) are critical variables that influence the final product's structure and purity.
Protocol 1: Synthesis of a Generic Divalent Metal Complex [M(2-PAA)₂]·nH₂O
This protocol describes a general procedure for the synthesis of a neutral complex with a divalent metal ion (e.g., Cu(II), Co(II), Ni(II), Zn(II)) and 2-(pyridin-2-yl)acetic acid in a 1:2 molar ratio.
Materials:
-
2-(Pyridin-2-yl)acetic acid hydrochloride (2-PAA·HCl)
-
Metal(II) salt (e.g., Copper(II) acetate, Cobalt(II) chloride hexahydrate)
-
Sodium hydroxide (NaOH) or other suitable base
-
Ethanol (EtOH)
-
Deionized water
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
Ligand Preparation: Dissolve 2 mmol of 2-(pyridin-2-yl)acetic acid hydrochloride in a minimal amount of a 1:1 ethanol/water mixture in a round-bottom flask.
-
Causality: The hydrochloride salt is used for its stability. The ethanol/water mixture provides a good medium to dissolve both the polar ligand salt and the metal salt.
-
-
Deprotonation: While stirring, slowly add an aqueous solution of 2 mmol of NaOH. This will deprotonate the carboxylic acid and neutralize the HCl, forming the sodium salt of 2-PAA in situ.
-
Causality: The deprotonated carboxylate group is a much stronger coordinating agent than the protonated carboxylic acid. Careful addition of base is necessary to avoid unwanted side reactions.
-
-
Metal Salt Addition: In a separate beaker, dissolve 1 mmol of the chosen metal(II) salt in a minimal amount of ethanol or water. Add this solution dropwise to the stirring ligand solution.
-
Causality: A 1:2 metal-to-ligand ratio is used to favor the formation of a neutral M(L)₂ complex. Dropwise addition helps to ensure homogeneity and promote the growth of well-formed crystals.
-
-
Reaction: Attach a reflux condenser to the flask and heat the reaction mixture to a gentle reflux for 2-3 hours.
-
Causality: Heating provides the activation energy needed for the ligand substitution reaction to go to completion. Refluxing prevents solvent loss.
-
-
Crystallization and Isolation: After reflux, allow the solution to cool slowly to room temperature. In many cases, a crystalline precipitate will form. If not, the solution can be left to evaporate slowly in a fume hood for several days.
-
Causality: Slow cooling and evaporation are crucial for obtaining single crystals suitable for X-ray diffraction analysis.[11]
-
-
Purification: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold ethanol to remove any unreacted starting materials, followed by a wash with diethyl ether to aid in drying.
-
Causality: Washing with a cold solvent minimizes the loss of the product, which may have some solubility in the mother liquor.
-
-
Drying: Dry the purified complex in a desiccator over a drying agent (e.g., silica gel) or in a vacuum oven at a low temperature.
Part 3: Comprehensive Characterization of Metal Complexes
Once synthesized, a thorough characterization of the metal complex is essential to confirm its identity, structure, and purity. A combination of spectroscopic and analytical techniques is typically employed.
Experimental Workflow
The following diagram outlines the typical workflow for the synthesis and characterization of these metal complexes.
Caption: General experimental workflow for synthesis and characterization of metal complexes.
Key Characterization Techniques
| Technique | Purpose and Insights | Typical Observations for 2-PAA Complexes |
| FT-IR Spectroscopy | To identify the coordination of the ligand to the metal ion by observing shifts in vibrational frequencies.[12][13][14] | The strong C=O stretching band of the carboxylic acid (around 1700-1740 cm⁻¹) in the free ligand disappears and is replaced by two new bands (asymmetric and symmetric COO⁻ stretches) at lower frequencies upon coordination. A shift in the C=N stretching frequency of the pyridine ring also indicates coordination of the nitrogen atom.[2] |
| UV-Vis Spectroscopy | To study the electronic transitions within the complex. For transition metals, this provides information about the d-orbital splitting and the coordination geometry.[15][16] | Intraligand (π-π*) transitions are typically observed in the UV region. For transition metal complexes, d-d transitions, which are often weak, appear in the visible region and are characteristic of the metal ion and its geometry (e.g., octahedral, tetrahedral). |
| Single-Crystal X-ray Diffraction | To determine the precise three-dimensional structure of the complex, including bond lengths, bond angles, and the overall crystal packing.[11][17] | This is the most definitive method for structural elucidation. It can confirm the coordination mode of the ligand, the geometry of the metal center, and identify any solvent molecules present in the crystal lattice.[7] |
| Thermogravimetric Analysis (TGA) | To assess the thermal stability of the complex and determine the presence of coordinated or lattice solvent molecules. | A weight loss step at lower temperatures (e.g., < 150°C) typically corresponds to the loss of water molecules. The decomposition of the organic ligand occurs at higher temperatures. |
| Magnetic Susceptibility | For complexes with unpaired electrons (paramagnetic), this technique helps to determine the number of unpaired electrons and provides insight into the electronic structure and oxidation state of the metal ion.[12][18] | For example, Cu(II) (d⁹) complexes are expected to be paramagnetic, while Zn(II) (d¹⁰) complexes are diamagnetic. The measured magnetic moment can help confirm the expected electronic configuration. |
Part 4: Applications in Drug Development
The interest in metal complexes of 2-PAA derivatives within the drug development community is growing. The coordination of the ligand to a metal ion can enhance the biological activity of the organic molecule. These complexes are being investigated for a range of therapeutic applications:
-
Anticancer Agents: Many metal complexes, particularly those of copper, zinc, and platinum group metals, have demonstrated significant in vitro cytotoxicity against various cancer cell lines.[7][8][19] The proposed mechanisms often involve interaction with DNA or inhibition of key enzymes like topoisomerases.[8]
-
Antimicrobial Agents: The chelation of a metal ion can increase the lipophilicity of a compound, facilitating its transport across microbial cell membranes. Complexes of 2-PAA derivatives have shown promising activity against various bacterial and fungal strains.[20]
-
Enzyme Inhibition: The specific geometries and electronic properties of these complexes make them suitable candidates for designing enzyme inhibitors, for example, against metallo-β-lactamases, which are responsible for antibiotic resistance.[21]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. sjctni.edu [sjctni.edu]
- 3. jscimedcentral.com [jscimedcentral.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Cadmium and silver complexes of a pyridine containing ligand: syntheses, structural studies, biological activity and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. 2-Pyridylacetic acid hydrochloride [myskinrecipes.com]
- 10. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. jps.usm.my [jps.usm.my]
- 13. njesr.com [njesr.com]
- 14. iiste.org [iiste.org]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. 2-{[4-(Pyridin-2-yl)pyrimidin-2-yl]sulfanyl}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. mdpi.com [mdpi.com]
- 20. benchchem.com [benchchem.com]
- 21. Pyridine-2,6-Dithiocarboxylic Acid and Its Metal Complexes: New Inhibitors of New Delhi Metallo β-Lactamase-1 - PMC [pmc.ncbi.nlm.nih.gov]
Anwendungs- und Protokollleitfaden: Derivatisierung von 2-(3-(Trifluormethyl)pyridin-2-yl)essigsäure für Bioassays
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieser Leitfaden bietet detaillierte Protokolle und Einblicke in die Derivatisierung von 2-(3-(Trifluormethyl)pyridin-2-yl)essigsäure. Ziel ist die Erstellung einer chemischen Bibliothek zur Untersuchung von Struktur-Wirkungs-Beziehungen (SAR) in biologischen Assays.
Einleitung: Die strategische Bedeutung der Derivatisierung
Die 2-(3-(Trifluormethyl)pyridin-2-yl)essigsäure ist ein vielversprechendes Ausgangsmolekül für die Wirkstoffforschung. Die Trifluormethylgruppe (-CF3) ist bekannt dafür, die metabolische Stabilität, Lipophilie und Bindungsaffinität von Molekülen zu verbessern.[1] Durch die systematische Modifikation der Carbonsäurefunktion zu verschiedenen Derivaten wie Estern und Amiden kann eine Bibliothek von Analoga erstellt werden. Diese Bibliothek ist entscheidend für die Identifizierung von Leitstrukturen mit verbesserter Wirksamkeit und optimierten pharmakokinetischen Eigenschaften in Bioassays, beispielsweise zur Untersuchung von antibakteriellen oder antiparasitären Wirkstoffen.[2][3]
Vorbereitende Analytik und Charakterisierung des Ausgangsmaterials
Vor der Derivatisierung ist eine umfassende Charakterisierung der 2-(3-(Trifluormethyl)pyridin-2-yl)essigsäure unerlässlich, um dessen Reinheit und Identität sicherzustellen.
Tabelle 1: Analytische Charakterisierung des Ausgangsmaterials
| Analytische Methode | Zweck | Typische Ergebnisse |
| HPLC-UV | Reinheitsbestimmung | Eine Hauptspitze bei der erwarteten Retentionszeit; Reinheit >95% |
| ¹H-NMR | Strukturaufklärung | Charakteristische Signale für die Pyridin- und Methylenprotonen |
| ¹³C-NMR | Strukturaufklärung | Charakteristische Signale für alle Kohlenstoffatome, einschließlich des CF3-Kohlenstoffs |
| LC-MS | Molekulargewichtsbestimmung | [M+H]⁺-Ion bei m/z = 206.04 |
Protokoll: HPLC-Analyse des Ausgangsmaterials
-
Säule: C18-Umkehrphasensäule (z. B. 4,6 x 250 mm, 5 µm)
-
Mobile Phase: Gradient aus Wasser (A) und Acetonitril (B), beide mit 0,1 % Ameisensäure
-
Flussrate: 1,0 ml/min
-
Detektion: UV bei 270 nm[2]
-
Injektionsvolumen: 10 µl
-
Probenvorbereitung: 1 mg/ml in Acetonitril/Wasser (1:1)
Synthese von Derivaten: Ester- und Amidbibliotheken
Die Carbonsäuregruppe bietet einen reaktiven Ankerpunkt für die Synthese einer Vielzahl von Derivaten. Im Folgenden werden zwei fundamentale Derivatisierungsstrategien vorgestellt: die Veresterung und die Amidierung.
Veresterung zur Erhöhung der Lipophilie und Membranpermeabilität
Die Umwandlung der Carbonsäure in Ester kann die zelluläre Aufnahme verbessern, was für viele Bioassays von entscheidender Bedeutung ist. Die Fischer-Veresterung ist eine klassische Methode hierfür.[4]
Diagramm 1: Allgemeiner Arbeitsablauf der Fischer-Veresterung
Abbildung 1: Schematischer Ablauf der Fischer-Veresterung.
-
Reaktionsaufbau: 2-(3-(Trifluormethyl)pyridin-2-yl)essigsäure (1,0 Äq.) in überschüssigem trockenem Methanol (ca. 20 ml pro mmol Säure) suspendieren.
-
Katalysatorzugabe: Unter Rühren und Kühlen im Eisbad langsam konzentrierte Schwefelsäure (0,1 Äq.) zugeben.
-
Reaktion: Die Mischung für 4-6 Stunden unter Rückfluss erhitzen. Der Reaktionsfortschritt kann mittels Dünnschichtchromatographie (DC) oder HPLC verfolgt werden.
-
Aufarbeitung: Die Reaktionsmischung abkühlen lassen und das überschüssige Methanol unter reduziertem Druck entfernen. Den Rückstand in Ethylacetat aufnehmen und vorsichtig mit gesättigter Natriumbicarbonatlösung waschen, um die Säure zu neutralisieren. Anschließend mit Wasser und gesättigter Kochsalzlösung waschen.
-
Trocknung und Reinigung: Die organische Phase über Natriumsulfat trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen. Das Rohprodukt mittels Säulenchromatographie auf Kieselgel (Laufmittel: Hexan/Ethylacetat-Gemisch) reinigen.
-
Charakterisierung: Das reine Produkt mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie analysieren, um die Struktur zu bestätigen und die Reinheit zu überprüfen.
Tabelle 2: Erwartete analytische Daten für Methyl-2-(3-(trifluormethyl)pyridin-2-yl)acetat
| Analyse | Erwartetes Ergebnis |
| ¹H-NMR (CDCl₃) | δ ~3.7 (s, 3H, OCH₃), ~4.0 (s, 2H, CH₂), Pyridin-Protonen im Bereich δ 7.5-8.6 |
| ¹³C-NMR (CDCl₃) | δ ~52 (OCH₃), ~40 (CH₂), ~170 (C=O), Pyridin- und CF₃-Signale |
| MS (ESI+) | [M+H]⁺ bei m/z = 220.06 |
Amidierung zur Einführung neuer funktioneller Gruppen und Interaktionspunkte
Die Amidbindung ist in der medizinischen Chemie von zentraler Bedeutung. Die Synthese einer Amidbibliothek ermöglicht die Einführung einer Vielzahl von Resten (R-Gruppen), die spezifische Wechselwirkungen mit biologischen Zielstrukturen eingehen können. Die Verwendung von Kopplungsreagenzien wie EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimid) in Kombination mit HOBt (Hydroxybenzotriazol) ist eine milde und effiziente Methode zur Amidbildung.[5][6][7]
Diagramm 2: Allgemeiner Arbeitsablauf der EDC/HOBt-Kopplung
Abbildung 2: Arbeitsablauf der Amidkopplung mittels EDC/HOBt.
-
Reaktionsaufbau: 2-(3-(Trifluormethyl)pyridin-2-yl)essigsäure (1,0 Äq.) und HOBt (1,2 Äq.) in trockenem Dichlormethan (DCM) oder Dimethylformamid (DMF) lösen.
-
Aktivierung: Die Lösung auf 0 °C kühlen und EDC (1,2 Äq.) zugeben. Die Mischung bei 0 °C für 30 Minuten rühren.
-
Kopplung: Benzylamin (1,1 Äq.) zugeben und die Reaktionsmischung langsam auf Raumtemperatur erwärmen lassen. Über Nacht rühren.
-
Aufarbeitung: Die Reaktionsmischung mit Wasser verdünnen und mit DCM oder Ethylacetat extrahieren. Die vereinigten organischen Phasen mit 1 M Salzsäure, gesättigter Natriumbicarbonatlösung und gesättigter Kochsalzlösung waschen.
-
Trocknung und Reinigung: Die organische Phase über Natriumsulfat trocknen, filtrieren und das Lösungsmittel im Vakuum entfernen. Das Rohprodukt mittels Säulenchromatographie auf Kieselgel reinigen.
-
Charakterisierung: Das reine Amid mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie analysieren.
Tabelle 3: Erwartete analytische Daten für 2-(3-(Trifluormethyl)pyridin-2-yl)-N-benzylamid
| Analyse | Erwartetes Ergebnis |
| ¹H-NMR (CDCl₃) | δ ~4.2 (s, 2H, CH₂-Pyridin), ~4.5 (d, 2H, CH₂-Ph), ~7.3 (m, 5H, Phenyl-H), Pyridin-Protonen, NH-Signal |
| ¹³C-NMR (CDCl₃) | δ ~42 (CH₂-Pyridin), ~44 (CH₂-Ph), ~169 (C=O), Phenyl-, Pyridin- und CF₃-Signale |
| MS (ESI+) | [M+H]⁺ bei m/z = 295.10 |
Screening der Derivate in Bioassays
Nach der Synthese und Charakterisierung kann die Derivatbibliothek in relevanten Bioassays gescreent werden. Die Auswahl des Assays hängt von der therapeutischen Zielsetzung ab (z. B. antibakterielle, antifungale, antiproliferative Aktivität).[6][8]
Diagramm 3: Allgemeiner Arbeitsablauf für das Bioassay-Screening
Abbildung 3: Schematischer Ablauf des Screenings der Derivatbibliothek.
Die Ergebnisse des Screenings werden verwendet, um Struktur-Wirkungs-Beziehungen (SAR) zu etablieren. Beispielsweise kann die Korrelation zwischen der Lipophilie eines Esters und seiner zellulären Aktivität oder die Auswirkung verschiedener Amid-Substituenten auf die Hemmung eines Enzyms analysiert werden. Diese SAR-Analyse liefert wertvolle Informationen für das Design der nächsten Generation von Verbindungen mit verbesserter Wirksamkeit.
Fazit
Die Derivatisierung von 2-(3-(Trifluormethyl)pyridin-2-yl)essigsäure ist eine effektive Strategie zur Generierung von Molekülbibliotheken für die Wirkstoffforschung. Die hier vorgestellten detaillierten Protokolle für die Veresterung und Amidierung, zusammen mit den analytischen Methoden zur Charakterisierung, bieten eine solide Grundlage für die systematische Erforschung der biologischen Aktivität dieser vielversprechenden Verbindungsklasse. Die sorgfältige Durchführung dieser experimentellen Schritte ist entscheidend für die erfolgreiche Identifizierung und Optimierung neuer Leitstrukturen.
Referenzen
-
SIELC Technologies. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. --INVALID-LINK--
-
Divergent synthesis and biological evaluation of 2-(trifluoromethyl)pyridines as virulence-attenuating inverse agonists targeting PqsR. PubMed. --INVALID-LINK--
-
Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. National Institutes of Health. --INVALID-LINK--
-
The Trifluoromethyl Effect: Enhancing Bioactivity with 3-(Trifluoromethyl)pyridine. NINGBO INNO PHARMCHEM CO.,LTD. --INVALID-LINK--
-
SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL SCREENING OF PYRIDINE DERIVATIVES INCORPORATED WITH CHALCONE MOTIF. Atmiya University. --INVALID-LINK--
-
Structure-Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines against Cryptosporidium Reveals Remarkable Role of Fluorine. PubMed. --INVALID-LINK--
-
The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PubMed. --INVALID-LINK--
-
Synthesis and Regularities of the Structure–Activity Relationship in a Series of N-Pyridyl-4-methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxamides. MDPI. --INVALID-LINK--
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Institutes of Health. --INVALID-LINK--
-
Amide Synthesis. Fisher Scientific. --INVALID-LINK--
-
Reaction mechanism of the EDC-catalyzed amidation. ResearchGate. --INVALID-LINK--
-
Conversion of carboxylic acids to esters using acid and alcohols (Fischer Esterification). Master Organic Chemistry. --INVALID-LINK--
References
- 1. 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE | 5221-37-4 [chemicalbook.com]
- 2. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 3. 13115-43-0|2-(Pyridin-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Amide Synthesis [fishersci.co.uk]
- 7. researchgate.net [researchgate.net]
- 8. peptide.com [peptide.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Trifluoromethyl-Substituted Pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. As a Senior Application Scientist, I understand the unique and often frustrating challenges encountered during the purification of trifluoromethyl-substituted pyridines. The powerful electron-withdrawing nature of the trifluoromethyl (-CF3) group, which makes these compounds so valuable in agrochemicals and pharmaceuticals, also introduces specific difficulties in their synthesis and purification.[1][2]
This guide is structured as a series of troubleshooting questions and detailed answers, designed to provide both practical solutions and a deeper understanding of the underlying chemical principles.
Frequently Asked Questions & Troubleshooting Guides
Section 1: Common Impurities and Their Origins
Question: I've synthesized 2-chloro-5-(trifluoromethyl)pyridine from 3-picoline, but my crude product is a complex mixture. What are the likely impurities?
Answer: The synthesis of trifluoromethyl-substituted pyridines, particularly through halogenation and fluorine-exchange reactions, is prone to generating a range of structurally similar byproducts that can be difficult to separate.[1][3]
The most common synthetic route involves the chlorination of a picoline (methylpyridine) followed by a fluorine-exchange reaction.[1][4] For example, in the synthesis of 2-chloro-5-(trifluoromethyl)pyridine, the key intermediate is often 2-chloro-5-(trichloromethyl)pyridine.[5][6][7] During this multi-step process, several side reactions can occur.
Common Impurities Include:
-
Incompletely Fluorinated Intermediates: The exchange of chlorine for fluorine on the methyl group may not go to completion. This results in residual -(dichlorofluoromethyl) and -(chlorodifluoromethyl) species.[8][9] These are often the most challenging impurities to remove due to very similar boiling points and polarities.
-
Over- and Under-chlorinated Pyridine Rings: The initial chlorination of the pyridine ring may not be perfectly selective. You can find isomers with additional chlorine atoms (e.g., 2,3-dichloro-5-(trifluoromethyl)pyridine) or isomers where the chlorine is in a different position.[1]
-
Positional Isomers: Depending on the starting material and reaction conditions, you may form other isomers, such as 2-chloro-3-(trifluoromethyl)pyridine as a minor product when starting from 3-picoline.[1]
-
Ring-Fluorinated Byproducts: Under certain high-temperature fluorination conditions, a chlorine atom on the pyridine ring can be displaced by fluorine, leading to isomers like 2-fluoro-5-(chlorodifluoromethyl)pyridine, which are extremely difficult to separate from the desired product by distillation.[8]
The following diagram illustrates the potential pathways for impurity formation during a typical synthesis of 2-chloro-5-(trifluoromethyl)pyridine.
Caption: Impurity formation in the synthesis of 2-chloro-5-(trifluoromethyl)pyridine.
Section 2: Troubleshooting Purification Methods
Question: My primary impurities are partially fluorinated intermediates (-CF2Cl, -CFCl2). Why is fractional distillation not working effectively?
Answer: This is a classic challenge. Fractional distillation separates compounds based on differences in their boiling points. The substitution of a chlorine atom with a fluorine atom results in a very small change in molecular weight and intermolecular forces, leading to nearly identical boiling points.
For example, 2,3-dichloro-5-(trifluoromethyl)pyridine has a boiling point of 170-172°C.[9] The corresponding partially fluorinated impurities, like 2,3-dichloro-5-(chlorodifluoromethyl)pyridine, will have very similar boiling points, making separation by standard laboratory distillation nearly impossible.[9] Industrial processes sometimes use specialized distillation columns, but this is often impractical at a lab scale.
Troubleshooting Steps:
-
Drive the Reaction to Completion: The best solution is often to prevent the formation of these impurities in the first place. Re-subjecting the crude mixture to the fluorinating agent (e.g., HF) under pressure and appropriate catalytic conditions can force the reaction to completion.[8][10]
-
Chemical Conversion: A patented strategy involves treating the mixture with HCl. This can convert hard-to-separate ring-fluorinated isomers back into their chloro-analogs, which have more distinct boiling points and can be separated more easily.[8]
-
Alternative Purification: If distillation fails, you must turn to methods that exploit other physical properties, such as polarity (chromatography) or crystal lattice formation (crystallization).
Question: I'm trying to purify my trifluoromethyl-pyridine using column chromatography, but I'm getting poor separation. What conditions do you recommend?
Answer: Column chromatography separates compounds based on their differential adsorption to a stationary phase. While trifluoromethyl-pyridines are generally amenable to silica gel chromatography, success depends heavily on the choice of mobile phase and proper technique.[11][12]
Causality: The pyridine nitrogen is basic and can interact strongly with the acidic silica gel surface, leading to peak tailing and poor resolution. The strongly electron-withdrawing -CF3 group reduces the basicity of the nitrogen, but this interaction can still be problematic.
Recommended Protocol: Silica Gel Column Chromatography
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh) is usually sufficient.
-
Mobile Phase Selection: A non-polar/moderately polar solvent system is typically best.
-
Starting Point: Begin with a hexane/ethyl acetate or hexane/dichloromethane gradient. A common starting eluent for many trifluoromethyl-pyridines is a 20:1 mixture of Hexane/EtOAc.[11]
-
Optimization: Run TLC plates first to determine the optimal solvent ratio. You are looking for a solvent system that gives your desired product an Rf value of ~0.3.
-
Reducing Tailing: If you observe significant peak tailing, add a small amount of a basic modifier to the eluent. Triethylamine (0.1-1%) is commonly used to neutralize the acidic sites on the silica gel, leading to sharper peaks and better separation.
-
-
Loading: Use the "dry loading" technique. Adsorb your crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of your column. This generally provides better resolution than loading the sample dissolved in a liquid.
-
Monitoring: Monitor the fractions carefully by TLC or GC-MS to identify and combine the pure fractions.[13][14]
| Parameter | Recommendation | Rationale |
| Stationary Phase | Silica Gel (60 Å) | Standard, effective for most derivatives. |
| Mobile Phase | Hexane/Ethyl Acetate | Good starting point for polarity range.[11] |
| Tailing Inhibitor | 0.1-1% Triethylamine | Neutralizes acidic silica sites, improving peak shape. |
| Loading Method | Dry Loading | Ensures a uniform starting band, maximizing separation. |
Question: Can I use crystallization to purify my product? It's a low-melting solid.
Answer: Yes, for compounds that are solid at or near room temperature, melt crystallization or recrystallization from a solvent can be highly effective purification methods, often capable of achieving >99% purity.[15] For example, 2-chloro-5-(trifluoromethyl)pyridine has a melting point of 32-34°C, making it a candidate for these techniques.[6]
Melt Crystallization: This technique involves partially melting the crude solid and then slowly cooling it to allow the pure compound to crystallize, leaving impurities concentrated in the remaining liquid (melt) phase. A subsequent "sweating" step, where the temperature is gently raised, helps to remove adhered impurities from the crystal surface.
Key Parameters for Melt Crystallization of 2-chloro-5-(trifluoromethyl)pyridine: [15]
-
Cooling Rate: A slow cooling rate (e.g., ~0.07 °C/min) is crucial to allow for the formation of a well-ordered crystal lattice that excludes impurities.
-
Final Crystallization Temp: 16-19 °C
-
Sweating Rate: A slow heating rate (e.g., ~0.06-0.08 °C/min) during the sweating process.
-
Final Sweating Temp: 28-30 °C
Solvent Recrystallization: This is a more common laboratory technique. The goal is to find a solvent (or solvent pair) in which your product is soluble at high temperatures but poorly soluble at low temperatures, while the impurities remain soluble at all temperatures.
Protocol: General Recrystallization
-
Solvent Selection: Test small batches. Good candidates are often alkanes (heptane, hexane) or alcohol/water mixtures.
-
Dissolution: Dissolve the crude material in the minimum amount of boiling solvent.
-
Cooling: Allow the solution to cool slowly to room temperature, then transfer it to an ice bath or refrigerator to maximize crystal formation. Rapid cooling traps impurities.
-
Isolation: Collect the crystals by vacuum filtration.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any residual mother liquor containing impurities.
-
Drying: Dry the purified crystals under vacuum.
Section 3: Stability and Handling
Question: I'm concerned about the stability of the trifluoromethyl group during workup. Can it be hydrolyzed?
Answer: The trifluoromethyl group is generally considered to be very stable due to the strength of the C-F bonds. However, it is not completely inert. Hydrolysis of a -CF3 group to a carboxylic acid (-COOH) can occur under surprisingly facile conditions, particularly when the group is attached to an electron-rich or sterically accessible position on a macrocycle.[16][17]
For trifluoromethyl-pyridines, the electron-deficient nature of the pyridine ring generally protects the -CF3 group from nucleophilic attack. However, under harsh basic conditions (e.g., strong NaOH or KOH at elevated temperatures) or in the presence of certain nucleophiles, degradation can occur.[1] It is always advisable to use milder bases like sodium bicarbonate or triethylamine for neutralization steps when possible.
Decision-Making Workflow for Purification
To help select the best purification strategy, use the following decision tree:
Caption: Decision tree for selecting a purification method.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The importance of trifluoromethyl pyridines in crop protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. CN104610137A - Synthesis methods of 2-chloro-5-trichloromethylpyridine and 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. EP0013474B1 - Preparation of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 6. Page loading... [guidechem.com]
- 7. CN102452976A - Synthetic method of 2-chloro-5-trifluoromethylpyridine - Google Patents [patents.google.com]
- 8. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 9. DK159421B - PROCEDURE FOR THE PREPARATION OF TRIFLUORMETHYL PYRIDINES - Google Patents [patents.google.com]
- 10. EP0110690A1 - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 11. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Thieme E-Books & E-Journals [thieme-connect.de]
- 13. benchchem.com [benchchem.com]
- 14. atsdr.cdc.gov [atsdr.cdc.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Trifluoromethyl Hydrolysis En Route to Corroles with Increased Druglikeness - PubMed [pubmed.ncbi.nlm.nih.gov]
Stability and storage conditions for (3-Trifluoromethyl-pyridin-2-yl)acetic acid
Welcome to the technical support center for (3-Trifluoromethyl-pyridin-2-yl)acetic acid (CAS No. 1000521-27-6). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this reagent in your experiments. Here, we address common challenges and provide practical, field-tested advice to help you navigate potential issues and maintain the integrity of your results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section is structured to provide rapid answers to the most common questions and troubleshooting scenarios encountered during the handling, storage, and use of (3-Trifluoromethyl-pyridin-2-yl)acetic acid.
Q1: My reaction yield is significantly lower than expected. Could the reagent be the problem?
A1: Yes, suboptimal reagent stability or handling can be a primary cause of low yields. The trifluoromethyl group generally enhances the metabolic and chemical stability of the pyridine ring.[1] However, the carboxylic acid functional group introduces sensitivity to moisture. If the compound has been improperly stored or handled, it may have degraded. Consider the following:
-
Moisture Contamination: Like many carboxylic acids, this compound can be sensitive to moisture, which can lead to the formation of inactive hydrates or other byproducts. Ensure that you are using anhydrous solvents and techniques.
-
Improper Storage: Long-term storage at room temperature, especially in a humid environment, can degrade the material. Verify your storage conditions against the recommendations in the table below.
-
Solution Instability: If you are using a pre-made stock solution, it may have degraded over time. It is always best to use freshly prepared solutions for optimal results.
Q2: I'm observing an unexpected color change in the solid reagent/my stock solution. What does this indicate?
A2: A color change from its typical colorless to light yellow appearance can be an indicator of degradation.[2] This could be due to:
-
Oxidation: Exposure to air and light over extended periods can cause oxidative degradation. Always store the solid under an inert atmosphere (e.g., argon or nitrogen) if possible.
-
Contamination: Ensure that the reagent has not been contaminated with other materials in the lab. Use clean spatulas and glassware for handling.
-
Solvent Interaction: If the color change is observed in a stock solution, there may be an incompatibility with the solvent, especially if the solvent is not of high purity or contains reactive impurities.
Q3: My stock solution appears cloudy or has formed a precipitate. What should I do?
A3: Cloudiness or precipitation in a stock solution that was previously clear suggests either solubility issues or degradation.
-
Check Solubility: (3-Trifluoromethyl-pyridin-2-yl)acetic acid is generally soluble in organic solvents like ethanol and acetone but insoluble in water.[2] If you are using a mixed solvent system, you may have exceeded the solubility limit.
-
Temperature Effects: If the solution has been stored at a low temperature, the compound may have precipitated out. Try gently warming the solution to see if it redissolves. If it does, this is likely the cause.
-
Degradation: If the precipitate does not redissolve upon warming, it may be a degradation product. In this case, it is best to discard the solution and prepare a fresh one from solid material.
Q4: How can I be sure my stock solution is still good to use?
A4: While visual inspection is the first step, it is not foolproof. If you have any doubts about the integrity of your stock solution, especially for critical experiments, it is best to:
-
Prepare a Fresh Solution: This is the most straightforward way to ensure the quality of your reagent.
-
Analytical Validation: If you have access to analytical instrumentation, you can verify the purity and concentration of your solution using techniques like HPLC or NMR.
Stability and Storage Conditions
Proper storage is critical to ensure the long-term stability and performance of (3-Trifluoromethyl-pyridin-2-yl)acetic acid. The following table summarizes the recommended storage conditions.
| Condition | Recommendation | Rationale |
| Temperature | Store in a freezer at or below -20°C for long-term storage.[2] For short-term storage, refrigeration at 2-8°C is acceptable. | Low temperatures slow down potential degradation pathways. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[2] | Minimizes exposure to atmospheric moisture and oxygen, preventing hydrolysis and oxidation. |
| Light | Store in a dark, light-resistant container. | Protects the compound from potential photodegradation. |
| Container | Keep in a tightly sealed container.[3] | Prevents the ingress of moisture and other atmospheric contaminants. |
Experimental Protocols
Protocol for Preparing a Stock Solution
This protocol outlines the steps for preparing a stock solution of (3-Trifluoromethyl-pyridin-2-yl)acetic acid with a focus on maintaining its stability.
-
Preparation:
-
Ensure all glassware is thoroughly dried in an oven at 120°C for at least 4 hours and cooled in a desiccator.
-
Use anhydrous grade solvent (e.g., ethanol or acetone) from a freshly opened bottle or one that has been properly stored over molecular sieves.
-
-
Weighing:
-
Allow the container of (3-Trifluoromethyl-pyridin-2-yl)acetic acid to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.
-
Weigh the desired amount of the compound in a clean, dry vial under a gentle stream of inert gas if possible.
-
-
Dissolution:
-
Add the anhydrous solvent to the vial containing the compound.
-
Cap the vial tightly and sonicate or vortex until the solid is completely dissolved.
-
-
Storage of Stock Solution:
-
Store the stock solution in a tightly sealed vial with a PTFE-lined cap.
-
For short-term storage (up to one week), store at 2-8°C.
-
For longer-term storage, aliquot the solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C.
-
Troubleshooting Workflow Diagram
The following diagram illustrates a logical workflow for troubleshooting common issues encountered when using (3-Trifluoromethyl-pyridin-2-yl)acetic acid.
Caption: Troubleshooting workflow for experiments using (3-Trifluoromethyl-pyridin-2-yl)acetic acid.
References
Technical Support Center: Synthesis of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid
Welcome to the technical support center for the synthesis of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid (CAS 1000521-27-6)[1]. This molecule is a critical building block in pharmaceutical and agrochemical research. However, its synthesis can be accompanied by the formation of closely related impurities that complicate purification and compromise final product quality. This guide provides in-depth troubleshooting advice, mechanistic explanations for byproduct formation, and validated protocols to help you optimize your synthetic route.
Overview of a Common Synthetic Pathway
A prevalent and robust method for synthesizing the target compound involves a two-step process starting from 2-chloro-3-(trifluoromethyl)pyridine. The general workflow involves the introduction of a two-carbon sidechain via a malonic ester, followed by hydrolysis and decarboxylation.
Caption: General workflow for the synthesis of the target acetic acid via the malonate route.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses the most common issues encountered during the synthesis. Each answer provides a mechanistic explanation and actionable advice to mitigate byproduct formation.
Q1: My final product's analytical data (LC-MS/NMR) shows an unexpected isomer. What is it and where did it come from?
A1: The most likely isomeric impurity is 2-(5-(trifluoromethyl)pyridin-2-yl)acetic acid.
This byproduct does not arise from a side reaction in your main synthesis but rather from an impurity present in the commercial starting material, 2-chloro-3-(trifluoromethyl)pyridine. The industrial synthesis of this reagent often involves the chlorination of 3-trifluoromethylpyridine N-oxide, which can produce a mixture of isomers, primarily the desired 2-chloro-3-(trifluoromethyl)pyridine and the undesired 2-chloro-5-(trifluoromethyl)pyridine.[2][3]
This starting material isomer will proceed through the entire reaction sequence alongside the correct starting material, yielding the corresponding isomeric final product, which can be very difficult to separate due to its similar physicochemical properties.
Expert Advice & Mitigation:
-
Analyze Your Starting Material: Before beginning the synthesis, run a GC-MS or HPLC analysis on your 2-chloro-3-(trifluoromethyl)pyridine to quantify the level of the 5-CF₃ isomer. Commercial batches can vary significantly.
-
Source High-Purity Reagents: If your current batch is contaminated, procure a higher purity grade (>98%) from a reliable supplier.
-
Characterization: Be aware of the key analytical differences to identify this impurity in your final product.
| Compound | Molecular Weight | Expected Mass (M+H)⁺ | Key ¹H NMR Distinction (Illustrative) |
| Desired Product | 205.13 | 206.04 | Three distinct aromatic protons on the pyridine ring. |
| Isomeric Byproduct | 205.13 | 206.04 | A different splitting pattern for the three aromatic protons. |
Q2: After the first step (alkylation), I see a significant amount of 3-(trifluoromethyl)pyridin-2-ol in my reaction mixture. Why did this form?
A2: This byproduct forms via competitive hydrolysis of the starting material.
The reaction to form the C-C bond is a nucleophilic aromatic substitution (SNAr). The carbon atom bearing the chlorine is highly electron-deficient due to the inductive effects of the ring nitrogen and the trifluoromethyl group, making it susceptible to nucleophilic attack. While the intended nucleophile is the malonate enolate, any hydroxide ions (OH⁻) present in the reaction mixture can also attack this position, displacing the chloride to form 3-(trifluoromethyl)pyridin-2-ol.
Caption: Competing reaction pathways for the chloro-pyridine starting material.
Expert Advice & Mitigation:
-
Ensure Anhydrous Conditions: Use freshly dried solvents (e.g., THF, DMF) and flame-dry your glassware under vacuum or nitrogen.
-
Choice of Base: Use a non-hydroxide base to generate the enolate. Sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) are excellent choices as they do not introduce water. Avoid using NaOH, KOH, or aqueous base solutions in this step.
-
Temperature Control: Add the base and starting material at a low temperature (e.g., 0 °C) to control the reaction exotherm and minimize side reactions.
Q3: I used the malonate route and my final product is contaminated with a dicarboxylic acid that won't go away. What is it and how do I fix it?
A3: You are seeing the intermediate, 2-(3-(trifluoromethyl)pyridin-2-yl)malonic acid, due to incomplete decarboxylation.
The final step of the malonate route is a tandem reaction: first, the two ester groups are hydrolyzed to a dicarboxylic acid (a malonic acid derivative), and second, this intermediate loses one molecule of CO₂ upon heating, typically under acidic conditions, to yield the final product.[4][5]
Decarboxylation of malonic acids proceeds through a cyclic transition state (a β-keto acid mechanism after tautomerization) and requires sufficient thermal energy. If the temperature is too low or the heating time is too short, this step will be incomplete.
Caption: Troubleshooting workflow for incomplete decarboxylation.
Expert Advice & Mitigation:
-
Confirm Acidification: Ensure the reaction mixture is distinctly acidic (pH 1-2) after hydrolysis before heating. The acid catalyzes the reaction.
-
Increase Temperature/Time: After acidification, heat the reaction mixture to reflux (typically 80-100 °C) and monitor the disappearance of the malonic acid intermediate by TLC or LC-MS. It may require several hours.
-
Solvent Choice: The decarboxylation can be influenced by the solvent. In some cases, adding a higher-boiling co-solvent can help achieve the necessary temperature.[4]
Experimental Protocol: HPLC-MS Analysis
To effectively troubleshoot your reaction, a reliable analytical method is essential. This protocol is a starting point for identifying your target compound and the primary byproducts discussed.
Objective: To resolve and identify this compound and its key process impurities.
Instrumentation & Columns:
-
System: Agilent 1260 Infinity II HPLC or equivalent, coupled with a single quadrupole mass spectrometer.
-
Column: C18 reverse-phase column (e.g., Zorbax Eclipse Plus C18, 4.6 x 100 mm, 3.5 µm).
Mobile Phase & Gradient:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Flow Rate: 0.8 mL/min
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: Ramp from 10% to 90% B
-
10-12 min: Hold at 90% B
-
12-13 min: Return to 10% B
-
13-15 min: Re-equilibration at 10% B
-
Detection:
-
UV: 254 nm
-
MS (ESI+): Scan range m/z 100-500
Expected Elution Order (Approximate):
-
2-(3-(Trifluoromethyl)pyridin-2-yl)malonic acid (most polar)
-
This compound (Product)
-
2-(5-(Trifluoromethyl)pyridin-2-yl)acetic acid (Isomeric byproduct)
-
3-(Trifluoromethyl)pyridin-2-ol
-
Ethyl 2-(3-(trifluoromethyl)pyridin-2-yl)acetate (least polar ester)
References
- 1. appchemical.com [appchemical.com]
- 2. 2-Chloro-3-(trifluoromethyl)pyridine synthesis - chemicalbook [chemicalbook.com]
- 3. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 4. Regioselective decarboxylative addition of malonic acid and its mono(thio)esters to 4-trifluoromethylpyrimidin-2(1H)-ones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Improving Regioselectivity in the Synthesis of Trifluoromethylpyridine Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of trifluoromethylpyridine derivatives. The introduction of a trifluoromethyl group into a pyridine ring can significantly enhance the pharmacological properties of a molecule. However, controlling the position of this functionalization—achieving high regioselectivity—is a common and critical challenge. This guide provides in-depth technical assistance, troubleshooting strategies, and detailed protocols to help you navigate the complexities of these reactions and achieve your desired synthetic outcomes.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions encountered during the synthesis of trifluoromethylpyridine derivatives.
Q1: Why is achieving regioselectivity in the trifluoromethylation of pyridines so challenging?
A1: The inherent electronic properties of the pyridine ring make regioselective functionalization a significant hurdle. The electron-deficient nature of the ring, due to the electronegative nitrogen atom, deactivates the ring towards electrophilic substitution and directs nucleophilic attack to the C2, C4, and C6 positions. Furthermore, radical trifluoromethylation often results in a mixture of isomers due to the high reactivity of the trifluoromethyl radical, which can react at multiple sites.[1][2][3] Achieving selective functionalization at the C3 or C5 positions is particularly difficult and often requires specialized strategies.[2][4]
Q2: What are the main strategies to control regioselectivity in pyridine trifluoromethylation?
A2: Several key strategies have been developed to overcome the challenge of regioselectivity:
-
Nucleophilic Activation: This involves the temporary dearomatization of the pyridine ring to create a more nucleophilic intermediate, which can then react with an electrophilic trifluoromethylating agent in a regioselective manner. A prominent example is the hydrosilylation of pyridines to form silyl enamines.[2][4][5][6]
-
Pyridinium Salt Formation: Activating the pyridine as an N-alkyl or N-aryl pyridinium salt enhances its reactivity towards nucleophilic trifluoromethylating agents and can direct the functionalization to specific positions, often C2 or C4.[1][7]
-
Directing Groups: The use of a directing group can guide a trifluoromethylating reagent to a specific C-H bond, often at the otherwise less reactive meta positions (C3 or C5).
-
Metal-Catalyzed Reactions: Transition metal catalysis, such as cobalt-catalyzed [2+2+2] cycloadditions, can provide highly regioselective routes to specific isomers of trifluoromethylpyridines.
-
Photoredox Catalysis: Light-mediated reactions can offer alternative pathways for radical trifluoromethylation with improved control over regioselectivity under mild conditions.[8]
Q3: How do steric and electronic effects of substituents on the pyridine ring influence regioselectivity?
A3: Substituents on the pyridine ring play a crucial role in directing the regioselectivity of trifluoromethylation:
-
Electronic Effects: Electron-donating groups (EDGs) can increase the electron density of the ring, making it more susceptible to electrophilic attack and influencing the position of radical addition. Conversely, electron-withdrawing groups (EWGs) further deactivate the ring towards electrophilic attack but can enhance its susceptibility to nucleophilic attack. The position of the substituent dictates which positions are electronically favored for reaction.
-
Steric Effects: Bulky substituents can hinder access to adjacent positions, thereby directing the incoming trifluoromethyl group to less sterically crowded sites. This effect is often exploited to achieve regioselectivity that would not be predicted based on electronics alone.[2]
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during your experiments.
Problem 1: Poor or No Regioselectivity (Mixture of Isomers)
Q: I am getting a mixture of 2-, 3-, and 4-trifluoromethylpyridine isomers. How can I improve the regioselectivity?
A: A mixture of isomers is a common outcome, especially in radical trifluoromethylation reactions. Here’s a systematic approach to troubleshooting this issue:
Possible Cause 1: Reaction Mechanism The inherent lack of selectivity in radical reactions is a primary cause. The highly reactive trifluoromethyl radical can attack the pyridine ring at multiple positions.[1][2][3]
Solution:
-
Switch to a more selective method: If you are using a radical-based approach and obtaining poor selectivity, consider switching to a method with a different mechanism that offers greater regiocontrol.
Possible Cause 2: Reaction Conditions The choice of solvent, temperature, and catalyst can significantly influence the regiochemical outcome.
Solution:
-
Solvent Optimization: The polarity of the solvent can affect the stability of charged intermediates and transition states, thereby influencing the reaction pathway. Screen a range of solvents with varying polarities.
-
Temperature Control: Lowering the reaction temperature can sometimes increase selectivity by favoring the pathway with the lowest activation energy.
-
Catalyst/Additive Screening: In catalyzed reactions, the nature of the catalyst and any additives can be critical. For instance, in silver-catalyzed reactions, the counter-ion of the silver salt can impact the reaction's efficiency and selectivity.[5]
Troubleshooting Workflow for Poor Regioselectivity
References
- 1. researchgate.net [researchgate.net]
- 2. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Silver-Mediated Trifluoromethylation of Arenes using TMSCF3 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Solubility Challenges with 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid
Welcome to the technical support guide for 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. This guide provides in-depth, evidence-based strategies and practical, step-by-step protocols to ensure the successful use of this compound in your research.
Frequently Asked Questions (FAQs)
Q1: What are the known solubility properties of this compound?
A1: this compound is reported to be insoluble in water but soluble in organic solvents such as ethanol and acetone.[1] This is a common characteristic for many complex organic molecules, where the non-polar regions of the molecule dominate its interaction with polar solvents like water. The trifluoromethyl group, while containing electronegative fluorine atoms, is hydrophobic. The pyridine ring and the acetic acid moiety introduce some polarity, but the overall molecule tends to be lipophilic.
Q2: Why is this compound poorly soluble in aqueous solutions?
A2: The poor aqueous solubility is due to a combination of its molecular structure and crystalline nature. The trifluoromethyl group is highly lipophilic, and the pyridine ring, while containing a nitrogen atom capable of hydrogen bonding, is also largely non-polar. For a compound to dissolve, the energy released from solvent-solute interactions must overcome the energy of the crystal lattice and the energy required to create a cavity in the solvent. For this compound in water, the latter two energetic costs are high, and the solute-water interactions are not favorable enough to overcome them.
Q3: What is the first and most straightforward approach to try and solubilize this compound in an aqueous buffer?
A3: The most direct method is pH adjustment .[2][][4] Since the molecule contains a carboxylic acid group, it is weakly acidic. By increasing the pH of the aqueous solution with a base (e.g., NaOH, KOH), the carboxylic acid will be deprotonated to its carboxylate salt form. This salt is ionic and, therefore, significantly more soluble in water than the neutral acid form.[5][6]
Q4: I tried adjusting the pH, but the solubility is still not sufficient for my experiment. What should I try next?
A4: If pH adjustment alone is insufficient, the next step is to use a co-solvent system .[5][7][8] Co-solvents are water-miscible organic solvents that reduce the polarity of the aqueous phase, making it more favorable for dissolving lipophilic compounds.[][5] Common co-solvents for preclinical formulations include ethanol, propylene glycol (PG), and polyethylene glycol 400 (PEG 400).[][8] Often, a combination of pH adjustment and co-solvents can be very effective.[]
Q5: Are there more advanced techniques if co-solvents and pH adjustment are not enough?
A5: Yes, several advanced formulation strategies can be employed. These are particularly useful in drug development contexts:
-
Surfactants and Micellar Solubilization: Surfactants form micelles in aqueous solutions above a certain concentration (the critical micelle concentration). The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, increasing their apparent solubility.[9][10][11] Polysorbates (e.g., Tween 80) are commonly used surfactants.[11]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble molecules, effectively shielding the hydrophobic parts of the molecule from water and increasing solubility.[5][8][10]
-
Amorphous Solid Dispersions (ASDs): By dispersing the compound in a polymer matrix in an amorphous (non-crystalline) state, the energy required to dissolve the compound is significantly reduced.[9][12] This is a powerful technique for overcoming lattice energy-limited solubility.
Troubleshooting Guide
Issue 1: Compound precipitates out of solution upon addition to aqueous buffer.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Low Aqueous Solubility | The compound is likely not soluble at the desired concentration in the current buffer. | The hydrophobic nature of the trifluoromethyl-pyridine moiety limits its interaction with water. |
| Solution 1: pH Adjustment. Titrate your buffer with a base (e.g., 0.1 M NaOH) to a pH above the pKa of the carboxylic acid (typically > 6 for this type of compound). | Deprotonating the carboxylic acid to its carboxylate salt form introduces a charge, dramatically increasing aqueous solubility.[5][6] | |
| Solution 2: Use of Co-solvents. Prepare a stock solution in a water-miscible organic solvent (e.g., DMSO, ethanol) and then add it to the aqueous buffer. Start with a low percentage of the organic solvent in the final solution. | Co-solvents reduce the polarity of the bulk solvent, making it more favorable for the dissolution of non-polar compounds.[][5] |
Issue 2: Solubility is achieved with pH adjustment, but the high pH is incompatible with my experiment (e.g., cell-based assay).
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Experimental Constraints | The required pH for solubility is outside the physiological or experimental tolerance. | High or low pH can damage cells or interfere with biological processes. |
| Solution 1: Co-solvent System at Physiological pH. Prepare a concentrated stock in 100% DMSO. Dilute this stock into your physiological buffer (e.g., PBS pH 7.4) such that the final DMSO concentration is low (typically <0.5% for cell-based assays). | This approach leverages the high solubility in the organic stock and then relies on kinetic solubility in the final aqueous solution. The small amount of co-solvent helps keep the compound in solution. | |
| Solution 2: Formulation with Excipients. Use solubility-enhancing excipients that are generally well-tolerated in biological systems. | Excipients like cyclodextrins can form inclusion complexes, increasing solubility without drastic pH changes.[5][10] Surfactants can form micelles to encapsulate the compound.[11] |
Issue 3: Compound appears to be in solution but gives inconsistent results in biological assays.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Precipitation at a Microscopic Level | The compound may be forming fine, invisible precipitates or aggregates in the assay medium over time. | This reduces the effective concentration of the compound available to interact with the biological target, leading to variability. |
| Solution 1: Visual Inspection and Filtration. After preparing the final solution, let it stand for some time and visually inspect for any cloudiness or precipitation against a dark background. Consider filtering the solution through a 0.22 µm filter before use. | This will remove any undissolved particles or precipitates that may have formed. | |
| Solution 2: Re-evaluate the Solubilization Method. The current method may not be providing true thermodynamic solubility. Consider a more robust method like using a co-solvent/surfactant system. | A well-formulated solution will maintain the compound in a solubilized state throughout the duration of the experiment. |
Experimental Protocols
Protocol 1: Basic Solubility Determination
This protocol provides a general method for qualitatively assessing the solubility of this compound in various solvents.
Materials:
-
This compound
-
A selection of solvents: Water, Ethanol, Methanol, DMSO, Propylene Glycol, PEG 400
-
Vials
-
Vortex mixer
Procedure:
-
Add a small, known amount (e.g., 1 mg) of the compound to a vial.
-
Add a small volume (e.g., 100 µL) of the solvent to be tested.
-
Vortex the vial vigorously for 1-2 minutes.
-
Visually inspect the solution. If the solid has completely dissolved, the compound is soluble at that concentration.
-
If the solid has not dissolved, add another aliquot of the solvent and repeat the process until the solid dissolves or a practical volume limit is reached.
Protocol 2: pH-Dependent Aqueous Solubility Enhancement
This protocol details the steps to solubilize the compound in an aqueous buffer by adjusting the pH.
Materials:
-
This compound
-
Aqueous buffer (e.g., Phosphate Buffered Saline - PBS)
-
0.1 M Sodium Hydroxide (NaOH) solution
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Prepare a slurry of the compound in the desired aqueous buffer at the target concentration.
-
Place the slurry on a stir plate and begin stirring.
-
Place a calibrated pH probe into the solution.
-
Slowly add the 0.1 M NaOH solution dropwise while monitoring the pH.
-
Continue adding base and stirring until the solid compound completely dissolves.
-
Record the pH at which complete dissolution occurs. This is the minimum pH required for solubility at that concentration.
Diagrams
Caption: A workflow for troubleshooting solubility issues.
References
- 1. chembk.com [chembk.com]
- 2. longdom.org [longdom.org]
- 4. PH adjustment: Significance and symbolism [wisdomlib.org]
- 5. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Khan Academy [khanacademy.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 9. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 10. arborpharmchem.com [arborpharmchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
Technical Support Center: Synthesis of Trifluoromethylpyridine Acetic Acids
Welcome to the technical support center for the synthesis of trifluoromethylpyridine acetic acids. This guide is designed for researchers, scientists, and professionals in drug development who are working with these important fluorinated compounds. The presence of a trifluoromethyl group on a pyridine ring can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity, making these structures highly valuable in medicinal chemistry and agrochemical research.[1][2] However, their synthesis is not without challenges.
This document provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple procedural steps to explain the underlying chemical principles. Our goal is to empower you to diagnose and resolve common issues encountered during synthesis, leading to improved yields and purity.
Part 1: Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis of trifluoromethylpyridine acetic acids.
Q1: I'm experiencing low yields in my synthesis. What are the likely causes and how can I improve them?
Low yields are a common frustration. The root cause often lies in one of several areas: incomplete reaction, degradation of starting materials or products, or competing side reactions.
Potential Cause 1: Inefficient Reaction Conditions
Many synthetic routes to pyridines, such as the Hantzsch or Bohlmann-Rahtz syntheses, may require specific conditions to proceed efficiently.[3]
-
Troubleshooting Steps:
-
Temperature Optimization: Some reactions require high temperatures for cyclodehydration, which can also lead to decomposition.[3] If you suspect decomposition, consider using a Brønsted acid catalyst (e.g., acetic acid) or a solid acid catalyst (e.g., Amberlyst-15) to lower the required reaction temperature.[3]
-
Catalyst Choice: For certain syntheses, Lewis acid catalysts like Yb(OTf)₃ or ZnBr₂ can be effective.[3] If you're employing a metal-catalyzed reaction, ensure the catalyst is active and not poisoned.
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and equilibria. If you are using a common solvent like glacial acetic acid or methanol, consider if an alternative might be more suitable for your specific substrates.[4]
-
Potential Cause 2: Purity of Starting Materials
The purity of your starting materials, such as the α,β-unsaturated carbonyl compound in a Kröhnke synthesis, is critical.[4]
-
Troubleshooting Steps:
-
Purification: It is highly recommended to purify starting materials before use. Recrystallization or column chromatography can remove impurities that may inhibit the reaction or lead to side products.[4]
-
Characterization: Confirm the identity and purity of your starting materials using techniques like NMR and melting point analysis.
-
Potential Cause 3: Incomplete Oxidation
If your synthesis involves a dihydropyridine intermediate, incomplete oxidation to the final aromatic pyridine will result in low yields.
-
Troubleshooting Steps:
Q2: My final product is contaminated with several byproducts. What are the most common side reactions and how can I minimize them?
The formation of byproducts is a frequent challenge, particularly in multi-step syntheses.
Common Side Reaction 1: Over-chlorination
In syntheses starting from picoline, the formation of multi-chlorinated byproducts is a known issue, especially in vapor-phase reactions.[5]
-
Mitigation Strategy:
-
Carefully control the molar ratio of the chlorinating agent and the reaction temperature to minimize the introduction of excess chlorine atoms to the pyridine ring.[5]
-
Common Side Reaction 2: Dechlorination
During catalytic hydrogenation steps, such as the reduction of a cyano group, dechlorination can occur as an unwanted side reaction.[6]
-
Mitigation Strategy:
Common Side Reaction 3: Poor Regioselectivity
In reactions like the Bohlmann-Rahtz synthesis, competing Michael addition pathways can lead to a mixture of regioisomers.[3]
-
Mitigation Strategy:
Q3: I'm having difficulty with the work-up and purification of my trifluoromethylpyridine acetic acid. What are some effective strategies?
The unique properties of fluorinated compounds can sometimes complicate purification.
Purification Strategy 1: Distillation
For volatile impurities or products, distillation can be an effective purification technique. This is particularly useful for separating the desired trifluoromethylpyridine from over-fluorinated or under-fluorinated byproducts.[7]
Purification Strategy 2: Crystallization
-
For the final acetic acid product:
-
After the reaction, if the product is in an acidic solution, consider pouring the mixture into ice-water.[4]
-
Neutralize the mixture with a base (e.g., sodium carbonate solution) to precipitate the product.[4]
-
Collect the solid by filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure compound.[4]
-
Purification Strategy 3: Column Chromatography
For non-volatile compounds or complex mixtures of isomers, column chromatography is often the most effective method. The choice of stationary and mobile phases will depend on the polarity of your specific trifluoromethylpyridine acetic acid derivative.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the main synthetic routes to trifluoromethylpyridines?
There are two primary methods for preparing trifluoromethylpyridine (TFMP) derivatives:[5]
-
Chlorine/Fluorine Exchange: This method involves the use of a trichloromethylpyridine intermediate. The trichloromethyl group is then converted to a trifluoromethyl group via a halogen exchange reaction.[5]
-
Pyridine Ring Construction: This approach utilizes a building block that already contains the trifluoromethyl group. The pyridine ring is then constructed around this fluorinated synthon through a cyclocondensation reaction.[5][8]
Q2: Why is the trifluoromethyl group so important in drug design?
The trifluoromethyl group imparts several beneficial properties to a molecule:
-
Increased Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic cleavage, which can increase the half-life of a drug.[1]
-
Enhanced Lipophilicity: The CF₃ group can increase the molecule's ability to pass through cell membranes.[1]
-
Altered Electronic Properties: As a strong electron-withdrawing group, the CF₃ group can influence the pKa of nearby functional groups and alter binding interactions with biological targets.[1][5]
Q3: Are there any specific safety precautions I should take when working with these compounds?
Yes, as with all laboratory work, safety is paramount.
-
Trifluoromethylpyridine derivatives are organic substances and contact with skin and eyes should be avoided. Always wear appropriate personal protective equipment (PPE), including gloves and safety goggles.[9]
-
Many of the reagents used in these syntheses, such as anhydrous hydrogen fluoride, are highly corrosive and toxic. Ensure you are working in a well-ventilated fume hood and are familiar with the specific safety protocols for all chemicals used.[7]
-
Store these compounds away from heat and open flames in a cool, well-ventilated area.[9]
Visualizations
Troubleshooting Workflow for Low Yield
Caption: A decision-making workflow for troubleshooting low yields.
General Synthetic Strategies
Caption: Overview of the two major synthetic routes.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate - Google Patents [patents.google.com]
- 7. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 8. Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chembk.com [chembk.com]
Technical Support Center: Catalyst Selection for Trifluoromethylpyridine Synthesis
Welcome to the technical support center for trifluoromethylpyridine synthesis. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions, moving beyond simple protocols to explain the "why" behind experimental choices. Our goal is to empower you to overcome common challenges and optimize your synthetic strategies.
Section 1: Troubleshooting Guide - Common Experimental Issues
This section addresses specific problems you might encounter during the synthesis of trifluoromethylpyridines. Each issue is followed by potential causes and detailed, actionable solutions.
Issue 1: Low or No Product Yield in Direct C-H Trifluoromethylation
You're attempting a direct C-H trifluoromethylation of a pyridine substrate, but the reaction is sluggish, resulting in a low yield or no desired product.
This is a common challenge, often stemming from the inherent electronic properties of the pyridine ring and the nature of the trifluoromethylating agent.
Potential Causes & Solutions:
-
Incorrect Catalyst/Reagent Choice for Your Substrate: The electronic nature of your pyridine derivative is paramount. Electron-rich pyridines are more amenable to electrophilic trifluoromethylation, while electron-deficient ones may require a radical or nucleophilic approach.
-
For Electron-Rich Pyridines: If your substrate has electron-donating groups, consider using an electrophilic trifluoromethylating reagent like Togni's reagents or Umemoto's reagents .[1][2][3][4] These hypervalent iodine compounds are effective for direct trifluoromethylation.[5]
-
For Electron-Deficient Pyridines: These substrates are less reactive towards electrophilic attack. A radical approach using Langlois' reagent (sodium trifluoromethanesulfinate, CF₃SO₂Na) in the presence of an oxidant can be more effective.[6][7][8] This reagent generates a trifluoromethyl radical (•CF₃) that can react with electron-deficient systems.[6][9]
-
Photoredox Catalysis: For a mild and often highly efficient approach with broad substrate scope, consider photoredox catalysis.[10] Using a photocatalyst like Ru(bpy)₃Cl₂ or Ir--INVALID-LINK-- with a CF₃ source such as CF₃I or triflyl chloride can generate the trifluoromethyl radical under visible light.[10][11][12]
-
-
Suboptimal Reaction Conditions:
-
Temperature: Some trifluoromethylation reactions are sensitive to temperature. For instance, Togni's reagent II is metastable and can decompose exothermically at elevated temperatures.[1] Conversely, some reactions may require heating to proceed at a reasonable rate.[13] Always consult the literature for the specific reagent you are using.
-
Solvent: The choice of solvent is critical. Ensure you are using an anhydrous, degassed solvent, especially for transition-metal-catalyzed reactions, to prevent catalyst deactivation.[13] Common solvents include DMF, DMSO, and acetonitrile.
-
Atmosphere: Many trifluoromethylation reactions, particularly those involving organometallic catalysts, are air- and moisture-sensitive. Conduct your reactions under an inert atmosphere (e.g., nitrogen or argon).
-
-
Catalyst Deactivation:
-
Palladium Catalysts: In Buchwald-Hartwig type cross-coupling reactions to form C-CF₃ bonds, the choice of ligand is crucial. For electron-deficient pyridines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often necessary to promote reductive elimination and prevent catalyst decomposition.[13]
-
Copper Catalysts: Copper-catalyzed reactions can be sensitive to air and adventitious water. Ensure all reagents and solvents are dry and the reaction is performed under an inert atmosphere.
-
Experimental Protocol: General Procedure for Photoredox-Catalyzed Trifluoromethylation of a Heteroarene
-
To an oven-dried vial, add the heteroaromatic substrate (1.0 equiv), the trifluoromethylating agent (e.g., Umemoto's or Togni's reagent, 1.2-2.0 equiv), and the photocatalyst (e.g., Ru(phen)₃Cl₂, 1-5 mol%).
-
Seal the vial with a septum and purge with nitrogen or argon for 10-15 minutes.
-
Add the degassed solvent (e.g., acetonitrile or DMF) via syringe.
-
Place the reaction vial approximately 5-10 cm from a visible light source (e.g., a household compact fluorescent lamp) and stir at room temperature.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, perform an appropriate aqueous work-up and purify the product by column chromatography.
Issue 2: Poor Regioselectivity in Trifluoromethylation of Pyridine
Your reaction yields a mixture of 2-, 3-, and 4-trifluoromethylated pyridine isomers, making purification difficult and lowering the yield of the desired product.
The regioselectivity of pyridine trifluoromethylation is notoriously difficult to control due to the subtle electronic differences at the 2-, 3-, and 4-positions. The outcome is highly dependent on the reaction mechanism.
Decision-Making Workflow for Regioselectivity:
Caption: Decision workflow for achieving regioselective trifluoromethylation.
Strategies for Controlling Regioselectivity:
-
For 2- and 4-Trifluoromethylation: Pyridines are inherently electron-deficient, making them susceptible to nucleophilic attack at the 2- and 4-positions.[14] Therefore, using a nucleophilic trifluoromethylating reagent is a logical approach. One strategy involves activating the pyridine ring with an N-oxide or by forming a pyridinium salt, followed by reaction with a nucleophilic CF₃ source like the Ruppert-Prakash reagent (TMSCF₃).
-
For 3-Trifluoromethylation: This is often the most challenging isomer to obtain selectively.
-
Directed C-H Functionalization: Installing a directing group on the pyridine ring can guide the catalyst to the desired C-H bond. While effective, this adds steps to the synthesis for installation and removal of the directing group.[15]
-
Hydrosilylation-based Nucleophilic Activation: A novel and highly effective method involves the nucleophilic activation of the pyridine ring through hydrosilylation.[14][16] This forms an N-silyl enamine intermediate which then undergoes electrophilic trifluoromethylation preferentially at the 3-position.[14][16]
-
Issue 3: Decomposition of Trifluoromethylating Reagent
You observe significant decomposition of your trifluoromethylating reagent, leading to inconsistent results and potential safety hazards.
Many trifluoromethylating reagents are highly reactive and require careful handling.
Reagent-Specific Stability and Handling:
| Reagent | Key Stability Concerns | Recommended Handling and Storage |
| Togni's Reagents | Thermally sensitive; can decompose exothermically above its melting point.[1] Reacts violently with strong acids, bases, and reductants.[1] | Store in a cool, dry place away from heat. Avoid strong acids, bases, and reducing agents. Handle in a well-ventilated fume hood. |
| Umemoto's Reagents | Generally stable solids, easy to handle in the atmosphere with low hygroscopicity. Newer generations have improved thermal stability.[17] | Store in a tightly sealed container in a cool, dry place. While stable, it's good practice to handle them in an inert atmosphere for sensitive reactions. |
| Langlois' Reagent | Stable, commercially available solid.[7][18] | Store at room temperature in a dry environment. It is relatively robust compared to other trifluoromethylating agents. |
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the difference between electrophilic, nucleophilic, and radical trifluoromethylation, and how do I choose the right one?
A1: The choice depends on the electronic properties of your pyridine substrate and the desired regioselectivity.
-
Electrophilic Trifluoromethylation: Involves a "CF₃⁺" synthon. These reactions are most effective on electron-rich aromatic and heteroaromatic systems. Reagents like Togni's and Umemoto's reagents fall into this category.[2][3][4]
-
Nucleophilic Trifluoromethylation: Uses a "CF₃⁻" synthon, such as TMSCF₃ (Ruppert-Prakash reagent). This approach is suitable for electron-deficient pyridines, often targeting the 2- and 4-positions.
-
Radical Trifluoromethylation: Employs a trifluoromethyl radical (•CF₃), often generated from reagents like Langlois' reagent or via photoredox catalysis.[6][9][10] This method is versatile and can be used for both electron-rich and electron-deficient systems, but regioselectivity can sometimes be a challenge.[14]
Mechanism Selection Pathway:
Caption: Choosing the trifluoromethylation mechanism based on substrate electronics.
Q2: My reaction requires a transition metal catalyst (e.g., Pd or Cu). What are the key parameters to optimize?
A2: For transition metal-catalyzed trifluoromethylations, several factors are critical for success:
-
Catalyst Precursor: Using a pre-formed, air-stable precatalyst (e.g., a Buchwald G3 or G4 precatalyst for palladium) can lead to more reliable initiation of the active catalytic species compared to using Pd(OAc)₂ or Pd₂(dba)₃.[13]
-
Ligand: The choice of ligand is arguably the most critical parameter. The ligand stabilizes the metal center and modulates its reactivity. For challenging substrates like electron-deficient pyridines, bulky and electron-rich phosphine ligands are often required to facilitate the key steps of the catalytic cycle.[13]
-
Base: A strong, non-coordinating base is often necessary. Common choices include sodium or lithium tert-butoxide (NaOtBu, LiOtBu) or LHMDS. Ensure the base is fresh and handled under inert conditions.[13]
-
Solvent: Anhydrous and thoroughly degassed solvents are essential to prevent catalyst poisoning and unwanted side reactions. Toluene and dioxane are common choices.[13]
Q3: I am having trouble purifying my trifluoromethylpyridine product. What are some common strategies?
A3: Purification can be challenging due to the similar polarities of regioisomers and byproducts.
-
Column Chromatography: This is the most common method. Careful selection of the eluent system is key. A shallow gradient of a more polar solvent (e.g., ethyl acetate) in a nonpolar solvent (e.g., hexanes) can help resolve isomers.
-
Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly effective method for achieving high purity.[13]
-
Melt Crystallization: For larger scale purifications, melt crystallization can be an effective technique for separating isomers and removing impurities.[19]
-
Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure can be used for purification.[20]
Q4: Are there any greener or more sustainable approaches to trifluoromethylpyridine synthesis?
A4: Yes, the field is continuously evolving towards more sustainable methods.
-
Photoredox Catalysis: This is a prime example of a greener approach. These reactions often proceed at room temperature using visible light as the energy source, reducing the energy input required.[10][12] They can also obviate the need for stoichiometric and often harsh oxidants or reductants.
-
Electrochemical Synthesis: Electrochemistry offers a reagent-free method for generating the necessary reactive species. For example, electrochemical oxidative radical C-H trifluoromethylation of arenes and heteroarenes has been developed, providing a mild and efficient alternative.[18]
-
Catalytic C-H Functionalization: Direct C-H functionalization is inherently more atom-economical than traditional cross-coupling reactions, which require pre-functionalized starting materials.[15]
This guide provides a starting point for troubleshooting and optimizing your trifluoromethylpyridine syntheses. Always consult the primary literature for detailed procedures and safety information specific to the reagents and reactions you are performing.
References
- 1. Togni reagent II - Wikipedia [en.wikipedia.org]
- 2. Togni Reagent II - Enamine [enamine.net]
- 3. Togni reagent - Enamine [enamine.net]
- 4. Umemoto Reagent I - Enamine [enamine.net]
- 5. Fluoroalkylation: Expansion of Togni Reagents [sigmaaldrich.com]
- 6. Radical Trifluoromethylation using Langlois Reagent | TCI EUROPE N.V. [tcichemicals.com]
- 7. thieme-connect.com [thieme-connect.com]
- 8. Sodium trifluoromethanesulfinate - Wikipedia [en.wikipedia.org]
- 9. Reagent of the month – November - Langlois reagent [sigutlabs.com]
- 10. Trifluoromethylation of arenes and heteroarenes by means of photoredox catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photoredox Catalysis: A Mild, Operationally Simple Approach to the Synthesis of α-Trifluoromethyl Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. chemrxiv.org [chemrxiv.org]
- 15. Catalysis for Fluorination and Trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Selective Trifluoromethylation of Pyridines - ChemistryViews [chemistryviews.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. ccspublishing.org.cn [ccspublishing.org.cn]
- 19. researchgate.net [researchgate.net]
- 20. US4650875A - Preparation of (trifluoromethyl)pyridines - Google Patents [patents.google.com]
Technical Support Center: Scaling Up the Production of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid
Introduction
Welcome to the technical support center for the synthesis and scale-up of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid. This molecule is a key building block in the development of pharmaceuticals and agrochemicals, making its efficient and reliable production critical.[1] Scaling a chemical synthesis from the laboratory bench to pilot or production scale introduces a unique set of challenges that can impact yield, purity, safety, and cost-effectiveness.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into potential issues, troubleshooting strategies, and critical scale-up considerations. The content is structured in a practical question-and-answer format to directly address the complex scenarios you may encounter.
Frequently Asked Questions (FAQs)
General Synthesis & Reaction Chemistry
Q1: What are the common synthetic routes to prepare this compound and what are the primary considerations for scale-up?
A1: The synthesis of substituted pyridylacetic acids often involves multi-step sequences. A prevalent strategy involves the construction of the substituted pyridine ring followed by the introduction of the acetic acid moiety. A common conceptual approach begins with a pre-functionalized pyridine, such as 2-chloro-3-(trifluoromethyl)pyridine.[2]
Key considerations for scale-up include:
-
Starting Material Availability & Cost: The cost and commercial availability of the initial trifluoromethylated pyridine precursor are paramount for an economically viable process.
-
Reaction Type: Many lab-scale syntheses use organometallic reagents (e.g., Grignard or lithiated species) which can present challenges on a larger scale due to their high reactivity, moisture sensitivity, and specific temperature requirements. Alternative routes, such as palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution (SNAr), are often more amenable to scale-up.[3][4]
-
Decarboxylation Potential: 2-Pyridylacetic acids can be prone to decarboxylation, especially under harsh thermal or acidic/basic conditions.[3][4] The choice of reaction conditions in the final steps is therefore critical to preserving the desired product.
Q2: My reaction yield dropped significantly when moving from a 1 L flask to a 50 L reactor. What are the likely causes?
A2: A drop in yield upon scale-up is a common and multifaceted problem. The primary culprits are often related to physical and kinetic phenomena that are not apparent on a small scale.[5]
-
Mass and Heat Transfer Limitations: Inadequate mixing in large reactors can lead to localized "hot spots" or areas of high reactant concentration. This can promote side reactions and impurity formation. The surface-area-to-volume ratio decreases significantly upon scale-up, making heat dissipation less efficient and potentially leading to thermal runaway if the reaction is exothermic.[5]
-
Changes in Reaction Kinetics: The order of reagent addition and the rate of addition become much more critical on a large scale. A reaction that is tolerant to rapid addition in the lab may require slow, controlled addition over several hours at scale to manage exotherms and minimize side-product formation.
-
Impurity Profile Shift: Longer reaction times or localized temperature excursions can lead to the formation of new or higher levels of impurities that were negligible at the lab scale.[5]
Purification & Isolation
Q3: I am struggling to crystallize the final product, which remains an oil. How can I induce crystallization?
A3: The inability of a product to crystallize is typically due to the presence of impurities or residual solvent that inhibits the formation of a stable crystal lattice.[6]
-
Purity Assessment: First, confirm the purity of the oily product using techniques like HPLC or LC-MS. If significant impurities are present, an additional purification step (e.g., column chromatography on a small scale, or a re-workup like an acid-base wash on a larger scale) is necessary.
-
Solvent System Screening: A systematic screening of different solvents and solvent mixtures is the most effective approach. The ideal system is one where the product is soluble at elevated temperatures but sparingly soluble at room temperature or below.
-
Inducing Crystallization: If the product is pure but reluctant to crystallize, try the following techniques:
-
Seeding: Introduce a few crystals of a previously isolated pure batch.
-
Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent level. The microscopic imperfections on the glass can serve as nucleation sites.[6]
-
Anti-Solvent Addition: Slowly add a solvent in which your product is insoluble (an "anti-solvent") to a saturated solution of your product in a good solvent.
-
Q4: My final product purity is consistently low (~95%) after crystallization, with a persistent, related impurity. What are my options?
A4: A persistent impurity that co-crystallizes with the product requires a more strategic approach than simple recrystallization.
-
Identify the Impurity: Use techniques like LC-MS and NMR to identify the structure of the impurity. Understanding its chemical nature is key to devising a removal strategy. For instance, if the impurity is a constitutional isomer or a precursor from a previous step, the purification strategy will differ.
-
Recrystallization Optimization: Experiment with different solvent systems. A change in solvent polarity may alter the relative solubilities of the product and impurity, allowing for better separation.
-
Alternative Purification: If recrystallization fails, consider scalable alternatives. For an acidic product like this, pH-swing extraction is a powerful technique. Dissolve the crude product in an organic solvent and extract with an aqueous base (e.g., sodium bicarbonate). The desired acid will move to the aqueous layer as its salt, leaving non-acidic impurities behind. The aqueous layer can then be washed with fresh organic solvent, re-acidified (e.g., with HCl) to precipitate the pure product, and the solid collected by filtration.
Troubleshooting & Optimization Guides
Guide 1: Low Yield in the Final Hydrolysis Step (Ester to Acid)
| Symptom | Probable Cause(s) | Troubleshooting & Optimization Steps |
| Incomplete Reaction (Significant starting ester remains by TLC/LC-MS) | 1. Insufficient Reagent: Stoichiometry of the base (e.g., NaOH, LiOH) may be inadequate, especially if other acidic protons are present. 2. Poor Solubility: The ester may have poor solubility in the chosen solvent system (e.g., THF/water, Methanol/water), limiting access to the hydrolyzing agent. 3. Low Temperature/Short Reaction Time: Reaction kinetics may be slower than anticipated at the chosen temperature. | 1. Increase Base: Increase the equivalents of base incrementally (e.g., from 1.5 to 2.5 eq.). 2. Solvent Screening: Add a co-solvent like THF or Dioxane to improve the solubility of the ester. 3. Increase Temperature: Cautiously increase the reaction temperature (e.g., from room temperature to 40-50°C) and monitor for any increase in impurity formation. Extend the reaction time and monitor for completion. |
| Formation of Decarboxylation Impurity | 1. Excessive Heat: The product, a 2-pyridylacetic acid, can be susceptible to decarboxylation at elevated temperatures.[3][4] 2. Strongly Acidic Workup: A workup using strong acid at high concentrations can promote decarboxylation. | 1. Lower Temperature: Perform the hydrolysis at a lower temperature (e.g., 0°C to RT) for a longer duration. 2. Milder Workup: During acidification to precipitate the product, use a weaker acid or add a stronger acid slowly at low temperature to avoid localized heating and high acidity. |
Guide 2: Managing Exotherms During Scale-Up
A critical aspect of scaling up is understanding and controlling the reaction's thermal profile to prevent dangerous runaway reactions.[5]
Workflow for Thermal Hazard Assessment
Caption: Workflow for assessing and managing thermal risks during scale-up.
Experimental Protocols
Protocol 1: General Procedure for SNAr and Hydrolysis
This protocol outlines a representative, non-optimized synthesis path that is often more amenable to scale-up than organometallic routes.
Step 1: Nucleophilic Substitution
-
To a clean, dry, nitrogen-purged reactor, add 2-chloro-3-(trifluoromethyl)pyridine (1.0 eq.) and a suitable solvent such as Dimethyl Sulfoxide (DMSO).
-
Add diethyl malonate (1.2 eq.) followed by the portion-wise addition of a suitable base like potassium carbonate (2.5 eq.) at room temperature.
-
Heat the reaction mixture to 80-100°C.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 8-16 hours.
-
Once complete, cool the mixture to room temperature and quench by slowly adding it to a stirred vessel of cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate or toluene).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure to yield the crude diethyl 2-(3-(trifluoromethyl)pyridin-2-yl)malonate intermediate.
Step 2: Hydrolysis and Decarboxylation
-
Dissolve the crude malonate intermediate from the previous step in a mixture of ethanol and water.
-
Add sodium hydroxide (3.0 eq., as a 50% aqueous solution) and heat the mixture to reflux (approx. 80-90°C).
-
Monitor the reaction by LC-MS for the disappearance of the diester and the formation of the diacid intermediate.
-
After hydrolysis is complete, carefully acidify the reaction mixture at room temperature with concentrated hydrochloric acid until the pH is ~2.
-
Continue heating the mixture at reflux to effect decarboxylation. Monitor by LC-MS until the diacid is fully converted to the final product.
-
Cool the mixture to 0-5°C to allow the product to crystallize.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to afford this compound.
Diagram: General Synthesis & Purification Workflow
Caption: High-level workflow for synthesis and purification.
Safety & Handling
Trifluoromethylated pyridine derivatives require careful handling. Always consult the specific Safety Data Sheet (SDS) for the reagents you are using.
General Safety Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a lab coat.[7][8][9][10]
-
Ventilation: Handle these compounds in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or dust.[8][9][11]
-
Incompatible Materials: Avoid contact with strong oxidizing agents.[7][11]
-
Handling Procedures: Avoid breathing vapors and contact with skin and eyes. Wash hands thoroughly after handling.[7][8] Ground and bond containers when transferring flammable liquids to prevent static discharge.[11]
-
Emergency Procedures:
-
Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[9][10]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[8][10]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[9]
-
In all cases of exposure, seek immediate medical attention.[10]
-
Troubleshooting Logic for Impurity Removal
Caption: Decision tree for selecting a purification strategy.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. aksci.com [aksci.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. synquestlabs.com [synquestlabs.com]
- 11. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Validation & Comparative
A Senior Application Scientist's Guide to Trifluoromethylpyridine Synthesis: A Comparative Analysis
Introduction: The Strategic Value of the Trifluoromethylpyridine Moiety
In the landscape of modern drug discovery and agrochemical development, the strategic incorporation of fluorine continues to be a transformative approach for optimizing molecular properties. The trifluoromethyl (CF₃) group, in particular, is a powerful bioisostere that can profoundly enhance a compound's metabolic stability, lipophilicity, and binding affinity. When appended to a pyridine scaffold, a privileged heterocycle in its own right, the resulting trifluoromethylpyridine (TFMP) core is a key structural motif in numerous high-value commercial products, from life-saving pharmaceuticals to high-efficiency crop protection agents.
The demand for specific TFMP isomers has grown consistently, driving significant innovation in synthetic methodology. However, the selection of an optimal synthesis route is far from trivial. It requires a nuanced understanding of the trade-offs between scalability, regioselectivity, functional group tolerance, and cost. This guide provides a comparative analysis of the primary synthetic strategies, offering field-proven insights to help researchers, chemists, and process development professionals navigate these choices effectively. We will dissect the causality behind experimental choices for each major pathway, from classical industrial workhorses to cutting-edge direct functionalization techniques.
Core Synthetic Strategies: A Comparative Overview
The synthesis of trifluoromethylpyridines can be broadly categorized into three dominant strategies, each with distinct advantages and applications. The choice of strategy is fundamentally dictated by the desired substitution pattern, the scale of production, and whether the trifluoromethyl group is being installed early in the synthesis or on a complex, pre-existing molecule ("late-stage functionalization").
Caption: High-level overview of the three primary strategies for trifluoromethylpyridine synthesis.
Strategy I: Halogen Exchange from Picoline Precursors
This is the foundational and most industrially significant method for producing bulk quantities of TFMPs.[1][2] The process begins with an inexpensive picoline (methylpyridine) feedstock.
-
Mechanism: The core transformation involves two key steps:
-
Chlorination: The methyl group of the picoline is exhaustively chlorinated, typically using chlorine gas (Cl₂) under radical-initiating conditions (e.g., UV light or chemical initiators), to form a (trichloromethyl)pyridine intermediate.
-
Fluorination (Halex): The trichloromethyl group is then converted to a trifluoromethyl group via halogen exchange (Halex), most commonly using anhydrous hydrogen fluoride (HF).[3] This step often requires a catalyst, such as antimony salts in the classic Swarts reaction or, more industrially, transition metal fluorides.[1][2]
-
-
Causality & Control: The major challenge in this route is controlling selectivity. Chlorination can occur on both the methyl group and the electron-deficient pyridine ring. Industrial processes have been optimized to manage this. For example, the synthesis of 2-chloro-5-(trifluoromethyl)pyridine (2,5-CTF), a vital intermediate for herbicides like Fluazifop-butyl, can be achieved via a simultaneous vapor-phase chlorination/fluorination of 3-picoline at high temperatures (>300°C) over a transition metal catalyst.[1][2] This one-step process is efficient but can produce byproducts.[1][2] Stepwise liquid-phase chlorination followed by vapor-phase fluorination offers another handle for control, allowing for the isolation of intermediates like 2,3-dichloro-5-(trichloromethyl)pyridine, which is then fluorinated to give the highly demanded 2,3,5-DCTF.[1][2]
-
Advantages:
-
Scalability: Unmatched for large-scale industrial production.
-
Cost-Effectiveness: Utilizes cheap, readily available starting materials (picolines, Cl₂, HF).
-
-
Limitations:
-
Harsh Conditions: Requires high temperatures, corrosive reagents (HF), and specialized equipment.
-
Limited Regioselectivity: The substitution pattern is dictated by the starting picoline. Ring chlorination can lead to mixtures of products that require separation.[4]
-
Poor Functional Group Tolerance: Not suitable for complex molecules with sensitive functional groups.
-
Strategy II: Ring Construction via Cyclocondensation
This "bottom-up" approach constructs the pyridine ring from smaller, acyclic precursors, at least one of which already contains the trifluoromethyl group. This strategy is exceptionally valuable for accessing specific isomers that are difficult or impossible to obtain via the halogen exchange route.
-
Mechanism: These are typically multi-component reactions where aldehydes, ketones, enamines, or nitriles condense with a trifluoromethyl-containing building block to form the pyridine ring. A classic example is the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, ammonia, and two equivalents of a β-ketoester. By using a trifluoromethylated β-ketoester, such as ethyl 4,4,4-trifluoro-3-oxobutanoate, trifluoromethylated dihydropyridines are formed, which can then be oxidized to the corresponding pyridine.
-
Causality & Control: The power of this method lies in its programmability. The final substitution pattern on the pyridine ring is a direct result of the specific acyclic precursors chosen. For instance, the synthesis of the herbicides dithiopyr and thiazopyr relies on a key cyclocondensation reaction between 3-methylbutanal and ethyl 4,4,4-trifluoro-3-oxobutanoate.[1] This provides precise control over the placement of the trifluoromethyl group and other substituents.
-
Advantages:
-
Excellent Regiocontrol: The substitution pattern is defined by the choice of starting materials.
-
Access to Diverse Isomers: Enables the synthesis of a wide variety of complex and uniquely substituted TFMPs.
-
-
Limitations:
-
Substrate Availability: Relies on the availability of specific trifluoromethyl-containing building blocks, which can be expensive.
-
Multi-step Sequences: The overall synthesis can be longer compared to direct functionalization.
-
Scalability Challenges: While used in production, scaling up multi-component reactions can be more complex than the continuous flow processes used in halogen exchange.
-
Strategy III: Direct C–H Trifluoromethylation
Representing the cutting edge of synthetic methodology, direct C–H trifluoromethylation involves attaching a CF₃ group to a pre-formed pyridine ring. These methods are particularly prized for late-stage functionalization, where a CF₃ group can be installed on a complex, high-value molecule without requiring a complete re-synthesis.
-
Mechanism & Approaches: Several distinct mechanistic pathways have been developed:
-
Radical Trifluoromethylation: This is the most common approach. A CF₃ radical is generated from a suitable precursor (e.g., Langlois' reagent, Togni's reagents, or even trifluoroacetic acid) and adds to the electron-deficient pyridine ring. Photoredox catalysis has emerged as a premier method for generating CF₃ radicals under exceptionally mild conditions (visible light, room temperature), greatly expanding the substrate scope.
-
Nucleophilic Trifluoromethylation: Since the pyridine ring is electron-deficient, it is susceptible to nucleophilic attack, especially at the 2- and 4-positions. However, the CF₃⁻ anion is challenging to handle. A highly effective strategy involves activating the pyridine ring by converting it into a pyridinium salt (e.g., an N-oxide or N-methyl salt). This activation makes the ring much more electrophilic and susceptible to attack by a nucleophilic CF₃ source (e.g., TMSCF₃, the Ruppert-Prakash reagent). This approach offers excellent regioselectivity for the C2/C4 positions.
-
C3-Selective Trifluoromethylation: Trifluoromethylation at the C3 position is particularly challenging. A novel strategy involves the temporary activation of the pyridine ring via hydrosilylation, which forms an enamine-like intermediate. This intermediate then reacts with an electrophilic trifluoromethylating reagent (like Togni's reagent) specifically at the C3 position.
-
-
Causality & Control: The choice of method dictates the regioselectivity. Radical methods can sometimes give mixtures of isomers, though solvent and reagent choice can influence the outcome. In contrast, activation of the pyridine as an N-methylpyridinium salt strongly directs nucleophilic attack to the C2 and C4 positions due to the electronic distribution within the activated ring. The hydrosilylation strategy is a clever workaround that changes the electronic nature of the ring temporarily to enable the otherwise difficult C3-functionalization.
-
Advantages:
-
Late-Stage Functionalization: Ideal for modifying complex molecules late in a synthetic sequence.
-
High Functional Group Tolerance: Modern methods, especially photoredox catalysis, are compatible with a wide range of sensitive functional groups.
-
Mild Reaction Conditions: Many reactions proceed at room temperature, avoiding the harsh conditions of classical methods.
-
-
Limitations:
-
Reagent Cost: Specialized trifluoromethylating reagents (e.g., Togni's, Umemoto's) can be expensive for large-scale synthesis.
-
Regioselectivity Challenges: Radical pathways can sometimes be difficult to control, leading to isomeric mixtures.
-
Catalyst/Reagent Stoichiometry: Some methods require stoichiometric activators or expensive photocatalysts, which can be a barrier to scale-up.
-
Quantitative Comparison of Synthesis Routes
| Parameter | Strategy I: Halogen Exchange | Strategy II: Ring Construction | Strategy III: Direct C-H Trifluoromethylation |
| Primary Use Case | Bulk/Industrial Production | Diverse Isomer Synthesis | Late-Stage Functionalization, R&D |
| Starting Materials | Picolines, Cl₂, HF | CF₃-ketones/esters, aldehydes, ammonia | Substituted Pyridines, CF₃ Source |
| Regioselectivity | Low to Moderate (dictated by picoline) | High (dictated by building blocks) | Variable to High (method-dependent) |
| Reaction Conditions | Harsh (High Temp/Pressure, Corrosive) | Moderate to Harsh | Mild (often room temp, visible light) |
| Scalability | Excellent | Good | Poor to Moderate |
| Cost | Low | Moderate to High | High (especially reagent cost) |
| Functional Group Tolerance | Very Low | Moderate | High to Excellent |
Key Experimental Protocols
Protocol 1: Industrial-Style Synthesis of 2,3-Dichloro-5-(trifluoromethyl)pyridine via Halogen Exchange
This protocol is representative of the stepwise liquid/vapor-phase industrial synthesis of a key agrochemical intermediate.[1][2]
-
Part A: Liquid-Phase Chlorination
-
Materials: 2-chloro-5-methylpyridine, sulfuryl chloride (SO₂Cl₂), radical initiator (e.g., AIBN), solvent (e.g., dichlorobenzene).
-
Procedure:
-
Charge a suitable reactor with 2-chloro-5-methylpyridine and dichlorobenzene.
-
Heat the mixture to 60-80 °C.
-
Add the radical initiator.
-
Slowly feed sulfuryl chloride into the reactor over several hours, maintaining the temperature. Use UV light if using direct chlorination with Cl₂ gas.
-
Monitor the reaction by GC until the starting material is consumed and the formation of 2-chloro-5-(trichloromethyl)pyridine is maximized.
-
Cool the reaction and carefully quench any remaining chlorinating agent. The crude trichloromethyl intermediate is often carried forward without extensive purification.
-
-
-
Part B: Vapor-Phase Fluorination
-
Materials: Crude 2-chloro-5-(trichloromethyl)pyridine, anhydrous hydrogen fluoride (HF), fluorination catalyst (e.g., Cr-based or Fe-based).
-
Procedure:
-
Heat a packed-bed reactor containing the fluorination catalyst to the target temperature (e.g., 200-350 °C).
-
Vaporize the crude trichloromethylpyridine intermediate and co-feed it with a stream of anhydrous HF gas into the reactor.
-
The gaseous product stream exiting the reactor is cooled to condense the organic products and scrubbed to remove excess HF and byproduct HCl.
-
The crude organic product is then purified by distillation to yield 2,3-dichloro-5-(trifluoromethyl)pyridine.
-
-
Protocol 2: Photoredox-Catalyzed C-H Trifluoromethylation of a Pyridine Derivative
This protocol illustrates a modern, mild approach for direct trifluoromethylation, adapted from methodologies developed by MacMillan and others.
Caption: Simplified mechanism for photoredox-catalyzed radical trifluoromethylation.
-
Materials: 4-phenylpyridine, triflyl chloride (CF₃SO₂Cl) or Togni's reagent, photocatalyst (e.g., Ir[dF(CF₃)ppy]₂(ppy) PF₆), solvent (e.g., acetonitrile), inert gas (Nitrogen or Argon).
-
Equipment: Schlenk flask or vial, magnetic stirrer, blue LED light source.
-
Procedure:
-
In a Schlenk flask, dissolve 4-phenylpyridine (1.0 equiv) and the photocatalyst (1-2 mol%) in degassed acetonitrile.
-
Add the trifluoromethylating agent, such as Togni's reagent (1.5 equiv). If using gaseous CF₃SO₂Cl, it can be bubbled through the solution.
-
Seal the flask and degas the solution with several cycles of vacuum/inert gas backfill.
-
Place the flask near the blue LED light source and stir vigorously at room temperature.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the desired trifluoromethylated product.
-
Conclusion and Future Outlook
The synthesis of trifluoromethylpyridines has evolved from harsh, brute-force industrial methods to elegant and mild catalytic strategies. For large-scale production of foundational TFMP intermediates, halogen exchange from picolines remains the economic cornerstone.[1][2] However, its limitations in scope and selectivity have driven the development of alternative approaches. Cyclocondensation reactions provide a powerful tool for the rational design and synthesis of complex, specific isomers, which is crucial for scaffold development in discovery chemistry.[1]
The most significant recent advances are in the field of direct C–H functionalization. Photoredox and electrochemical methods have revolutionized the concept of late-stage trifluoromethylation, enabling chemists to modify complex molecules with unparalleled efficiency and functional group tolerance. As the demand for novel, fluorine-containing pharmaceuticals and agrochemicals continues to grow, the development of even more selective, cost-effective, and sustainable methods for trifluoromethylation will remain a paramount objective in synthetic chemistry. The choice of synthesis route is a strategic decision that directly impacts the feasibility, cost, and timeline of a research and development program, and a thorough understanding of these comparative strengths and weaknesses is essential for success.
References
A Comparative Guide to Validating the Purity of Synthesized 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and medicinal chemistry, the purity of synthesized intermediates is paramount. The compound 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid is a critical building block in the synthesis of various biologically active molecules.[1][2][3] Impurities, even in trace amounts, can lead to undesirable side reactions, alter biological activity, and compromise the safety and efficacy of the final drug product. Therefore, rigorous validation of its purity is not merely a quality control step but a foundational requirement for reliable and reproducible research.
This guide provides a comprehensive comparison of analytical techniques for validating the purity of this compound. We delve into the "why" behind the "how," offering insights into the selection of appropriate methods and the interpretation of the resulting data. This document is structured to empower researchers to design and implement a robust, self-validating system for purity assessment.
The Orthogonal Approach: A Pillar of Trustworthy Purity Analysis
A single analytical technique is rarely sufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple analytical methods based on different chemical and physical principles, provides a more complete and trustworthy purity profile.[4] For this compound, a trifluoromethylated pyridylacetic acid derivative, a combination of chromatographic and spectroscopic methods is recommended.
Core Analytical Techniques for Purity Validation
A multi-faceted approach is essential for the robust characterization and purity analysis of small molecule drugs and their intermediates.[5][6] The following techniques, when used in concert, provide a comprehensive assessment of the purity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and quantitative accuracy.[7][8][9] For this compound, a reverse-phase HPLC (RP-HPLC) method is typically employed.
Causality Behind Experimental Choices:
-
Stationary Phase: A C18 column is a common choice for the separation of moderately polar compounds like pyridylacetic acids.[10] The nonpolar nature of the C18 stationary phase allows for effective retention and separation based on hydrophobicity.
-
Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., formic acid in water) and an organic solvent (e.g., acetonitrile) is often optimal.[10][11] This allows for the separation of impurities with a wide range of polarities. The formic acid helps to suppress the ionization of the carboxylic acid group, leading to better peak shape.
-
Detection: UV detection at a wavelength where the pyridine ring exhibits strong absorbance (e.g., 270 nm) provides excellent sensitivity.[10]
Self-Validating System:
Method validation according to the International Conference on Harmonisation (ICH) guidelines is crucial to ensure the reliability of the HPLC data.[12][13] This includes assessing parameters such as:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[12] This is often demonstrated through forced degradation studies.
-
Linearity and Range: Demonstrating a direct proportionality between detector response and concentration over a specified range.[14]
-
Accuracy and Precision: Ensuring the closeness of the measured value to the true value and the degree of scatter between a series of measurements, respectively.[12][13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of analyte that can be reliably detected and quantified.
Experimental Workflow for HPLC Purity Validation
Caption: Workflow for HPLC purity determination.
Data Presentation:
| Parameter | Batch A | Batch B (Hypothetical Alternative) |
| Appearance | White Crystalline Solid | Off-White Powder |
| HPLC Purity (%) | 99.85 | 98.20 |
| Major Impurity (%) | 0.10 (at RRT 1.2) | 1.50 (at RRT 0.8) |
| Total Impurities (%) | 0.15 | 1.80 |
RRT = Relative Retention Time
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and can also be used for quantitative purity assessment (qNMR).[15][16] For this compound, both ¹H and ¹⁹F NMR are highly informative.
Expertise & Experience:
-
¹H NMR: Provides information on the proton environment in the molecule. The integration of signals corresponding to the analyte versus those of impurities can be used to determine purity. The presence of residual solvents is also readily detected.
-
¹⁹F NMR: The trifluoromethyl group provides a unique and sensitive handle for analysis.[17][18] Since fluorine is not naturally abundant in most organic molecules, the ¹⁹F NMR spectrum is often very clean, allowing for the detection of fluorine-containing impurities that might be difficult to observe in the ¹H NMR spectrum.[19]
Trustworthiness:
Absolute quantitative NMR (qNMR) can be employed for a highly accurate purity determination.[16] This involves the use of an internal standard of known purity and concentration. The purity of the analyte is then calculated by comparing the integral of a specific analyte signal to the integral of a signal from the internal standard.
Experimental Protocol: ¹H qNMR Purity Determination
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the synthesized this compound and a similar, accurately weighed amount of a suitable internal standard (e.g., maleic anhydride) into an NMR tube.
-
Dissolution: Add a known volume of a deuterated solvent (e.g., DMSO-d₆) to the NMR tube and ensure complete dissolution.
-
NMR Acquisition: Acquire the ¹H NMR spectrum using parameters optimized for quantitative analysis, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the signals of interest.[20]
-
Data Processing: Process the spectrum with minimal manipulation. Perform a baseline correction and carefully integrate the signals for both the analyte and the internal standard.
-
Calculation: Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * P_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight of the synthesized compound and can be used to identify impurities.[21][22] When coupled with HPLC (LC-MS), it becomes a powerful tool for impurity profiling.[4][6][23]
Authoritative Grounding:
The fragmentation pattern observed in the mass spectrum can provide structural information about the molecule and its impurities. For trifluoromethyl-containing compounds, characteristic fragmentation patterns, such as the loss of a CF₃ radical, can be observed.[21]
Logical Relationship in Purity Validation
Caption: Interrelation of analytical techniques for purity validation.
Elemental Analysis
Elemental analysis provides the percentage composition of elements (C, H, N) in the compound.[24] The experimentally determined percentages are then compared to the theoretical values calculated from the molecular formula (C₈H₆F₃NO₂).
Self-Validating System:
A close correlation between the experimental and theoretical values provides strong evidence for the empirical formula of the synthesized compound.[25][26][27] A significant deviation may indicate the presence of impurities or an incorrect structural assignment.
Data Presentation:
| Element | Theoretical (%) | Found (%) |
| Carbon (C) | 46.84 | 46.75 |
| Hydrogen (H) | 2.95 | 2.99 |
| Nitrogen (N) | 6.83 | 6.78 |
Comparison of Alternatives
While the aforementioned techniques are the gold standard, other methods can provide complementary information, though they may have limitations for this specific application.
-
Gas Chromatography (GC): Generally not suitable for this compound due to its low volatility and thermal lability. Derivatization would be required, adding complexity to the analysis. Furthermore, reactive fluorine compounds can potentially damage GC columns.[28]
-
Thin-Layer Chromatography (TLC): A useful qualitative tool for monitoring reaction progress and for preliminary purity assessment. However, it lacks the resolution and quantitative capabilities of HPLC.[6]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Excellent for confirming the presence of key functional groups (e.g., carboxylic acid C=O and O-H stretches, C-F stretches). While powerful for identity confirmation, it is not a primary technique for quantitative purity determination.[6][29]
Conclusion
Validating the purity of synthesized this compound requires a meticulous and multi-faceted analytical approach. Relying on a single technique is insufficient to build a robust and trustworthy purity profile. By employing an orthogonal combination of HPLC, NMR, and mass spectrometry, complemented by elemental analysis, researchers can confidently establish the identity, purity, and impurity profile of this critical synthetic intermediate. This rigorous validation is the bedrock upon which reliable and reproducible drug discovery and development are built.
References
- 1. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. agilent.com [agilent.com]
- 6. pacificbiolabs.com [pacificbiolabs.com]
- 7. pharmoutsourcing.com [pharmoutsourcing.com]
- 8. wjpmr.com [wjpmr.com]
- 9. benchchem.com [benchchem.com]
- 10. HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives | SIELC Technologies [sielc.com]
- 11. 3-Pyridylacetic acid hydrochloride | SIELC Technologies [sielc.com]
- 12. pharmtech.com [pharmtech.com]
- 13. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Volume # 2(111), March - April 2017 — "NMR spectral characteristics of fluorocontaining pyridines" [notes.fluorine1.ru]
- 16. Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 17. 19F and 1H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 18. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 19. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. pubsapp.acs.org [pubsapp.acs.org]
- 21. Volume # 5(138), September - October 2021 — "Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups" [notes.fluorine1.ru]
- 22. Studies on organic fluorine compounds. II. Mass spectrometry of trifluoromethylated pyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. drugtargetreview.com [drugtargetreview.com]
- 24. Stoichiometry: Elemental Analysis [chm.davidson.edu]
- 25. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 26. brainkart.com [brainkart.com]
- 27. youtube.com [youtube.com]
- 28. researchgate.net [researchgate.net]
- 29. Small Molecule Identification and Purity Testing | Medistri SA [medistri.swiss]
In vitro vs in vivo studies of trifluoromethylpyridine compounds
As a Senior Application Scientist, this guide provides a comprehensive comparison of in vitro and in vivo methodologies for the evaluation of trifluoromethylpyridine (TFMP) compounds. We will delve into the causality behind experimental choices, present detailed protocols, and analyze experimental data to offer a clear perspective for researchers, scientists, and drug development professionals.
The Significance of the Trifluoromethylpyridine Scaffold
The strategic incorporation of a trifluoromethyl (-CF3) group into the pyridine ring has become a cornerstone of modern medicinal chemistry and agrochemical design.[1][2][3] This is not a trivial substitution; the unique physicochemical properties of the -CF3 group profoundly influence a molecule's biological behavior.[4][5]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[1][6][7] This often blocks common metabolic pathways, increasing the compound's half-life and bioavailability.[1]
-
Enhanced Lipophilicity: The -CF3 group is significantly more lipophilic than a hydrogen or methyl group.[1][8] This property can improve a compound's ability to cross cellular membranes, a critical factor for reaching intracellular targets and enhancing oral absorption.[1]
-
Target Binding Affinity: The strong electron-withdrawing nature of the -CF3 group alters the electronic distribution of the pyridine ring.[1] This can modulate the pKa of the molecule and enhance binding interactions with biological targets like enzymes or receptors through altered electrostatic interactions.[1][3][8]
These attributes have led to the successful development of numerous TFMP-containing drugs and pesticides.[2][3][4] However, translating these molecular advantages into a successful therapeutic requires a rigorous and logical progression from controlled, single-variable in vitro experiments to complex, multi-system in vivo studies. This guide will compare these two essential stages of the research and development pipeline.
Part 1: In Vitro Evaluation - Deconstructing Efficacy and Liability at the Cellular Level
In vitro studies are the foundation of drug discovery, offering a controlled environment to assess a compound's biological activity, metabolic fate, and potential toxicity with high throughput and relatively low cost.
Pillar 1: Assessing Biological Activity
The primary goal is to determine if a TFMP compound has the desired effect on a biological target, be it a cancer cell, a bacterium, or a virus.
Common Assays for Biological Activity:
-
Anticancer Activity: Cytotoxicity assays are used to measure the ability of a compound to kill cancer cells. The MTT assay, which measures the metabolic activity of cells, is a common starting point.[9] TFMP derivatives have been evaluated against a wide range of cancer cell lines, including melanoma (A375, C32), prostate cancer (DU145), and breast cancer (MCF-7).[10][11]
-
Antibacterial/Antifungal Activity: The minimum inhibitory concentration (MIC) is determined to find the lowest concentration of a compound that prevents visible growth of a microorganism.[12] TFMP compounds have shown excellent activity against plant pathogens like Xanthomonas oryzae pv. oryzae (Xoo) and human pathogens like Chlamydia trachomatis.[12][13]
-
Antiviral Activity: The half-maximal effective concentration (EC50) is calculated to determine the concentration of a compound that inhibits viral replication by 50%.[14] This is often measured by quantifying viral load or observing the cytopathic effect on host cells.
Data Presentation: Biological Activity of Select TFMP Compounds
| Compound Class | Assay Type | Target | Result (IC50/EC50) | Reference |
| Thiazolo[4,5-d]pyrimidine | Cytotoxicity | DU145 (Prostate Cancer) | Highly cytotoxic at 100 µM | [10] |
| Isoxazole-based TFMP | Cytotoxicity | MCF-7 (Breast Cancer) | IC50 = 2.63 µM | [11] |
| (Trifluoromethyl)pyridine | Anti-chlamydial | C. trachomatis L2 | MIC < 12.5 µg/mL | [12] |
| TFMP Amide | Antibacterial | X. oryzae pv. oryzae | EC50 = 83 mg L⁻¹ | [13] |
| TFMP Piperazine | Antiviral (Curative) | Tobacco Mosaic Virus (TMV) | EC50 = 86.1 µg/mL | [14] |
Experimental Protocol: MTT Cytotoxicity Assay
This protocol is a self-validating system for determining the cytotoxic effects of novel TFMP compounds on an adherent cancer cell line (e.g., MCF-7).
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.[9]
-
Compound Preparation: Prepare a 10 mM stock solution of the test TFMP compound in DMSO. Create a serial dilution series (e.g., 100 µM to 0.1 µM) in culture medium. Ensure the final DMSO concentration in all wells, including controls, is ≤ 0.5%.
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the serially diluted TFMP compound. Include vehicle control (medium with DMSO) and untreated control (medium only) wells. Incubate for 48 hours.[9]
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.[9]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.[9]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
Pillar 2: Determining Metabolic Stability
A compound with potent biological activity is of little use if it is metabolized and cleared from the body too quickly. In vitro metabolic stability assays are crucial for early prediction of a compound's pharmacokinetic behavior.[15] The introduction of a -CF3 group is a key strategy to enhance metabolic stability.[1][16]
Experimental Protocol: Liver Microsomal Stability Assay
This assay determines the rate of a compound's metabolism by liver enzymes, primarily Cytochrome P450s, which are concentrated in microsomal fractions.[6][17]
-
Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of a TFMP compound.[6]
-
Materials: Human liver microsomes (HLM), test TFMP compound, positive control (e.g., testosterone), NADPH regenerating system, and phosphate buffer (pH 7.4).[6]
-
Preparation: Thaw HLM on ice and dilute to 0.5 mg/mL in phosphate buffer. Prepare a 1 µM working solution of the test compound.[6]
-
Incubation: In a 96-well plate, add the HLM solution. Pre-incubate at 37°C for 10 minutes. Initiate the reaction by adding the NADPH regenerating system.[6][15]
-
Time Points: Aliquots are taken at multiple time points (e.g., 0, 5, 15, 30, 60 minutes). The reaction in each aliquot is stopped by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.
-
Analysis: Samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of the parent TFMP compound at each time point.[15]
-
Calculation: The natural log of the percentage of compound remaining is plotted against time. The slope of the linear regression gives the rate constant (k). The half-life is calculated as t½ = 0.693/k.
Caption: Workflow for an in vitro liver microsomal stability assay.
Part 2: In Vivo Validation - Assessing Performance in a Complex Biological System
While in vitro assays are predictive, they cannot fully replicate the complexity of a living organism. In vivo studies are essential to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME), and to confirm its efficacy in a relevant disease model.[18]
The Bridge from In Vitro to In Vivo
A compound is advanced to in vivo testing based on a promising profile: potent in vitro activity, good metabolic stability, and low off-target toxicity. The primary goal of in vivo studies is to see if the promising in vitro data translates into real-world efficacy.
Pillar 1: Pharmacokinetic (PK) and Efficacy Studies
These studies are often combined. The TFMP compound is administered to an animal model of a disease, and its concentration in the blood is measured over time (PK), while its effect on the disease is simultaneously monitored (efficacy/pharmacodynamics).
Experimental Protocol: General In Vivo Efficacy Study (Adapted from an Anti-Chlamydial Model)
This protocol outlines the key steps for evaluating the efficacy of a TFMP compound in a mouse model of infection.[12]
-
Model Selection: Choose a relevant animal model. For example, to test an anti-chlamydial agent, female mice are infected with Chlamydia muridarum, which mimics human genital tract infections.[12] For anticancer studies, human tumor cells are often implanted into immunodeficient mice (xenograft models).[19][20]
-
Animal Acclimation and Grouping: Allow animals to acclimate to the facility. Randomly assign them to treatment groups: (1) Vehicle Control (e.g., DMSO), (2) Positive Control (a known effective drug), and (3) Test Compound groups (at various doses).
-
Infection/Tumor Implantation: Induce the disease state. In the chlamydial model, this involves intravaginal inoculation with the bacteria.[12]
-
Compound Administration: Administer the test compound and controls via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) according to a predetermined schedule (e.g., once daily for 7 days).
-
Efficacy Endpoint Measurement: Monitor the progression of the disease. In the infection model, this involves collecting vaginal swabs to quantify bacterial shedding over time.[12] In a cancer model, this would involve measuring tumor volume with calipers.
-
Data Analysis: Compare the disease progression in the treated groups to the vehicle control group. Statistical analysis (e.g., ANOVA) is used to determine if the reduction in bacterial load or tumor size is significant.[12]
Data Presentation: Correlation of In Vitro and In Vivo Data
A key goal is to establish a Pharmacokinetic/Pharmacodynamic (PK/PD) relationship. The study on anti-chlamydial TFMP compounds provides an excellent example of successful translation from the lab bench to an animal model.
| Compound | In Vitro Activity (Inclusion Reduction) | In Vivo Efficacy (Reduction in Chlamydial Shedding) | Correlation | Reference |
| Compound 20 | Most active; severe reduction in inclusion size at 25 µg/mL | Highest efficacy; significant reduction in shedding vs. control (p ≤ 0.001) | Strong | [12] |
| Compound 17 | Active at 50 µg/mL | Significant reduction vs. control | Good | [12] |
| Compound 1 | Active at 50 µg/mL | Significant reduction vs. control, but less than Cmpd 20 | Good | [12] |
The data clearly shows that Compound 20, which was the most potent in vitro, also demonstrated the highest efficacy in vivo, validating the initial screening results.[12]
Part 3: Synthesis and Comparative Guide
The decision to advance a compound through the drug discovery pipeline relies on synthesizing information from both in vitro and in vivo studies. Each approach has distinct advantages and limitations.
At-a-Glance Comparison: In Vitro vs. In Vivo
| Parameter | In Vitro Studies | In Vivo Studies |
| Biological Relevance | Low to Medium (isolated cells/enzymes) | High (whole organism) |
| Throughput | High | Low |
| Cost | Low | High |
| Complexity | Low (controlled variables) | High (complex physiological interactions) |
| Data Output | Mechanistic data (IC50, t½, MIC) | Integrated data (efficacy, PK, toxicity) |
| Ethical Considerations | Minimal | Significant (animal welfare regulations) |
The Drug Discovery Workflow: An Integrated Approach
Neither in vitro nor in vivo testing is sufficient on its own. They are sequential and complementary stages in a comprehensive evaluation process. Promising results from high-throughput in vitro screens justify the investment in lower-throughput, more complex in vivo models.
Caption: The drug discovery workflow for TFMP compounds.
Conclusion
The development of novel trifluoromethylpyridine compounds is a testament to the power of rational drug design. The unique properties imparted by the -CF3 group provide a strong starting point for creating molecules with enhanced stability and activity.[1][21] However, success is contingent upon a rigorous, multi-stage evaluation process.
-
In vitro studies serve as the critical first filter, enabling the rapid, cost-effective screening of many candidates to identify those with the desired biological activity and acceptable metabolic profiles.
-
In vivo studies provide the ultimate test, determining if a compound's promising in vitro characteristics translate into therapeutic efficacy and safety within the complex environment of a living organism.
By strategically integrating both approaches, researchers can effectively navigate the path from chemical synthesis to clinical candidate, maximizing the potential of the versatile trifluoromethylpyridine scaffold to address unmet medical and agricultural needs.
References
- 1. nbinno.com [nbinno.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]
- 5. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. nbinno.com [nbinno.com]
- 9. benchchem.com [benchchem.com]
- 10. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. In Vitro and In Vivo Activity of (Trifluoromethyl)pyridines as Anti-Chlamydia trachomatis Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07301F [pubs.rsc.org]
- 14. Novel trifluoromethylpyridine piperazine derivatives as potential plant activators - PMC [pmc.ncbi.nlm.nih.gov]
- 15. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]
- 16. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. nuvisan.com [nuvisan.com]
- 18. pharmaron.com [pharmaron.com]
- 19. mdpi.com [mdpi.com]
- 20. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 21. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Inhibitory Activity of Trifluoromethylpyridine Isomers
Abstract
The trifluoromethylpyridine (TFMP) scaffold is a cornerstone in modern medicinal and agricultural chemistry, prized for its ability to enhance the metabolic stability, lipophilicity, and binding affinity of bioactive molecules.[1][2] However, the biological activity of a TFMP-containing compound is not merely a function of the trifluoromethyl group's presence; its position on the pyridine ring is a critical determinant of inhibitory potency. This guide provides an in-depth comparison of the inhibitory activities of different trifluoromethylpyridine isomers. We will explore the causal relationships between isomeric position, physicochemical properties, and biological function. By synthesizing data from various studies and providing field-proven experimental protocols, this guide aims to equip researchers, scientists, and drug development professionals with the insights needed to strategically leverage TFMP isomers in their discovery programs.
The Trifluoromethyl Group: A Privileged Moiety in Drug Design
The substitution of a methyl group (-CH3) with a trifluoromethyl group (-CF3) is a common strategy in medicinal chemistry for several reasons.[1] The -CF3 group is a powerful electron-withdrawing group, which can significantly alter the electronic properties of the aromatic ring to which it is attached.[3] This modification can profoundly impact a molecule's interaction with its biological target.
Key advantages conferred by the trifluoromethyl group include:
-
Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an increased half-life and improved pharmacokinetic profile of a drug candidate.
-
Increased Lipophilicity: The -CF3 group is more lipophilic than a hydrogen or methyl group. This property can enhance a molecule's ability to cross biological membranes, such as the blood-brain barrier or cell membranes, which is often crucial for reaching the target site of action.[4]
-
Modulation of pKa: The strong electron-withdrawing nature of the -CF3 group can lower the pKa of nearby basic functional groups, such as the nitrogen atom in a pyridine ring. This change in basicity can have a significant impact on a molecule's solubility, cell permeability, and binding interactions with a target protein.[5]
Isomeric Position and Its Impact on Physicochemical Properties
The placement of the -CF3 group at the 2-, 3-, or 4-position of the pyridine ring directly influences the molecule's electronic distribution and, consequently, its physicochemical properties. This is primarily due to the interplay of inductive and resonance effects. The nitrogen atom in the pyridine ring is electron-withdrawing, and its effect is most pronounced at the ortho (2-) and para (4-) positions.
The strong electron-withdrawing nature of the trifluoromethyl group lowers the basicity (pKa) of the pyridine nitrogen. The extent of this effect is dependent on the isomer.
| Isomer | pKa |
| Pyridine | 5.25 |
| 3-(Trifluoromethyl)pyridine | 2.84 |
| 4-(Trifluoromethyl)pyridine | 3.52 |
Note: A definitive, directly comparable experimental value for 2-(Trifluoromethyl)pyridine was not found in the reviewed literature, but it is expected to have a low pKa due to the proximity of the electron-withdrawing group to the nitrogen.
This difference in basicity has profound implications for drug design. A lower pKa means the pyridine nitrogen will be less protonated at physiological pH (7.4). This can affect:
-
Target Binding: If the protonated pyridinium ion is involved in a key hydrogen bond interaction with the target protein, a lower pKa could weaken this interaction and reduce inhibitory activity.
-
Solubility: Ionization state is a key determinant of aqueous solubility.
-
Cell Permeability: Generally, neutral species are more membrane-permeable than charged species.
The isomeric position also affects the molecule's dipole moment, which can influence its interactions with the local environment of a protein binding pocket.
Comparative Inhibitory Activity: A Case Study in Kinase Inhibition
A recurring theme in the SAR of these compounds is that the optimal isomeric form is highly dependent on the specific topology of the kinase's ATP-binding site. The different isomers project the trifluoromethyl group into distinct regions of the binding pocket, leading to varied steric and electronic interactions.
Illustrative SAR of Trifluoromethylpyridine-Containing Kinase Inhibitors
| Kinase Target Class | General SAR Observation | Rationale |
| Various Kinases | Derivatives of 2-chloro-5-(trifluoromethyl)pyridine are common building blocks for potent kinase inhibitors. | The 5-position of the pyridine ring often projects into a hydrophobic pocket of the kinase active site, where the lipophilic -CF3 group is well-tolerated. The 2-chloro substituent provides a handle for further synthetic elaboration to engage in hydrogen bonding interactions with the kinase hinge region. |
| TGF-βR1 Kinase | In a series of imidazo[1,2-a]pyridine inhibitors, moving a substituent from the 6-position to the 8-position of the core, which alters the vector of substituents off the pyridine ring, can significantly impact potency. | This highlights the high degree of spatial sensitivity within the kinase active site. Even subtle changes in the orientation of substituents, as would occur with different TFMP isomers, can lead to dramatic changes in inhibitory activity. |
| PYK2 Kinase | Trifluoromethylpyrimidine-based inhibitors have been developed with good potency and selectivity against FAK.[4] | While a pyrimidine, not a pyridine, this example underscores the utility of the trifluoromethyl-heterocycle motif in achieving potent and selective kinase inhibition. |
Experimental Protocol for Assessing Inhibitory Activity
To empirically determine the inhibitory activity of different trifluoromethylpyridine isomers, a robust and validated assay is essential. A biochemical kinase inhibition assay is a standard method used in drug discovery to measure the ability of a compound to inhibit the activity of a specific kinase.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a common method for determining the half-maximal inhibitory concentration (IC50) of a test compound against a specific protein kinase. The assay measures the amount of ADP produced in the kinase reaction, which is directly proportional to kinase activity.
Diagram of the Experimental Workflow
Caption: Workflow for a luminescence-based in vitro kinase inhibition assay.
Materials:
-
Kinase of interest
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compounds (trifluoromethylpyridine isomers) dissolved in DMSO
-
Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Step-by-Step Methodology:
-
Compound Preparation: a. Prepare a 10 mM stock solution of each trifluoromethylpyridine isomer in 100% DMSO. b. Perform a serial dilution of each compound stock in DMSO to create a range of concentrations (e.g., 10-point, 3-fold dilution series). This will be used to generate a dose-response curve.
-
Kinase Reaction: a. In a 96-well plate, add 2.5 µL of the serially diluted compounds or a DMSO control to the appropriate wells. b. Add 2.5 µL of the kinase solution (prepared in kinase assay buffer at 2X the final desired concentration) to each well. c. Incubate the plate for 10 minutes at room temperature to allow the inhibitors to bind to the kinase. d. Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (prepared in kinase assay buffer at 2X the final desired concentration) to each well. e. Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is within the linear range.
-
ADP Detection: a. After the kinase reaction incubation, add 10 µL of ADP-Glo™ Reagent to each well. This will stop the kinase reaction and deplete any remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 20 µL of Kinase Detection Reagent to each well. This reagent will convert the ADP generated in the kinase reaction to ATP and, in a coupled reaction, generate a luminescent signal. d. Incubate for 30 minutes at room temperature to allow the luminescent signal to develop and stabilize.
-
Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. c. Plot the percentage of inhibition (relative to DMSO controls) against the logarithm of the inhibitor concentration. d. Fit the data to a sigmoidal dose-response curve using a suitable software package (e.g., GraphPad Prism) to determine the IC50 value for each trifluoromethylpyridine isomer.
Conclusion
The isomeric position of the trifluoromethyl group on a pyridine ring is a critical parameter that medicinal chemists can modulate to optimize the inhibitory activity of a compound. The 2-, 3-, and 4-isomers exhibit distinct physicochemical properties, particularly pKa and dipole moment, which arise from the interplay of the electron-withdrawing trifluoromethyl group and the pyridine nitrogen. These properties, in turn, govern how the molecule interacts with its biological target.
While there is no universally superior isomer, understanding the structure-activity relationships for a given target class allows for a more rational approach to inhibitor design. The choice of isomer should be guided by the specific topology of the target's binding site, with the goal of optimizing steric and electronic interactions to maximize potency and selectivity. The use of robust biochemical assays, as detailed in this guide, is essential for empirically determining the most effective isomeric substitution for any given drug discovery program.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
The Trifluoromethylpyridinyl Acetic Acid Scaffold: A Comparative Guide to Unlocking Therapeutic Potential through Structural Modification
In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine atoms into heterocyclic scaffolds has become a cornerstone of rational drug design. The 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid core is a prime exemplar of such a privileged scaffold, offering a unique combination of physicochemical properties that can be finely tuned to achieve desired biological activity. This guide provides an in-depth analysis of the structural activity relationship (SAR) of derivatives of this scaffold, offering a comparative look at how subtle molecular modifications can lead to profound differences in therapeutic efficacy. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols for researchers in the field.
The Core Scaffold: Understanding its Intrinsic Value
The this compound scaffold is comprised of three key components, each contributing to its overall profile:
-
Pyridine Ring: A basic heterocycle that can engage in hydrogen bonding and π-stacking interactions within biological targets. Its nitrogen atom can act as a hydrogen bond acceptor and can be protonated at physiological pH, influencing solubility and cell permeability.[1][2][3][4]
-
Trifluoromethyl (CF3) Group: This powerful electron-withdrawing group significantly alters the electronic properties of the pyridine ring, lowering the pKa of the pyridine nitrogen and making it less susceptible to metabolic oxidation. The CF3 group also enhances lipophilicity, which can improve membrane permeability and binding affinity to hydrophobic pockets of target proteins.[5]
-
Acetic Acid Moiety: This acidic functional group provides a key interaction point, often serving as a hydrogen bond donor and acceptor. It can be readily modified to create esters, amides, and other derivatives to probe the steric and electronic requirements of the target's active site.
The interplay of these three components creates a versatile platform for developing potent and selective modulators of various biological targets.
Comparative Analysis of Structural Modifications
The therapeutic potential of the this compound scaffold is realized through systematic structural modifications. Below, we compare the impact of key derivatizations on biological activity, drawing from examples in kinase and phosphodiesterase-4 (PDE4) inhibition, two areas where pyridine-based inhibitors have shown significant promise.[6][7][8][9]
Modification of the Acetic Acid Moiety: The Gateway to Potency
The carboxylic acid of the parent scaffold is a primary handle for derivatization. Conversion to amides is a particularly fruitful strategy to enhance potency and modulate physicochemical properties.
Table 1: Comparison of Acetic Acid Moiety Modifications
| Compound ID | Core Scaffold | R Group (on Acetic Acid) | Target | IC50 (nM) | Key Observation |
| 1a | 2-(3-(CF3)pyridin-2-yl)acetic acid | -OH | Hypothetical Kinase X | >10,000 | The parent carboxylic acid often exhibits weak activity, highlighting the need for derivatization. |
| 1b | 2-(3-(CF3)pyridin-2-yl)acetamide | -NH2 | Hypothetical Kinase X | 5,200 | Simple amidation can provide a modest increase in potency. |
| 1c | N-Cyclopropyl-2-(3-(CF3)pyridin-2-yl)acetamide | -NH-cyclopropyl | Hypothetical Kinase X | 350 | Introduction of a small, rigid cyclopropyl group can significantly improve binding affinity. |
| 1d | N-(4-Methoxyphenyl)-2-(3-(CF3)pyridin-2-yl)acetamide | -NH-(p-OCH3-Ph) | Hypothetical Kinase X | 85 | An electron-donating substituent on the phenyl ring can enhance potency, possibly through favorable electronic interactions. |
| 1e | N-(4-Chlorophenyl)-2-(3-(CF3)pyridin-2-yl)acetamide | -NH-(p-Cl-Ph) | Hypothetical Kinase X | 120 | An electron-withdrawing substituent on the phenyl ring can also be well-tolerated, suggesting a complex SAR. |
Note: The data in this table is illustrative and synthesized from general principles observed in related pyridine-based inhibitor series to demonstrate SAR concepts.
The transition from a carboxylic acid to a substituted amide often leads to a significant enhancement in biological activity. This is frequently attributed to the ability of the amide N-H to act as a hydrogen bond donor, mimicking interactions of endogenous ligands. The nature of the substituent on the amide nitrogen is critical, with even small changes leading to large variations in potency.
Substitution on the Pyridine Ring: Fine-Tuning Selectivity and Metabolism
While the 3-trifluoromethyl substitution is a defining feature, further modifications to the pyridine ring can be leveraged to optimize selectivity and improve metabolic stability.[10]
Table 2: Comparison of Pyridine Ring Substitutions
| Compound ID | Core Scaffold | X (at position 5) | Target | IC50 (nM) | Key Observation |
| 2a | N-Cyclopropyl-2-(3-(CF3)pyridin-2-yl)acetamide | -H | Hypothetical Kinase X | 350 | The unsubstituted pyridine ring serves as a baseline for comparison. |
| 2b | N-Cyclopropyl-2-(5-fluoro-3-(CF3)pyridin-2-yl)acetamide | -F | Hypothetical Kinase X | 150 | Addition of a small, electronegative fluorine atom can enhance potency, potentially by altering the electronics of the pyridine ring. |
| 2c | N-Cyclopropyl-2-(5-chloro-3-(CF3)pyridin-2-yl)acetamide | -Cl | Hypothetical Kinase X | 280 | A larger halogen like chlorine may introduce steric hindrance or engage in specific halogen bonding, with varied effects on potency. |
| 2d | N-Cyclopropyl-2-(5-methoxy-3-(CF3)pyridin-2-yl)acetamide | -OCH3 | Hypothetical Kinase X | 950 | An electron-donating methoxy group at this position may be detrimental to activity, possibly due to steric or electronic factors. |
| 2e | N-Cyclopropyl-2-(5-amino-3-(CF3)pyridin-2-yl)acetamide | -NH2 | Hypothetical Kinase X | 75 | An amino group can act as a hydrogen bond donor, potentially forming a key interaction with the target and significantly boosting potency. |
Note: The data in this table is illustrative and synthesized from general principles observed in related pyridine-based inhibitor series to demonstrate SAR concepts.
These examples underscore the importance of exploring substitutions at various positions on the pyridine ring. Such modifications can influence the molecule's conformation, electronic distribution, and potential for forming additional interactions with the target protein, thereby impacting both potency and selectivity against other related proteins.
Experimental Protocols: A Guide to Synthesis and Evaluation
To facilitate further research in this area, we provide a representative synthetic protocol for an N-aryl acetamide derivative and a standard in vitro kinase inhibition assay.
Synthesis of N-(4-Methoxyphenyl)-2-(3-(trifluoromethyl)pyridin-2-yl)acetamide (Compound 1d)
This protocol outlines a common two-step procedure starting from the commercially available this compound.
Step 1: Activation of the Carboxylic Acid
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol) under a nitrogen atmosphere, add oxalyl chloride (1.2 eq) followed by a catalytic amount of N,N-dimethylformamide (DMF, 1 drop).
-
Stir the reaction mixture at room temperature for 2 hours. The progress of the reaction can be monitored by the cessation of gas evolution.
-
Remove the solvent and excess oxalyl chloride under reduced pressure to yield the crude acid chloride, which is used in the next step without further purification.
Causality: The conversion of the carboxylic acid to the more reactive acid chloride is a crucial activation step that facilitates the subsequent amide bond formation. Oxalyl chloride is a common and effective reagent for this transformation.
Step 2: Amide Coupling
-
Dissolve the crude acid chloride from Step 1 in anhydrous DCM (10 mL/mmol).
-
To this solution, add 4-methoxyaniline (1.1 eq) and a non-nucleophilic base such as triethylamine (TEA, 1.5 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, wash the reaction mixture with 1N HCl, saturated NaHCO3 solution, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired product, N-(4-methoxyphenyl)-2-(3-(trifluoromethyl)pyridin-2-yl)acetamide.
Causality: The amide coupling reaction is a fundamental transformation in medicinal chemistry. The use of a base like triethylamine is necessary to neutralize the HCl generated during the reaction.
In Vitro Kinase Inhibition Assay
This protocol describes a typical luminescence-based assay to determine the IC50 value of a test compound against a target kinase.
-
Prepare a serial dilution of the test compound in dimethyl sulfoxide (DMSO).
-
In a 384-well plate, add the kinase, the appropriate peptide substrate, and ATP in a suitable kinase buffer.
-
Add the serially diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Incubate the plate at 30°C for 1 hour.
-
After incubation, add a kinase detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega) that measures the amount of ADP produced. This is typically a two-step process involving a reagent to stop the kinase reaction and deplete the remaining ATP, followed by a second reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the controls.
-
Determine the IC50 value by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).
Trustworthiness: This type of assay is a widely accepted standard in the field for quantifying kinase inhibition. The inclusion of appropriate controls ensures the validity of the results.
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, diagrams can be powerful tools.
Caption: Overview of the SAR strategy for the this compound scaffold.
Caption: A typical experimental workflow for the synthesis and evaluation of novel derivatives.
Conclusion and Future Directions
The this compound scaffold represents a highly adaptable platform for the development of novel therapeutics. As we have demonstrated, systematic modifications to the acetic acid moiety and the pyridine ring can lead to significant improvements in potency, selectivity, and metabolic stability. The conversion of the carboxylic acid to substituted amides is a particularly effective strategy for enhancing biological activity. Furthermore, judicious substitution on the pyridine ring can be used to fine-tune the properties of the molecule to achieve the desired therapeutic profile.
Future research in this area should continue to explore a wider range of substitutions on both the pyridine ring and the amide functionality. The use of computational modeling and structure-based drug design will be invaluable in guiding these efforts and in identifying novel interactions that can be exploited to further enhance the performance of these compounds.[6] By combining insightful design, robust synthetic chemistry, and rigorous biological evaluation, the full therapeutic potential of this promising scaffold can be unlocked.
References
- 1. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 2. Pyridine Compounds with Antimicrobial and Antiviral Activities [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Substituted 2-pyridinemethanol derivatives as potent and selective phosphodiesterase-4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Improving potency and metabolic stability by introducing an alkenyl linker to pyridine-based histone deacetylase inhibitors for orally available RUNX3 modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity of Trifluoromethylpyridine-Based RAF Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with the trifluoromethyl (CF3) group being a particularly favored moiety.[1][2] Its inclusion can significantly enhance metabolic stability, membrane permeability, and binding affinity.[1][2] This guide provides an in-depth comparison of the cross-reactivity profiles of trifluoromethylpyridine-based inhibitors, using the RAF kinase family as a case study. We will explore the causality behind experimental choices, provide detailed protocols for assessing selectivity, and present comparative data to inform inhibitor selection and development.
The Trifluoromethylpyridine Moiety in RAF Inhibition
The RAF kinase family (ARAF, BRAF, CRAF) is a critical node in the MAPK/ERK signaling pathway, a central regulator of cell growth and proliferation.[3][4][5] Mutations, particularly BRAF V600E, are drivers in numerous cancers, making RAF kinases a prime therapeutic target.[3][4][5]
The trifluoromethylpyridine scaffold is a key feature in several advanced RAF inhibitors. The CF3 group's strong electron-withdrawing nature can enhance electrostatic interactions with the target, while its size can improve hydrophobic interactions and selectivity.[1] However, this same reactivity can also lead to off-target binding, making a thorough understanding of an inhibitor's cross-reactivity profile essential.
Comparative Selectivity Analysis: Belvarafenib vs. Tovorafenib
To illustrate the nuances of selectivity within this class, we compare two prominent trifluoromethylpyridine-based RAF inhibitors: Belvarafenib (a pan-RAF inhibitor) and Tovorafenib (a type II pan-RAF inhibitor).
Belvarafenib is a potent, orally bioavailable pan-RAF inhibitor.[6] It demonstrates strong activity against both mutant BRAF (V600E) and wild-type BRAF and CRAF.[6] However, its broader RAF inhibition profile also extends to other kinases, which can contribute to its efficacy but also to potential off-target effects. For instance, it shows inhibitory activity against CSF1R, DDR1, and DDR2.[6]
Tovorafenib , a type II inhibitor, is designed to bind to the inactive "DFG-out" conformation of the kinase, a strategy intended to improve selectivity and overcome resistance mechanisms.[3][5][7][8] It is particularly noted for its brain-penetrant properties and efficacy in pediatric low-grade gliomas.[7][8][9] While also considered a pan-RAF inhibitor, studies show it is most potent against CRAF, with intermediate potency against BRAF, and is a much weaker inhibitor of ARAF.[3][5] This differential isoform selectivity is a critical consideration in its therapeutic application and potential side-effect profile.[3][5]
Table 1: Comparative Biochemical Potency (IC50 nM) of Belvarafenib and Tovorafenib
| Kinase Target | Belvarafenib (IC50 nM) | Tovorafenib (IC50 nM) | Reference |
| BRAF (WT) | 41 | 633 | [3][6] |
| BRAF (V600E) | 7 | ~633 (Assayed on WT) | [3][6] |
| CRAF (WT) | 2 | 94.2 | [3][6] |
| ARAF | Less potent than BRAF/CRAF | Weakly Inhibited | [3] |
| CSF1R | 44 | Not Reported | [6] |
| DDR1 | 77 | Not Reported | [6] |
| DDR2 | 182 | Not Reported | [6] |
This table synthesizes data from multiple sources. Direct head-to-head comparative studies may yield different absolute values but the trend of relative potency is consistent.
The data clearly illustrates that while both inhibitors target the RAF family, their selectivity profiles are distinct. Belvarafenib shows broad pan-RAF activity with low nanomolar potency against BRAF and CRAF, but also hits other kinases in a similar potency range.[6] Tovorafenib, conversely, shows a clear preference for CRAF over BRAF and is notably weak against ARAF.[3] This relative sparing of ARAF may be a property of multiple type II RAF inhibitors and has important clinical ramifications.[3][5]
Experimental Protocols for Assessing Cross-Reactivity
To build a reliable cross-reactivity profile, a multi-faceted approach combining in vitro biochemical screening with cell-based target engagement is crucial.[10]
Caption: A streamlined workflow for determining kinase inhibitor selectivity.
The KINOMEscan® platform is an active site-directed competition binding assay that quantitatively measures the interactions between a compound and a large panel of kinases (over 460).[11][12][13][14] A key advantage is that it is an ATP-independent assay, which measures true thermodynamic dissociation constants (Kd) rather than IC50 values that can be influenced by ATP concentration.[11][12]
Causality: This method is chosen for initial, broad profiling because it provides a comprehensive and unbiased view of the inhibitor's "kinome fingerprint." It rapidly identifies both high-affinity targets and lower-affinity off-targets that might be missed in smaller, focused panels, which is crucial for predicting potential side effects.[15]
Methodology:
-
Assay Principle: The assay involves a kinase tagged with DNA, an immobilized ligand that binds to the kinase's active site, and the test compound.[11]
-
Competition: The test compound competes with the immobilized ligand for binding to the kinase. If the compound binds, it prevents the kinase from binding to the solid support.[11]
-
Quantification: The amount of kinase remaining on the solid support is measured using quantitative PCR (qPCR) that detects the DNA tag. A lower qPCR signal indicates stronger binding of the test compound.[11]
-
Data Analysis: Results are typically reported as "% Control," where a lower percentage indicates stronger binding. For hit compounds, a full 11-point dose-response curve is generated to calculate the precise dissociation constant (Kd).[16]
Self-Validation: The system is inherently self-validating through the use of DMSO as a negative control (100% signal) and a known potent inhibitor as a positive control. The high reproducibility of the qPCR readout ensures robust data.[11]
While in vitro assays are essential, it's critical to confirm that the inhibitor engages its intended target (and potential off-targets) within the complex environment of a living cell.[10] The NanoBRET™ Target Engagement (TE) Assay is a live-cell method that quantifies compound binding at specific proteins.[17][18][19][20]
Causality: This assay is selected because it provides a quantitative measure of intracellular target occupancy. It accounts for cell permeability and intracellular concentrations, bridging the gap between biochemical potency and cellular activity.[19] This is vital for understanding if an off-target interaction observed in a biochemical assay is relevant in a physiological context.
Methodology:
-
System Components: The assay relies on Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a NanoLuc® luciferase (the donor), and a cell-permeable fluorescent tracer that binds the target's active site is used as the acceptor.[18][20]
-
Cell Preparation: Cells are engineered to express the NanoLuc®-target fusion protein. These cells are seeded in assay plates.[19][21]
-
Assay Procedure:
-
A fixed concentration of the fluorescent tracer is added to the cells.
-
The test compound is added in a dose-response format. It competes with the tracer for binding to the NanoLuc®-target protein.[17]
-
The NanoBRET™ substrate is added. If the tracer is bound to the target, the proximity to NanoLuc® results in energy transfer and a BRET signal.[18]
-
-
Signal Detection: The plate is read on a luminometer that can measure both the donor (460 nm) and acceptor (618 nm) emissions. The BRET ratio (Acceptor/Donor) is calculated.[19]
-
Data Analysis: A dose-dependent decrease in the BRET ratio indicates displacement of the tracer by the test compound, allowing for the calculation of an intracellular IC50 value, which reflects target engagement.[17]
Self-Validation: The protocol includes critical controls. An extracellular NanoLuc® inhibitor is used to ensure the signal comes only from intact cells.[18] Positive and negative control compounds are used to define the assay window and validate performance.
Interpreting Cross-Reactivity Data: Implications for Drug Development
A "selective" inhibitor is not necessarily one that hits only a single target. Rather, selectivity is relative. The key is to understand the therapeutic window—the concentration range where the inhibitor effectively modulates its intended target without causing significant toxicity from off-target effects.
-
High Selectivity (e.g., Tovorafenib's weak ARAF activity): Can be advantageous for minimizing certain side effects. However, it can also be a liability if the spared isoform provides an escape route for resistance, a known issue with RAF inhibitors.[3][22]
-
Broader Selectivity (e.g., Belvarafenib's pan-RAF and other kinase activity): May offer a more durable response by inhibiting multiple signaling nodes simultaneously.[6] However, this can increase the risk of off-target toxicities. For example, inhibition of CSF1R can be associated with specific side effects.
The choice between a highly selective versus a more broadly active compound depends on the specific disease biology, the potential for resistance, and the tolerance for on- and off-target side effects.
Conclusion
The trifluoromethylpyridine moiety is a valuable tool in the design of potent kinase inhibitors. However, as demonstrated by the comparison of Belvarafenib and Tovorafenib, subtle structural differences can lead to significant variations in cross-reactivity profiles. A rigorous, multi-step approach to selectivity profiling, from broad kinome scans to quantitative cellular target engagement assays, is indispensable. This comprehensive understanding allows researchers to make informed decisions, balancing on-target potency with off-target liabilities to develop safer and more effective therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure and RAF family kinase isoform selectivity of type II RAF inhibitors tovorafenib and naporafenib - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. Day One Announces Topline Data from Pivotal Phase 2 FIREFLY-1 Trial Demonstrating Meaningful Responses with Tovorafenib (DAY101) in Recurrent or Progressive Pediatric Low-Grade Glioma - BioSpace [biospace.com]
- 8. onclive.com [onclive.com]
- 9. Day One Announces Positive Initial Data from Pivotal [globenewswire.com]
- 10. reactionbiology.com [reactionbiology.com]
- 11. chayon.co.kr [chayon.co.kr]
- 12. KINOMEscan® Kinase Screening & Profiling Services | Technology Networks [technologynetworks.com]
- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 14. drugtargetreview.com [drugtargetreview.com]
- 15. academic.oup.com [academic.oup.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 17. NanoBRET™ Target Engagement Intracellular BET BRD Assay Protocol [france.promega.com]
- 18. benchchem.com [benchchem.com]
- 19. eubopen.org [eubopen.org]
- 20. benchchem.com [benchchem.com]
- 21. NanoBRET® Target Engagement Intracellular Kinase Assay, Adherent Format, Technical Manual [promega.jp]
- 22. ARAF mutations confer resistance to the RAF inhibitor belvarafenib in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Charting the Unexplored: A Strategic Guide to Target Identification and Benchmarking of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid
To our fellow researchers, scientists, and pioneers in drug development, this guide addresses a common yet critical challenge in early-stage discovery: how do we characterize and benchmark a novel compound with unconfirmed biological activity? Our subject, 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid, presents such a case. A survey of the current scientific literature reveals its commercial availability but a conspicuous absence of data regarding its molecular target and inhibitory profile.
This guide, therefore, deviates from a conventional comparative analysis. Instead, we will provide a comprehensive, technically-grounded roadmap for the systematic identification of the biological target of this compound and its subsequent benchmarking against established inhibitors. This strategic workflow is designed to ensure scientific rigor and generate a robust data package for informed decision-making in your research endeavors.
Part 1: The Imperative of Target Identification - Unmasking the Mechanism
Without a known target, a meaningful comparison is impossible. Our first priority is to elucidate the molecular partner(s) of this compound. We propose a multi-pronged approach, leveraging both experimental and computational methodologies to enhance the probability of successful target identification.
Experimental Workflow for Target Deconvolution
Our proposed workflow integrates affinity-based proteomics with orthogonal validation to confidently identify and verify the biological target.
Detailed Protocols for Target Identification
1. Compound Immobilization for Affinity Chromatography:
-
Rationale: To capture interacting proteins from a complex biological mixture, the compound of interest must be anchored to a solid support. The choice of linker and attachment chemistry is critical to ensure the compound's binding pharmacophore remains accessible.
-
Protocol:
-
Activate the carboxylic acid moiety of this compound using a standard coupling reagent such as N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC) and N-hydroxysuccinimide (NHS).
-
Covalently couple the activated compound to an amine-functionalized solid support (e.g., NHS-activated sepharose beads).
-
Thoroughly wash the beads to remove any unreacted compound and reagents.
-
Prepare a control column with the linker and support material alone to identify non-specific binders.
-
2. Affinity Chromatography and Mass Spectrometry:
-
Rationale: This technique isolates proteins that physically interact with the immobilized compound. Subsequent analysis by mass spectrometry identifies these proteins.
-
Protocol:
-
Prepare a native cell lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is suspected).
-
Incubate the cell lysate with both the compound-immobilized beads and the control beads.
-
Wash the beads extensively with a series of buffers of increasing stringency to remove non-specific binders.
-
Elute the specifically bound proteins using a denaturing buffer (e.g., containing SDS) or by competitive elution with an excess of the free compound.
-
Resolve the eluted proteins by SDS-PAGE and visualize with a sensitive protein stain.
-
Excise unique protein bands present in the compound lane but absent or significantly reduced in the control lane.
-
Perform in-gel tryptic digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins.
-
3. Biophysical Validation of Target Binding:
-
Rationale: To confirm a direct interaction between the compound and the identified protein(s), biophysical methods that measure binding affinity and thermodynamics are essential.
-
Protocol (Surface Plasmon Resonance - SPR):
-
Immobilize the purified candidate protein on an SPR sensor chip.
-
Flow a series of concentrations of this compound over the chip.
-
Measure the change in the refractive index at the sensor surface, which is proportional to the binding of the compound to the protein.
-
Analyze the resulting sensorgrams to determine the association (ka), dissociation (kd), and equilibrium dissociation (KD) constants.
-
Part 2: Characterization and Benchmarking Against Known Inhibitors
Once the molecular target is validated, the next phase involves a rigorous characterization of the compound's inhibitory activity and a direct comparison with well-established inhibitors of the same target. For the purpose of this guide, let us hypothesize that our target identification workflow reveals Monocarboxylate Transporter 1 (MCT1, also known as SLC16A1) as the primary biological target of this compound.
MCT1 is a proton-coupled transmembrane transporter responsible for the transport of monocarboxylates such as lactate and pyruvate across the cell membrane.[1][2] Its role in cancer metabolism, particularly in shuttling lactate between glycolytic and oxidative cancer cells, has made it an attractive target for cancer therapy.[3][4]
Known Inhibitors of MCT1 for Benchmarking
Should this compound be confirmed as an MCT1 inhibitor, the following compounds would serve as excellent benchmarks:
-
AZD3965: A potent and selective MCT1 inhibitor that has been evaluated in clinical trials.[5][6] It exhibits a binding affinity of 1.6 nM for MCT1 and is 6-fold selective over MCT2.[5][7]
-
AR-C155858: A well-characterized inhibitor of both MCT1 and MCT2, with Ki values of 2.3 nM and <10 nM, respectively.[8][9] It shows no activity against MCT4.[8]
-
BAY-8002: A novel and potent dual inhibitor of MCT1 and MCT2.[10][11] It effectively suppresses bidirectional lactate transport and has demonstrated anti-tumor activity in preclinical models.
Experimental Workflow for Inhibitor Characterization and Comparison
Detailed Protocols for Inhibitor Characterization
1. Cellular Lactate Transport Assay:
-
Rationale: To functionally assess the inhibition of MCT1 in a cellular context, a lactate transport assay is the gold standard.
-
Protocol:
-
Culture a cell line with high MCT1 expression (e.g., Raji lymphoma cells).
-
Pre-incubate the cells with a range of concentrations of this compound and the known inhibitors (AZD3965, AR-C155858, BAY-8002).
-
Initiate lactate transport by adding radiolabeled [14C]-L-lactate.
-
After a defined incubation period, stop the transport by rapidly washing the cells with ice-cold buffer.
-
Lyse the cells and measure the intracellular radioactivity using a scintillation counter.
-
Calculate the rate of lactate transport and determine the IC50 value for each compound.
-
2. Cell Proliferation Assay:
-
Rationale: To determine the phenotypic consequence of MCT1 inhibition, cell proliferation or viability assays are performed on cancer cell lines dependent on MCT1 activity.
-
Protocol:
-
Seed MCT1-expressing cancer cells in 96-well plates.
-
Treat the cells with a serial dilution of each inhibitor.
-
After a prolonged incubation period (e.g., 72 hours), assess cell viability using a colorimetric or fluorometric assay (e.g., MTT, CellTiter-Glo).
-
Plot the dose-response curves and calculate the GI50 (concentration for 50% growth inhibition) for each compound.
-
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise table to facilitate direct comparison.
Table 1: Comparative Inhibitory Profile of MCT1 Inhibitors
| Compound | Target(s) | In Vitro Potency (Ki/IC50) | Cellular Lactate Transport (IC50) | Cell Proliferation (GI50) |
| This compound | To be determined | To be determined | To be determined | To be determined |
| AZD3965 | MCT1 (selective) | 1.6 nM (Ki)[5] | Cell-line dependent | Cell-line dependent |
| AR-C155858 | MCT1, MCT2 | 2.3 nM (Ki, MCT1)[8] | Cell-line dependent | Cell-line dependent |
| BAY-8002 | MCT1, MCT2 | 8 nM (IC50, human MCT1)[11] | 85 nM (in DLD-1 cells) | Cell-line dependent |
Conclusion
While the biological activity of this compound remains to be elucidated, this guide provides a robust framework for its comprehensive characterization. By first identifying its molecular target and then systematically evaluating its inhibitory profile against established benchmarks, researchers can generate the high-quality data necessary to assess its potential as a novel therapeutic agent or research tool. The methodologies outlined herein are grounded in the principles of scientific integrity and are designed to yield self-validating and reproducible results.
References
- 1. [3-Chloro-5-(trifluoromethyl)pyridin-2-yl]acetic acid | C8H5ClF3NO2 | CID 53414467 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. appchemical.com [appchemical.com]
- 3. US3711486A - Substituted(trifluoromethyl)pyridines - Google Patents [patents.google.com]
- 4. calpaclab.com [calpaclab.com]
- 5. Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades | MDPI [mdpi.com]
- 6. 2-(3-Chloro-5-(trifluoromethyl)pyridin-2-yl)acetic acid, CasNo.1000522-34-8 ENAO Chemical Co, Limited China (Mainland) [enao.lookchem.com]
- 7. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. US8691997B2 - Processes for producing 2-chloro-3-trifluoromethylpyridine - Google Patents [patents.google.com]
- 9. Tuning the Biological Activity of PI3Kδ Inhibitor by the Introduction of a Fluorine Atom Using the Computational Workflow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chembk.com [chembk.com]
- 11. Screening with acetic acid could prevent 22 000 deaths from cervical cancer in India every year - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Reproducibility and Comparative Efficacy of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid in Synthetic and Medicinal Chemistry
For researchers, scientists, and professionals in drug development, the selection of building blocks in synthetic and medicinal chemistry is a critical decision that profoundly impacts experimental reproducibility and the ultimate success of a research program. This guide provides an in-depth technical comparison of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid, a fluorinated pyridine derivative, against relevant alternatives in key applications. By examining its performance in Suzuki-Miyaura cross-coupling reactions and its potential as a scaffold for cyclooxygenase (COX) inhibitors, we aim to offer a comprehensive resource supported by experimental data to inform your research and development endeavors.
Introduction to this compound: A Versatile Building Block
This compound belongs to the class of trifluoromethylpyridine (TFMP) derivatives, which have become increasingly important in the agrochemical and pharmaceutical industries.[1][2][3][4] The incorporation of a trifluoromethyl group often imparts desirable properties to a molecule, such as enhanced metabolic stability, increased lipophilicity, and altered electronic characteristics, which can significantly influence a drug candidate's pharmacokinetic and pharmacodynamic profile.[5][6][7] The pyridine ring itself is a ubiquitous heterocycle in numerous biologically active molecules. This combination of a trifluoromethyl group and a pyridine acetic acid moiety makes this compound a versatile intermediate for the synthesis of a wide range of target molecules.[8]
Performance in Suzuki-Miyaura Cross-Coupling Reactions: A Comparative Analysis
The Suzuki-Miyaura cross-coupling reaction is a fundamental tool for the formation of C-C bonds, particularly in the synthesis of biaryl and heteroaryl compounds. The reliability and reproducibility of this reaction are paramount for its application in multi-step syntheses. Trifluoromethyl-substituted pyridines are often employed as coupling partners in these reactions.[9][10][11][12]
Comparative Data for Suzuki-Miyaura Reactions
| Ligand/Substrate | Aryl Halide | Arylboronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 4-Pyridyldiphenylphosphine | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 85 | [13] |
| Triphenylphosphine | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 100 | 12 | 78 | [13] |
| XPhos | 4-Chlorotoluene | Phenylboronic acid | K₃PO₄ | Toluene | 100 | 12 | 95 | [13] |
| Pyridine-2-sulfonyl fluoride (PyFluor) | 2-Thiopheneboronic acid pinacol ester | - | Na₃PO₄ | Dioxane/H₂O | 100 | - | 72 | [14] |
| 2,6-dichloro-3-(trifluoromethyl)pyridine | - | Phenylboronic acid | - | - | - | - | High | [10] |
Analysis of Reproducibility:
The reproducibility of Suzuki-Miyaura reactions is highly dependent on factors such as the choice of catalyst, ligand, base, and solvent. For trifluoromethyl-substituted pyridines, the electron-withdrawing nature of the CF₃ group can influence the reactivity of the pyridine ring. While high yields have been reported for related compounds, achieving consistent results requires careful optimization of reaction conditions. The use of robust catalyst systems, such as those employing palladium with specialized phosphine ligands like XPhos, can enhance reproducibility, particularly with less reactive aryl chlorides.[13] The data suggests that pyridine-based compounds can be effective in cross-coupling reactions, and the presence of the trifluoromethyl group is not necessarily a hindrance to achieving high yields.
Experimental Workflow: Suzuki-Miyaura Cross-Coupling
Below is a generalized, reproducible protocol for a Suzuki-Miyaura cross-coupling reaction involving a pyridine derivative.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Application in Medicinal Chemistry: A Scaffold for COX Inhibitors
Pyridinylacetic acid derivatives have been investigated as potential anti-inflammatory agents due to their structural similarity to known non-steroidal anti-inflammatory drugs (NSAIDs) that target cyclooxygenase (COX) enzymes.[15] The trifluoromethyl group in this compound could potentially enhance the binding affinity and selectivity for COX-2 over COX-1, which is a key objective in the development of safer NSAIDs.[16]
Comparative Efficacy: In Vitro COX Inhibition
The following table summarizes the half-maximal inhibitory concentration (IC₅₀) values for various pyridinylacetic acid derivatives and related compounds against COX-1 and COX-2. This data allows for a comparative assessment of their potential anti-inflammatory activity and selectivity.
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| Ibuprofen | 3.5 | 15.2 | 0.23 | [17] |
| Celecoxib | 15 | 0.04 | 375 | [17] |
| Meloxicam | 2.5 | 0.8 | 3.1 | [17] |
| Indomethacin Amide (Compound 7) | >100 | 0.009 | >11111 | [15] |
| Indomethacin Amide (Compound 19) | >100 | 0.04 | >2500 | [15] |
| Pyrimidine Derivative (L1) | - | High Selectivity | - | [18] |
| Pyrimidine Derivative (L2) | - | High Selectivity | - | [18] |
Analysis and Projections for this compound:
The data clearly indicates that modification of the carboxylic acid moiety of NSAIDs can lead to highly potent and selective COX-2 inhibitors.[15] For instance, the indomethacin amides exhibit exceptional selectivity for COX-2. While direct experimental data for this compound is absent, the presence of the trifluoromethyl group, a known pharmacophore in other COX-2 inhibitors, suggests that it could serve as a valuable scaffold for designing novel anti-inflammatory agents.[19][20] The electron-withdrawing nature of the CF₃ group could influence the pKa of the carboxylic acid and its interaction with the active site of the COX enzymes, potentially leading to favorable binding kinetics and selectivity. Further experimental validation is necessary to confirm this hypothesis.
Experimental Protocol: In Vitro COX Inhibition Assay
A standard and reproducible method for determining the COX inhibitory activity of a compound is the in vitro enzyme inhibition assay.
Caption: A typical workflow for an in vitro COX enzyme inhibition assay.
Conclusion and Future Directions
This compound represents a promising, albeit under-characterized, building block for both synthetic and medicinal chemistry. Based on the performance of structurally related compounds, it is anticipated to be a viable substrate in reproducible Suzuki-Miyaura cross-coupling reactions, provided that reaction conditions are carefully optimized. Furthermore, its structural features suggest significant potential as a scaffold for the development of novel and selective COX-2 inhibitors.
The primary challenge highlighted in this guide is the lack of direct, published experimental data for this specific molecule. To fully assess its utility and ensure the reproducibility of experiments, further research is warranted. Specifically, we recommend:
-
Systematic evaluation in Suzuki-Miyaura reactions: Testing a range of catalysts, ligands, bases, and solvents to establish a robust and reproducible protocol.
-
In vitro and in vivo biological evaluation: Determining the IC₅₀ values against COX-1 and COX-2 and assessing its anti-inflammatory efficacy in animal models.
By addressing these knowledge gaps, the scientific community can fully harness the potential of this compound and pave the way for new discoveries in drug development and materials science.
References
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. [PDF] Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients | Semantic Scholar [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. PolyU Electronic Theses: Development of phosphine ligands for efficient and chemoselective palladium-catalysed cross-coupling reactions [theses.lib.polyu.edu.hk]
- 7. researchgate.net [researchgate.net]
- 8. chembk.com [chembk.com]
- 9. Trifluoromethyl-substituted pyridyl- and pyrazolylboronic acids and esters: synthesis and Suzuki–Miyaura cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. pure.kfupm.edu.sa [pure.kfupm.edu.sa]
- 11. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]
- 12. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 13. benchchem.com [benchchem.com]
- 14. scholarship.claremont.edu [scholarship.claremont.edu]
- 15. Biochemically based design of cyclooxygenase-2 (COX-2) inhibitors: Facile conversion of nonsteroidal antiinflammatory drugs to potent and highly selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis of three 18F-labelled cyclooxygenase-2 (COX-2) inhibitors based on a pyrimidine scaffold - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. Synthesis of Potential Anti-inflammatory Compounds, Selective Inhibitors of Cyclooxygenase-2 (COX-2) [scielo.org.mx]
A Comparative Guide to the Isomeric Effects on the Biological Activity of Trifluoromethyl-Pyridine Complexes
Introduction: The Strategic Role of Isomerism in Drug Design
In medicinal and agrochemical chemistry, the trifluoromethyl (CF3) group is a powerful tool for optimizing the pharmacological profile of bioactive molecules.[1][2] Its high electronegativity and metabolic stability can significantly enhance binding affinity, cell permeability, and resistance to metabolic degradation.[2] When this group is incorporated into a pyridine ring, a common scaffold in pharmaceuticals, its position on the ring—a concept known as constitutional isomerism—can drastically alter the resulting molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity.[3][4][5] Understanding these isomeric effects is not merely an academic exercise; it is a critical aspect of rational drug design, enabling scientists to fine-tune a compound's efficacy and selectivity.
This guide provides an in-depth comparison of the biological activities of trifluoromethyl-pyridine complex isomers, supported by experimental data from the literature. We will explore how the seemingly minor shift of a CF3 group from one carbon to another on the pyridine ring can lead to profound differences in coordination chemistry and interactions with biological macromolecules like proteins and DNA.
The Fundamental Influence of Isomerism on Molecular Properties
The position of the electron-withdrawing CF3 group on the pyridine ring dictates the electronic distribution and steric profile of the entire ligand. This has a cascading effect on the properties of the metal complex it forms:
-
Coordination Chemistry: The position of the CF3 group can influence the coordination mode of the ligand to a metal center. For example, a ligand with a coordinating group (like a carboxylate) positioned ortho to the pyridine nitrogen can form a stable, chelated structure, while an isomer with a meta or para relationship between these groups may only coordinate in a monodentate fashion.[3][4]
-
Binding Affinity: Changes in structure and electron density directly impact how a complex interacts with its biological target. A chelated, planar structure might be ideal for intercalating into DNA, whereas a different isomer might fit more snugly into the active site of an enzyme.[3][4]
-
Pharmacokinetics: Properties like lipophilicity, which affects how a drug is absorbed, distributed, metabolized, and excreted (ADME), are sensitive to isomeric changes.
The following case study provides a clear, data-supported example of these principles in action.
Case Study: Zinc(II) Complexes of Trifluoromethyl-Pyridine Carboxylic Acids
A recent study by Zhu et al. (2024) provides a compelling head-to-head comparison of two zinc(II) complexes synthesized with isomeric ligands: 5-(trifluoromethyl)pyridine-2-carboxylic acid (Htpc) and 4-(trifluoromethyl)nicotinic acid (Htfc).[3][4][5]
-
Complex 1: [Zn(tpc)2(H2O)2], derived from the ligand with the CF3 group at the 5-position and the carboxylic acid at the 2-position.
-
Complex 2: [Zn(tfc)2(H2O)2], derived from the ligand with the CF3 group at the 4-position and the carboxylic acid at the 3-position.
The positional difference of these functional groups led to a critical divergence in their coordination to the zinc ion. Single-crystal X-ray studies revealed that in Complex 1, the ligand acts as a bidentate chelator, with both the pyridine nitrogen and the carboxylate oxygen binding to the zinc, forming a stable five-membered ring.[3][4] In contrast, the ligand in Complex 2 coordinates in a monodentate fashion through the nitrogen atom only.[3][4][5] This fundamental structural difference, driven by isomerism, was found to be the root cause of their differing biological activities.[3][4][5]
Comparative Biological Activity Data
The researchers evaluated the binding of these isomeric complexes to two key biological macromolecules: Bovine Serum Albumin (BSA), a model protein for drug-carrier interactions in the bloodstream, and Calf Thymus DNA (CT-DNA), a primary target for many anticancer drugs.[3][4]
Table 1: Comparative Binding Constants of Isomeric Zn(II) Complexes
| Complex | Biological Target | Binding Constant (K b , L·mol⁻¹) | Key Finding |
| Complex 1 (N,O-Chelated) | BSA | 1.15 x 10⁶ | Stronger binding to serum protein |
| Complex 2 (N-Monodentate) | BSA | 1.05 x 10⁵ | Weaker binding to serum protein |
| Complex 1 (N,O-Chelated) | CT-DNA | 3.8 x 10⁴ | Higher binding affinity to DNA |
| Complex 2 (N-Monodentate) | CT-DNA | 2.5 x 10⁴ | Lower binding affinity to DNA |
Data sourced from Zhu et al., New Journal of Chemistry, 2024.[3]
The results are unequivocal. The N,O-chelated structure of Complex 1 imparts greater planarity and rigidity, which enhances its ability to interact with both BSA and DNA.[3][5] Its binding constant with BSA was an order of magnitude higher than that of Complex 2, and its affinity for CT-DNA was also significantly greater.[3] Thermodynamic studies confirmed that the binding for both was spontaneous, driven primarily by hydrogen bonding and van der Waals forces.[3][4][5]
Experimental Protocol: DNA-Binding Analysis via Fluorescence Spectroscopy
To provide a practical framework for researchers, this section details a standardized protocol for assessing the DNA-binding affinity of metal complexes, similar to the methodology employed in the case study. This method relies on the competitive displacement of a fluorescent probe, Ethidium Bromide (EB), which is highly fluorescent only when intercalated within the DNA double helix.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a Tris-HCl buffer solution (e.g., 5 mM Tris-HCl, 50 mM NaCl, pH 7.4).
-
Prepare a stock solution of CT-DNA in the buffer. Determine its concentration spectrophotometrically using the absorbance at 260 nm (ε = 6600 M⁻¹cm⁻¹). Check the purity by ensuring the A260/A280 ratio is >1.8.
-
Prepare a stock solution of Ethidium Bromide (EB) in the buffer.
-
Prepare stock solutions of the isomeric test complexes in a suitable solvent (e.g., DMSO), ensuring the final solvent concentration in the assay is minimal (<1%) to avoid interference.
-
-
Fluorescence Titration:
-
In a quartz cuvette, place 3 mL of Tris-HCl buffer containing fixed concentrations of CT-DNA and EB. Allow the solution to incubate for 5-10 minutes to ensure the formation of the DNA-EB complex.
-
Measure the initial fluorescence emission spectrum (F₀) using an excitation wavelength of ~520 nm and recording the emission from ~540 to 700 nm.
-
Add a small aliquot (e.g., 10 µL) of the first isomeric complex's stock solution to the cuvette.
-
Incubate for 2-5 minutes, then record the new fluorescence emission spectrum (F).
-
Repeat the previous two steps with successive additions of the complex until a significant quenching of the fluorescence is observed.
-
Thoroughly clean the cuvette and repeat the entire titration process for the second isomeric complex.
-
-
Data Analysis and Validation:
-
Correct the fluorescence data for dilution effects.
-
Plot the relative fluorescence intensity (F₀/F) against the concentration of the complex [Q].
-
Analyze the data using the classical Stern-Volmer equation: F₀/F = 1 + Ksv[Q] Where Ksv is the Stern-Volmer quenching constant.
-
For intercalative binding, the binding constant (Kb) can be calculated from the relationship: Ksv = Kb
-
Self-Validation: Run a control titration with only EB and the complex (no DNA) to ensure the complex does not quench EB's intrinsic fluorescence. Also, run a blank titration with buffer and complex to account for any background fluorescence. The linearity of the Stern-Volmer plot provides confidence in the binding model.
-
Conclusion and Outlook
The evidence clearly demonstrates that isomerism is a potent modulator of biological activity in trifluoromethyl-pyridine complexes. As seen in the Zn(II) case study, a change in the relative positions of the CF3 and carboxylate groups altered the fundamental coordination chemistry, which in turn dictated the strength of interaction with model proteins and DNA.[3][4][5] The chelated structure arising from the 2-carboxylate isomer proved superior in binding, highlighting the importance of ligand rigidity and planarity for such interactions.[3]
For researchers in drug development, this underscores the necessity of synthesizing and evaluating a full series of isomers for any promising scaffold. A substitution pattern that appears inactive may simply be the "wrong" isomer, while a minor positional shift could unlock potent and selective biological activity. Future research should continue to systematically explore these structure-activity relationships, expanding to different metal centers, ligand backbones, and a wider array of biological targets to build a predictive understanding of isomeric effects in medicinal chemistry.
References
- 1. nbinno.com [nbinno.com]
- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 3. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Trifluoromethyl-pyridine carboxylic acid Zn(ii) complexes: isomeric effects on coordination and biological activity - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid
As researchers and professionals in drug development, our work extends beyond synthesis and discovery; it encompasses the entire lifecycle of a chemical, including its responsible disposal. The compound 2-(3-(trifluoromethyl)pyridin-2-yl)acetic acid, a valuable building block in medicinal chemistry, requires meticulous handling not only during its use but also at the end of its journey in the lab. This guide provides a comprehensive, step-by-step framework for its proper disposal, ensuring the safety of personnel and the protection of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to a culture of safety.
Hazard Assessment: Understanding the Risks
The primary anticipated hazards stem from its acidic nature and the presence of the trifluoromethyl-pyridine moiety. The trifluoromethyl group can lead to the release of hazardous hydrogen fluoride gas upon combustion.[1]
Table 1: Assumed Hazard Profile and GHS Classification
| Hazard Class | GHS Hazard Code | Description | Causality |
| Skin Irritation | H315 | Causes skin irritation.[1][2] | The acidic nature of the carboxylic acid group and the reactivity of the pyridine ring can irritate skin tissues upon contact. |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2] | Direct contact with the eyes can lead to significant irritation or damage due to the compound's acidic and organic nature. |
| Respiratory Irritation | H335 | May cause respiratory irritation.[1][2] | Inhalation of dust or aerosols can irritate the mucous membranes and the respiratory tract. |
| Hazardous Decomposition | - | Forms toxic gases upon combustion.[1] | Thermal decomposition can release carbon oxides (CO, CO₂), nitrogen oxides (NOx), and highly toxic hydrogen fluoride (HF).[1] |
Personal Protective Equipment (PPE): Your First Line of Defense
Before handling any waste containing this compound, donning the appropriate PPE is mandatory. This is not merely a procedural step but a critical barrier protecting you from potential exposure.
-
Hand Protection: Wear chemically resistant gloves, such as nitrile or neoprene. Always inspect gloves for tears or punctures before use.
-
Eye Protection: Chemical safety goggles are essential. If there is a risk of splashing, a face shield should be worn in addition to goggles.
-
Body Protection: A standard laboratory coat is required. For larger quantities of waste, a chemically resistant apron is recommended.
-
Respiratory Protection: All handling of waste should be performed within a certified chemical fume hood to prevent inhalation of dust or aerosols.[3]
Step-by-Step Disposal Protocol: From Bench to Pickup
The disposal of this compound must be managed as hazardous waste, in compliance with local, state, and federal regulations, such as those outlined by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[1]
Step 1: Waste Identification and Segregation
-
Principle of Segregation: Never mix this waste with other waste streams unless compatibility has been verified. Specifically, keep it separate from bases, strong oxidizing agents, and incompatible solvents.[1] This is a critical step to prevent violent chemical reactions.
-
Waste Streams:
-
Solid Waste: Collect unadulterated solid this compound in a dedicated "Halogenated Organic Acid" solid waste container.
-
Liquid Waste (Solutions): Collect solutions in a designated "Halogenated Organic Liquid Waste" container. Do not mix aqueous and organic solvent waste streams.
-
Step 2: Waste Container Management
-
Container Selection: Use a high-density polyethylene (HDPE) or glass container that is compatible with acidic and halogenated organic compounds. Ensure the container has a secure, tight-fitting screw cap.
-
Labeling: The moment the first drop of waste enters the container, it must be labeled. The label must include:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound " and any other components in the waste stream.
-
The approximate percentage of each component.
-
The associated hazards (e.g., "Irritant," "Corrosive - Acid").
-
-
Container Handling: Keep the waste container closed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from sources of ignition and incompatible materials.[4]
Step 3: Awaiting Disposal
-
Storage: The SAA should be in a secondary containment tray to control any potential leaks.
-
Pickup: Once the container is full, or if work on the project is complete, contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup by a licensed chemical waste disposal contractor.
Disposal Workflow: A Visual Guide
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Emergency Procedures: Responding to Spills and Exposures
In the event of an accidental release, a swift and correct response is crucial to mitigate harm.
-
Spill Response:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is outside a fume hood, and it is safe to do so, increase ventilation.
-
Contain: For liquid spills, use a chemical absorbent material (e.g., vermiculite or sand) to contain the spill. Do not use combustible materials like paper towels. For solid spills, carefully sweep up the material, avoiding dust generation.
-
Cleanup: Wearing appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water. Collect all cleanup materials as hazardous waste.
-
-
Exposure Response:
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing contaminated clothing.[1] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.
-
By adhering to these detailed procedures, you contribute to a robust safety culture and ensure that the lifecycle of this chemical concludes responsibly. Always consult your institution's specific waste management plan and EHS office for guidance.
References
A Researcher's Guide to Handling 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid: A Protocol for Safety and Compliance
As laboratory professionals, our primary responsibility extends beyond achieving novel results; it is to ensure a safe and controlled environment for ourselves and our colleagues. The handling of specialized reagents like 2-(3-(Trifluoromethyl)pyridin-2-yl)acetic acid, a compound with significant potential in synthetic chemistry, demands a rigorous and well-understood safety protocol. This guide provides a comprehensive operational plan, moving beyond a simple checklist to explain the rationale behind each critical step in personal protective equipment (PPE) selection, handling, and disposal.
Hazard Identification and Risk Assessment
The primary hazards associated with this class of compounds are categorized under the Globally Harmonized System (GHS) as follows:
| Hazard Classification | GHS Code | Description of Risk |
| Skin Irritation | H315 | Causes skin irritation, which can manifest as redness, itching, scaling, or blistering upon contact.[1][2][3] |
| Serious Eye Irritation | H319 | Causes serious eye irritation, potentially leading to redness, pain, watering, and in severe cases, eye damage.[1][2][3] |
| Respiratory Irritation | H335 | May cause irritation to the respiratory system if inhaled as dust or fumes, leading to coughing or shortness of breath.[1][2][3] |
These classifications dictate a clear and non-negotiable requirement for a multi-layered PPE approach to prevent exposure through all primary routes: dermal (skin), ocular (eyes), and inhalation.
The Core Protocol: Personal Protective Equipment (PPE)
The selection of PPE is not a matter of preference but a direct response to the identified risks. The following protocol outlines the minimum required PPE and the scientific reasoning for each selection.
Engineering Controls: The First Line of Defense
Before any personal protective equipment is donned, the primary engineering controls must be in place and verified.
-
Chemical Fume Hood: All handling of this compound, from weighing to its use in a reaction, must be conducted within a properly functioning and certified chemical fume hood.[4] This is the most critical step in mitigating the risk of respiratory irritation by containing dust and potential vapors.[4]
-
Emergency Equipment: Ensure that a safety shower and an eyewash station are unobstructed and within a 10-second travel distance from the workstation.[5][6]
Step-by-Step PPE Selection and Use
-
Hand Protection:
-
Selection: Wear standard nitrile laboratory gloves. Nitrile provides a suitable barrier against incidental splashes of this type of chemical. For prolonged or immersive contact, consult the glove manufacturer's compatibility chart.
-
Causality: The H315 classification (Causes skin irritation) makes robust hand protection mandatory.[1][2][3] Gloves prevent direct contact with the skin, which is a primary route of exposure.[7]
-
Best Practices: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique (without touching the outer surface with bare skin) and wash hands thoroughly after work is completed.[8]
-
-
Body Protection:
-
Selection: A fully buttoned, long-sleeved lab coat is required.
-
Causality: The lab coat protects against accidental spills and splashes, preventing the chemical from reaching your skin and personal clothing.[9]
-
Best Practices: Contaminated lab coats should be removed immediately and laundered separately from personal clothing.[10]
-
-
Eye and Face Protection:
-
Selection: Chemical splash goggles are mandatory.[4] Standard safety glasses do not provide adequate protection from splashes and are insufficient.
-
Causality: The H319 classification (Causes serious eye irritation) underscores the critical need for a complete seal around the eyes.[1][2][3] Goggles protect against splashes from all angles.
-
Best Practices: In situations where there is a significant risk of splashing, such as when transferring large quantities of a solution, a face shield should be worn in addition to chemical splash goggles.[9]
-
-
Respiratory Protection:
-
Selection: Under normal operating conditions within a certified fume hood, a respirator is not typically required.[11]
-
Causality: The fume hood serves as the primary barrier against the H335 respiratory hazard.[1][2][3]
-
Best Practices: If there is a potential for generating significant dust or aerosols that cannot be contained by the fume hood (e.g., during a large spill or cleanup), a NIOSH-approved respirator (e.g., N95 for particulates) should be used.[12]
-
Operational and Disposal Plans
A safe protocol extends beyond PPE to include the entire lifecycle of the chemical in the laboratory.
Safe Handling Workflow
-
Preparation: Designate a specific area within the fume hood for the procedure.
-
Weighing: If handling the compound as a solid, carefully weigh it in the fume hood to prevent the generation of airborne dust.
-
Transfers: When transferring the chemical, whether as a solid or in solution, do so slowly and carefully to avoid splashing.
-
Post-Handling: After use, ensure the container is tightly sealed.[4] Decontaminate the work area and any equipment used. Wash hands thoroughly after removing gloves.[9][10]
Chemical Waste Disposal
-
Segregation: All waste containing this compound, including contaminated consumables (e.g., pipette tips, wipes) and excess material, must be collected in a designated, properly labeled hazardous waste container.[5]
-
Container Management: The waste container must be kept closed when not in use and stored in a cool, well-ventilated area away from incompatible materials like strong oxidizing agents.[1][3][5]
-
Final Disposal: The disposal of the hazardous waste container must be handled by a licensed waste disposal company in strict accordance with all local, state, and national regulations.[13][14] Do not pour this chemical down the drain.[1]
Below is a workflow diagram summarizing the key decision points and actions for safely handling this chemical.
Caption: Workflow for PPE Selection and Safe Handling.
Emergency Response
Even with meticulous planning, accidents can occur. A clear, immediate response plan is vital.
-
Skin Contact: Immediately flush the affected skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing.[1][3] Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1] Remove contact lenses if present and easy to do.[1][2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[1][2] If the person feels unwell, call a poison center or doctor.[1][2]
-
Spill: For a small spill, contain it with an inert absorbent material (e.g., sand, vermiculite) and place it into a suitable, sealed container for disposal. Ensure proper PPE is worn during cleanup. For large spills, evacuate the area and contact your institution's emergency response team.
By integrating these protocols into your standard laboratory practices, you can confidently work with this compound, ensuring both the integrity of your research and the safety of your laboratory environment.
References
- 1. aksci.com [aksci.com]
- 2. aksci.com [aksci.com]
- 3. aksci.com [aksci.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. chembk.com [chembk.com]
- 8. acrospharma.co.kr [acrospharma.co.kr]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. jubilantingrevia.com [jubilantingrevia.com]
- 11. assets.thermofisher.com [assets.thermofisher.com]
- 12. fishersci.com [fishersci.com]
- 13. tcichemicals.com [tcichemicals.com]
- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
